molecular formula C14H14N8O4S3 B047455 Cefazolin CAS No. 25953-19-9

Cefazolin

Numéro de catalogue: B047455
Numéro CAS: 25953-19-9
Poids moléculaire: 454.5 g/mol
Clé InChI: MLYYVTUWGNIJIB-BXKDBHETSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cefazolin is a first-generation cephalosporin antibiotic valued in microbiological and pharmacological research for its potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including penicillin-sensitive and penicillin-resistant Staphylococcus aureus. Its primary mechanism of action involves high-affinity binding to essential penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding irreversibly inhibits the transpeptidation step of peptidoglycan synthesis, a critical process for maintaining cell wall structural integrity. The disruption of cell wall synthesis leads to osmotic instability and ultimately results in bacterial cell lysis and death.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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InChI

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

MLYYVTUWGNIJIB-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2022753
Record name Cefazolin
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Molecular Weight

454.5 g/mol
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Physical Description

Solid
Record name Cefazolin
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Solubility

Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/, Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether., 4.87e-01 g/L
Record name CEFAZOLIN
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Record name Cefazolin
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Color/Form

Needles from aqueous acetone

CAS No.

25953-19-9
Record name Cefazolin
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Record name CEFAZOLIN
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Record name Cefazolin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198-200 °C (decomposes)
Record name CEFAZOLIN
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Foundational & Exploratory

In-Depth Technical Guide: Cefazolin's Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefazolin against clinically relevant Gram-positive bacteria. It includes quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Quantitative Antimicrobial Activity

The in vitro potency of this compound against a range of Gram-positive bacteria is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against key Gram-positive pathogens. These values are essential for understanding the intrinsic activity of the drug and for establishing susceptibility breakpoints.

Table 1: this compound MIC Distribution for Staphylococcus aureus

Isolate PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Methicillin-Susceptible (MSSA)0.250.5≤0.12 - 2
Methicillin-Resistant (MRSA)>32>328 - >128

Note: Data compiled from various in vitro studies. MIC values for MRSA are generally high, indicating resistance.

Table 2: this compound MIC Distribution for Streptococcus Species

OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae≤0.060.125≤0.015 - 2
Beta-hemolytic Streptococci (Groups A, B, C, G)≤0.060.12≤0.03 - 0.5
Viridans Group Streptococci0.1250.5≤0.03 - 8

Source: Based on data from EUCAST MIC distribution database and other published studies.[1]

Table 3: this compound MIC for Other Gram-Positive Bacteria

OrganismMIC (µg/mL)
Beta-hemolytic streptococci0.25
Alpha-hemolytic streptococci2.0
EnterococciResistant (>32)

Source: In Vitro Studies with this compound.[2]

Mechanism of Action

This compound, a first-generation cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This process is mediated through its interaction with Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3]

The following diagram illustrates the mechanism of action of this compound in Gram-positive bacteria.

This compound This compound PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP1, PBP2, PBP3) This compound->PBP Binds to CellWall Bacterial Cell Wall Peptidoglycan Peptidoglycan Synthesis (Transpeptidation) PBP->Peptidoglycan Inhibits WeakenedWall Weakened Cell Wall Peptidoglycan->WeakenedWall Disruption of Lysis Cell Lysis and Bacterial Death WeakenedWall->Lysis Leads to

Mechanism of action of this compound.

In Staphylococcus aureus, this compound has a high affinity for PBP1, PBP2, and PBP3.[4] The binding of this compound to these PBPs inactivates them, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to osmotic instability and ultimately cell lysis.[3] In Streptococcus pneumoniae, the primary targets are also the high-molecular-weight PBPs involved in cell division and elongation.[5]

Experimental Protocols

Accurate determination of this compound's in vitro activity relies on standardized laboratory procedures. The following are detailed methodologies for two commonly used susceptibility testing methods.

Broth Microdilution Method for MIC Determination

This method determines the MIC of this compound by testing a range of concentrations in a liquid growth medium.

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in a suitable solvent and sterilize by filtration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL). Leave one well as a growth control (no antibiotic) and one as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.

Materials:

  • This compound susceptibility disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[8]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[8]

  • Application of Disks: Aseptically apply a this compound (30 µg) disk to the surface of the inoculated agar plate. Ensure the disk is in firm contact with the agar.[9]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[9]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided by a standards organization such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]

Experimental Workflow

The following diagram outlines a typical workflow for antimicrobial susceptibility testing of this compound against a Gram-positive bacterial isolate.

cluster_prep Sample Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Interpretation Isolate Bacterial Isolate from Culture Inoculum Prepare 0.5 McFarland Standard Inoculum Isolate->Inoculum MIC_Test Broth Microdilution (MIC Determination) Inoculum->MIC_Test Disk_Test Kirby-Bauer Disk Diffusion Inoculum->Disk_Test Measure_MIC Read MIC Value (µg/mL) MIC_Test->Measure_MIC Measure_Zone Measure Zone Diameter (mm) Disk_Test->Measure_Zone Interpret Interpret Results using CLSI/EUCAST Breakpoints Measure_MIC->Interpret Measure_Zone->Interpret Report Report as Susceptible, Intermediate, or Resistant Interpret->Report

Workflow for this compound susceptibility testing.

References

Molecular structure and chemical properties of Cefazolin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cefazolin

Introduction

This compound is a first-generation cephalosporin (B10832234) antibiotic renowned for its efficacy against a broad spectrum of bacterial infections.[1][2] It is widely utilized for treating infections of the skin, respiratory tract, urinary tract, bones, and joints, and serves as a primary agent for surgical prophylaxis.[2][3] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][4][5][6] This guide provides a detailed examination of the molecular structure, core chemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

This compound is a semi-synthetic cephalosporin derived from 7-aminocephalosporanic acid.[7] Its structure is characterized by a bicyclic core, the cephem nucleus, which consists of a beta-lactam ring fused to a dihydrothiazine ring. This core is essential for its antibacterial activity.

The chemical structure of this compound features two key side chains that influence its spectrum of activity and pharmacokinetic properties:

  • An (1H-tetrazol-1-ylacetyl)amino group at position 7 of the cephem nucleus.

  • A [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group at position 3.[4]

The presence of the N-methylthiodiazole (NMTD) side-chain is notable, as its release during metabolism can lead to certain side effects, such as hypoprothrombinemia.[1]

Caption: 2D Chemical Structure of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are critical to its formulation, stability, and in vivo behavior. It typically appears as a white to yellowish-white crystalline powder.[7]

PropertyValue
Molecular Formula C₁₄H₁₄N₈O₄S₃[4][8]
Molecular Weight 454.5 g/mol [4]
Melting Point 198-200 °C (decomposes)[1][7]
Solubility Easily soluble in water, dimethylformamide (DMF), and pyridine. Slightly soluble in methanol (B129727) and ethanol. Practically insoluble in benzene, acetone, and chloroform.[7] Also soluble in DMSO at 91 mg/mL.[6]
UV Maximum Absorption 272 nm[4][7]
Stability in Solution Reconstituted solutions are stable for 24 hours at room temperature and 96 hours at 5 °C.[4] Rapid hydrolysis occurs at pH > 8.5, and precipitation may occur at pH < 4.5.[4]

Mechanism of Action

This compound exhibits bactericidal activity by targeting the bacterial cell wall, a structure essential for maintaining cellular integrity.[1][2]

  • Binding to Penicillin-Binding Proteins (PBPs) : The primary mechanism involves this compound binding to and inactivating PBPs, which are bacterial enzymes located on the inner membrane of the cell wall.[2][4][5]

  • Inhibition of Peptidoglycan Synthesis : PBPs are crucial for the final step of peptidoglycan synthesis, a process called transpeptidation, which cross-links the polymer strands to form a rigid cell wall. By inhibiting this process, this compound effectively halts cell wall construction.[1][2][5]

  • Cell Lysis : The disruption of cell wall synthesis, combined with the ongoing activity of autolytic enzymes that break down the cell wall, leads to a weakened structure. This ultimately results in cell lysis and bacterial death.[1][2]

Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Transpeptidation Transpeptidation of Peptidoglycan PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Blocks Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to

Caption: this compound's mechanism of action pathway.

Experimental Protocols

The characterization and analysis of this compound involve various established methodologies.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A gradient reverse-phase HPLC method is commonly used to detect and quantify this compound and its degradation impurities.[9]

  • Sample Preparation : Dissolve approximately 125 mg of the this compound sodium sample in 50 mL of a buffer solution (e.g., potassium dihydrogen orthophosphate and disodium (B8443419) hydrogen orthophosphate in water).[9]

  • Mobile Phase :

    • Mobile Phase A: 6.8 g of KH₂PO₄ in 1000 mL water, with pH adjusted to 6.80.[9]

    • Mobile Phase B: A mixture of 500 mL acetonitrile (B52724) and 3.4 g of KH₂PO₄ in 500 mL of water.[9]

  • Gradient Program : The typical LC gradient program is (Time/%B) = 0/2, 7/15, 30/20, 35/20, 45/50, 50/50, and 55/2, followed by a post-run time for column equilibration.[9]

  • Column : A Hypersil ODS C18 column (125 x 4 mm, 3µm) or equivalent.[10]

  • Detection : UV detection set at 210 nm for the initial phase and then switched to 254 nm.[9]

  • Column Temperature : Maintained at 30 °C.[9]

  • Injection Volume : 20 µL.[9]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve this compound in Buffer Inject Inject 20 µL of Sample Sample->Inject MobilePhase Prepare Mobile Phases A and B Gradient Apply Gradient Elution MobilePhase->Gradient Column RP-C18 Column (30 °C) Inject->Column Column->Gradient Detector UV Detector (210/254 nm) Gradient->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Identify & Quantify Impurities Chromatogram->Analysis

References

In Vitro Antibacterial Activity of Cefazolin against Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Cefazolin against Staphylococcus aureus. This compound, a first-generation cephalosporin, remains a critical therapeutic agent for infections caused by methicillin-susceptible Staphylococcus aureus (MSSA). This document details its mechanism of action, common resistance pathways, and standardized methodologies for evaluating its efficacy in vitro. Quantitative data from various studies are summarized, and detailed experimental protocols for key susceptibility testing methods are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex interactions between this vital antibiotic and a significant human pathogen.

Introduction

Staphylococcus aureus is a versatile pathogen responsible for a wide spectrum of infections, ranging from minor skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia.[1] The introduction of penicillin revolutionized the treatment of staphylococcal infections; however, the rapid emergence of penicillin-resistant strains necessitated the development of new therapeutic agents. This compound, a parenteral first-generation cephalosporin, was introduced in 1971 and has since become a cornerstone in the management of MSSA infections due to its proven efficacy, favorable safety profile, and convenient dosing schedule.[2]

The in vitro activity of this compound against S. aureus is well-documented, primarily through the determination of Minimum Inhibitory Concentrations (MICs) and zone of inhibition diameters in disk diffusion assays. This guide will delve into the technical aspects of these assessments, providing researchers and drug development professionals with the necessary information to design, execute, and interpret studies on the antibacterial activity of this compound against this important pathogen.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

The process can be summarized as follows:

  • Binding to PBPs : this compound binds to and acylates the active site of PBPs.[4][5]

  • Inhibition of Transpeptidation : This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, a crucial step for cell wall integrity.[5]

  • Cell Lysis : The inhibition of cell wall synthesis, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), leads to a weakened cell wall and subsequent cell lysis and death.[4][5]

Cefazolin_Mechanism_of_Action cluster_bacterium Staphylococcus aureus This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Transpeptidation Transpeptidation PBPs->Transpeptidation Catalyzes PBPs->Transpeptidation Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking Transpeptidation->Peptidoglycan_Synthesis Cell_Lysis Cell Lysis Transpeptidation->Cell_Lysis Inhibition leads to Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall

Caption: this compound's mechanism of action against S. aureus.

Mechanisms of Resistance

While this compound is highly effective against MSSA, resistance can occur through various mechanisms. Methicillin-resistant Staphylococcus aureus (MRSA) is intrinsically resistant to this compound. The primary mechanisms of resistance in S. aureus are:

  • Enzymatic Degradation : The production of β-lactamase enzymes is a major mechanism of resistance.[6] These enzymes hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive. The blaZ gene, which encodes for staphylococcal β-lactamase, is commonly found in resistant strains.

  • Alteration of Target Site : In MRSA, resistance is mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactam antibiotics, including this compound, and can therefore continue to function in cell wall synthesis even in the presence of the drug.[7]

  • Mutations in PBP Genes : Although less common, mutations in the genes encoding for native PBPs can also lead to reduced affinity for this compound and contribute to resistance.[7]

Cefazolin_Resistance_Mechanisms cluster_resistance Resistance Mechanisms in S. aureus This compound This compound Beta_Lactamase β-lactamase (blaZ gene) This compound->Beta_Lactamase Targeted by PBP2a Altered PBP2a (mecA gene) This compound->PBP2a Fails to bind effectively PBP_Mutations PBP Mutations This compound->PBP_Mutations Reduced affinity for Inactive_this compound Inactive this compound Beta_Lactamase->Inactive_this compound Leads to Reduced_Binding Reduced this compound Binding PBP2a->Reduced_Binding PBP_Mutations->Reduced_Binding Cell_Wall_Synthesis_Continues Cell Wall Synthesis Continues Reduced_Binding->Cell_Wall_Synthesis_Continues

Caption: Key resistance mechanisms to this compound in S. aureus.

Quantitative Data on In Vitro Activity

The in vitro potency of this compound against S. aureus is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and through disk diffusion assays.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: this compound MIC Distribution for Methicillin-Susceptible Staphylococcus aureus (MSSA)

Study ReferenceNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Nannini et al. (2009)[8]98Not Reported22
Reller et al. (1973)[4]259Not Reported2Not Reported
Arias et al. (2013)[3]3640.25 - ≤2Not ReportedNot Reported

The this compound Inoculum Effect (CIE)

The this compound Inoculum Effect is a phenomenon where the MIC of this compound for some MSSA strains increases significantly when a high bacterial inoculum is used for susceptibility testing.[1] This is often associated with the production of type A or type C β-lactamases.

Table 2: Impact of Inoculum Size on this compound MICs for MSSA

Study ReferenceInoculum Size (CFU/mL)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Nannini et al. (2009)[8]Standard (~5 x 10⁵)Not Reported22
Nannini et al. (2009)[8]High (~5 x 10⁷)Not Reported3232
Arias et al. (2013)[3]Standard (~10⁵)0.25 - ≤2Not ReportedNot Reported
Arias et al. (2013)[3]High (~10⁷)16 - ≥512Not ReportedNot Reported
Disk Diffusion Susceptibility Testing

The Kirby-Bauer disk diffusion method provides a qualitative assessment of susceptibility. A standardized paper disk impregnated with 30 µg of this compound is placed on an agar (B569324) plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured after incubation.

Table 3: CLSI Zone Diameter Interpretive Criteria for this compound against Staphylococcus aureus

Zone Diameter (mm)Interpretation
≥ 18Susceptible (S)
15 - 17Intermediate (I)
≤ 14Resistant (R)

(Source: Clinical and Laboratory Standards Institute - CLSI)[9]

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is crucial for both clinical diagnostics and research. The following are detailed protocols for the most common methods used to evaluate the activity of this compound against S. aureus.

Broth Microdilution for MIC Determination

This method determines the MIC of this compound in a liquid growth medium using a 96-well microtiter plate format.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical powder

  • Sterile 96-well microtiter plates

  • S. aureus isolate(s)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile water).

  • Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of S. aureus from a non-selective agar plate incubated for 18-24 hours.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Inoculation of Microtiter Plate:

    • Dispense 50 µL of the appropriate this compound dilution into each well of the microtiter plate.

    • Add 50 µL of the diluted bacterial suspension to each well.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Susceptibility Test

This agar-based method assesses the susceptibility of S. aureus to this compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • This compound disks (30 µg)

  • S. aureus isolate(s)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[11]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[11]

  • Application of this compound Disks:

    • Aseptically place a 30 µg this compound disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air. For detecting methicillin (B1676495) resistance in S. aureus, incubation for a full 24 hours is recommended.[12]

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

    • Interpret the results as susceptible, intermediate, or resistant based on the CLSI guidelines (see Table 3).

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • CAMHB or other suitable broth

  • This compound

  • S. aureus isolate(s)

  • Shaking incubator (35°C ± 2°C)

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and colony counting (e.g., plates, spreader, incubator)

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of S. aureus and dilute it in fresh broth to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare tubes or flasks containing broth with this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 35°C ± 2°C with constant agitation.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline or broth.

    • Plate a known volume of each dilution onto non-selective agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's antibacterial activity against S. aureus.

Experimental_Workflow cluster_workflow In Vitro Susceptibility Testing Workflow Start Start: S. aureus Isolate Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Start->Inoculum_Prep MIC_Test Broth Microdilution (MIC Determination) Inoculum_Prep->MIC_Test Disk_Diffusion Kirby-Bauer Disk Diffusion Inoculum_Prep->Disk_Diffusion Time_Kill Time-Kill Assay Inoculum_Prep->Time_Kill MIC_Result Quantitative Result (MIC Value) MIC_Test->MIC_Result Zone_Result Qualitative Result (Susceptible/Intermediate/Resistant) Disk_Diffusion->Zone_Result Bactericidal_Activity Bactericidal/Bacteriostatic Activity Profile Time_Kill->Bactericidal_Activity

Caption: A typical workflow for assessing this compound's in vitro activity.

Conclusion

This compound remains a vital antibiotic for the treatment of infections caused by methicillin-susceptible Staphylococcus aureus. A thorough understanding of its in vitro antibacterial activity, including its mechanism of action, potential for resistance, and the standardized methods for its evaluation, is essential for researchers, clinicians, and professionals in drug development. The data and protocols presented in this guide provide a solid foundation for conducting and interpreting studies on the efficacy of this compound against this significant pathogen. Continued surveillance of this compound susceptibility patterns and further research into the clinical implications of phenomena such as the inoculum effect are crucial for optimizing its use and preserving its efficacy for future generations.

References

Pharmacokinetics of Intravenous Cefazolin in Research Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetics of intravenously administered cefazolin across a range of preclinical research models. The information presented herein is intended to support drug development professionals and researchers in designing and interpreting pharmacokinetic and pharmacodynamic studies.

Pharmacokinetics in Canine Models

Intravenous this compound has been extensively studied in canine models, providing a wealth of pharmacokinetic data crucial for surgical prophylaxis and the establishment of effective dosing regimens.

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Dogs

DosageCmax (µg/mL)Tmax (hours)AUC (h·µg/mL)Half-life (t½) (hours)Clearance (CL)Volume of Distribution (Vd)Reference
22 mg/kg37.31.2874.990.96--[1][2]
25 mg/kg---0.97 (elimination)0.0037 L/kg/min0.116 L/kg (V1), 0.177 L/kg (V2)[3][4]
  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach maximum plasma concentration

  • AUC: Area under the concentration-time curve

  • t½: Half-life

  • CL: Clearance

  • Vd: Volume of distribution

A representative study protocol for evaluating the pharmacokinetics of intravenous this compound in dogs is as follows:

  • Animals: Adult Beagle dogs are often used. In one study, 12 adult Beagles were utilized[1][4].

  • Drug Administration: A single intravenous injection of this compound at a dose of 22 mg/kg is administered[1][4].

  • Sample Collection: Interstitial fluid is collected over a 5-hour period using ultrafiltration probes for pharmacokinetic analysis[1][4]. Blood samples can also be collected at various time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 150, 180, 240, 360, and 480 minutes) after administration[3].

  • Analytical Method: this compound concentrations in the collected samples are determined using methods such as ultra-performance liquid chromatography with ultraviolet detection (UPLC-UV)[2].

Pharmacokinetics in Rabbit Models

Rabbits are another common model for studying the pharmacokinetics of antibiotics, including this compound.

Table 2: Pharmacokinetic Parameters of Intravenous this compound in Rabbits

DosageHalf-life (t½) (hours)Reference
30 mg/kg0.3[5]

A typical experimental design for a pharmacokinetic study of intravenous this compound in rabbits involves:

  • Animals: New Zealand White rabbits are a common choice.

  • Drug Administration: A single intravenous bolus injection of this compound is administered, for instance, at a dose of 100 mg[6].

  • Sample Collection: Blood samples are collected from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1.0, 1.5, 2, 4, 6, and 8 hours) after drug administration[6].

  • Analytical Method: Plasma concentrations of this compound are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Pharmacokinetics in Rodent Models (Rats)

Rats are frequently used in early-stage pharmacokinetic studies due to their small size and ease of handling.

Table 3: Pharmacokinetic Parameters of Intravenous this compound in Lean and Obese Rats

Rat ModelDosageHalf-life (t½) (minutes)AUCinf (min·µg/mL)Reference
Lean50 mg/kg36-[7]
Obese50 mg/kg37-[7]
  • AUCinf: Area under the concentration-time curve extrapolated to infinity.

A common protocol for assessing intravenous this compound pharmacokinetics in rats is outlined below:

  • Animals: Male Long-Evans rats can be used, often with diet-induced obesity models to study the effect of body composition on pharmacokinetics[7][8].

  • Drug Administration: A single intravenous bolus injection of this compound is administered via the tail vein at a dose of 50 mg/kg[7].

  • Sample Collection: Plasma and various tissues (e.g., brain, heart, liver, spleen, lungs, kidneys, adipose tissue, skin, and muscle) are collected at multiple time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) post-administration[7].

  • Analytical Method: this compound concentrations in plasma and tissue homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[7].

Pharmacokinetics in Porcine Models

The immature porcine model is particularly relevant for pediatric research, providing insights into drug disposition in a developing system.

Table 4: Pharmacokinetic Parameters of Intravenous this compound in Immature Piglets

GroupDosageCmax (µg/mL)Tmax (minutes)AUC (µg·h/mL)Reference
Median Sternotomy (MS)25 mg/kg-15-30 (tissue)-[9][10]
Cardiopulmonary Bypass with Deep Hypothermic Circulatory Arrest (CPB+DHCA)50 mg/kg (total)---[9][10]

An experimental protocol using an immature porcine model is described as follows:

  • Animals: Young piglets (e.g., 3-5 days old) are used to model pediatric patients[10].

  • Drug Administration: An initial intravenous dose of this compound (25 mg/kg) is administered prior to a surgical procedure. For more complex procedures like cardiopulmonary bypass, a second dose may be added to the pump prime[9][10].

  • Sample Collection: Serial plasma samples and tissue samples (skeletal muscle and subcutaneous tissue) are collected using microdialysis[10].

  • Analytical Method: this compound concentrations are measured using a validated chromatographic method[9].

Pharmacokinetics in Ovine Models

Ovine models are used in various research areas, including orthopedic studies, where this compound is a common prophylactic antibiotic. While detailed pharmacokinetic parameter tables are less common in the literature for sheep, studies have investigated its efficacy and tissue penetration.

A study on the use of prophylactic this compound in an ovine model of discitis provides the following experimental details:

  • Animals: The study utilized both lambs and adult sheep[9].

  • Drug Administration: A single 2-gram dose of this compound was administered intravenously[9].

  • Sample Collection: Serum and intervertebral disc tissue samples were collected to determine this compound concentrations[9]. Peak disc levels were observed at 15 minutes post-administration[9].

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[11] It is a bactericidal antibiotic, meaning it directly kills the bacteria.[11] The process involves the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.[12]

  • Inhibition of Peptidoglycan Synthesis: This binding prevents the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall.[12]

  • Cell Wall Destabilization and Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[11]

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Disrupts Lysis Bacterial Cell Lysis CellWall->Lysis Leads to

This compound's Antibacterial Mechanism

Recent research suggests that this compound may also possess anti-inflammatory properties by acting as an inhibitor of common gamma chain (γc) receptor cytokines, such as IL-2, IL-4, IL-15, and IL-21.[13][14] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-17.[13]

G This compound This compound gc_receptor Common Gamma Chain (γc) Receptor Cytokines (IL-2, IL-4, IL-15, IL-21) This compound->gc_receptor Inhibits JAK3 JAK3 Phosphorylation This compound->JAK3 Suppresses gc_receptor->JAK3 Activates Pro_inflammatory Pro-inflammatory Cytokine Production (TNF-α, IL-17) JAK3->Pro_inflammatory Leads to Inflammation Inflammatory Response Pro_inflammatory->Inflammation

Potential Anti-inflammatory Pathway of this compound

Typical Experimental Workflow for Intravenous Pharmacokinetic Studies

The following diagram illustrates a generalized workflow for conducting an intravenous pharmacokinetic study of this compound in a research model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_modeling Data Interpretation Animal_Acclimation Animal Acclimation Catheterization Catheter Implantation (e.g., for dosing and sampling) Animal_Acclimation->Catheterization Dosing Intravenous this compound Administration Catheterization->Dosing Sampling Serial Blood/Tissue Sample Collection Dosing->Sampling Sample_Processing Sample Processing (e.g., centrifugation, homogenization) Sampling->Sample_Processing Quantification This compound Quantification (e.g., HPLC, LC-MS/MS) Sample_Processing->Quantification PK_Analysis Pharmacokinetic Analysis (NCA, Compartmental Modeling) Quantification->PK_Analysis Parameter_Estimation Estimation of PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd) PK_Analysis->Parameter_Estimation

Experimental Workflow for a this compound PK Study

References

An In-depth Technical Guide to the Degradation of Cefazolin: Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the first-generation cephalosporin (B10832234) antibiotic, Cefazolin. It details the primary mechanisms of degradation, identifies the resulting byproducts, and presents quantitative data from forced degradation studies. Furthermore, this guide outlines the experimental protocols utilized for the analysis of this compound and its degradants, offering a valuable resource for researchers in drug development and stability testing.

Introduction to this compound Stability

This compound is a widely used beta-lactam antibiotic effective against a range of bacterial infections. However, like all beta-lactam antibiotics, the structural integrity of this compound is susceptible to degradation under various conditions, including acidic, alkaline, oxidative, and photolytic stress. Understanding the degradation pathways and the formation of byproducts is critical for ensuring the safety, efficacy, and quality of this compound formulations. This guide delves into the chemical transformations this compound undergoes and the analytical methodologies used to characterize these processes.

Primary Degradation Pathways

This compound degradation is primarily driven by hydrolysis, oxidation, and photolysis. Each of these pathways leads to the formation of distinct byproducts, which can be identified and quantified using various analytical techniques.

2.1. Hydrolytic Degradation (Acidic and Alkaline Conditions)

Hydrolysis is a major degradation pathway for this compound, occurring under both acidic and basic conditions. The most susceptible part of the this compound molecule is the strained beta-lactam ring.

  • Acid Hydrolysis: Under acidic conditions, this compound degrades to cefazoloic acid, which can then form a lactone. Further degradation can lead to decarboxylation and expulsion of the cephem nucleus.[1] A significant reduction in this compound concentration is observed under acidic stress over time.[2]

  • Alkaline Hydrolysis: In alkaline environments, the beta-lactam ring is rapidly opened. Base degradation can result in the formation of Impurity-II, identified as 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid.[1] The degradation is typically faster under alkaline conditions compared to acidic or neutral conditions.[2][3]

2.2. Oxidative Degradation

Oxidative stress, often simulated using hydrogen peroxide, leads to the formation of sulfoxide (B87167) and sulfone derivatives. The thioether group in the dihydrothiazine ring is susceptible to oxidation. Studies have identified three (di-)sulfoxide products and one sulfone product as transformation products of this compound oxidation by potassium permanganate.[4] Another reaction that can occur is the cleavage of the unsaturated C=C double bond.[4]

2.3. Photodegradation

Exposure to ultraviolet (UV) light can also induce this compound degradation. Direct photolysis is a significant elimination process for this compound in aqueous environments.[5][6] This process can lead to decarboxylation.[5][6] One of the byproducts of phototransformation can be the 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) moiety, which may contribute to increased toxicity.[5][6]

A visual representation of the primary degradation pathways is provided in the diagram below.

Cefazolin_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Acid Acidic Conditions This compound->Acid H⁺ Base Alkaline Conditions This compound->Base OH⁻ Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, KMnO₄) This compound->Oxidizing_Agent UV_Light UV Light This compound->UV_Light Cefazoloic_Acid Cefazoloic Acid Acid->Cefazoloic_Acid Impurity_II Impurity-II Base->Impurity_II Lactone Lactone Cefazoloic_Acid->Lactone Sulfoxide Sulfoxide Products Oxidizing_Agent->Sulfoxide Sulfone Sulfone Product Oxidizing_Agent->Sulfone Diketone Di-ketone Product Oxidizing_Agent->Diketone Decarboxylated_Products Decarboxylated Products UV_Light->Decarboxylated_Products MMTD 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) UV_Light->MMTD

Primary degradation pathways of this compound.

Identified Degradation Byproducts

Several degradation byproducts of this compound have been isolated and characterized. A summary of some key impurities is provided in the table below.

Impurity NameDegradation ConditionReference
N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I)Acid Hydrolysis[1]
2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II)Base Degradation[1]
7-epimer of this compoundStress Degradation[1]
5-methyl-1,3,4-thiadiazol-2-thiol (MMTD)Stress Degradation[1]
This compound lactoneStress Degradation[1]
Cefazoloic acidStress Degradation[1]
(Di-)sulfoxide productsOxidation[4]
Sulfone productOxidation[4]
Di-ketone productOxidation[4]

Quantitative Analysis of this compound Degradation

Forced degradation studies provide quantitative data on the stability of this compound under various stress conditions. The degradation typically follows pseudo-first-order kinetics.[7]

Stress ConditionTime (hours)Remaining this compound (%)Reference
Acidic (0.5M HCl, 45°C)125~20%[2]
Alkaline (0.1M NaOH, 25°C)5~1.3%[2]
Oxidative (3% H₂O₂)74~3.6%[2]
UV Light Exposure361~28.1%[2]
Neutral (Water, 80°C)--[8]
Base Degradation (Heated for 10 mins)-10% Impurity-II formed[1]
UV Light (pH 3.5, 12 hours)12-[1]

Note: The table presents a summary of data from different studies and conditions may vary.

The kinetics of degradation are influenced by pH, with a degradation minimum observed between pH 5.5 and 6.5.[7] The apparent energy of activation for this compound at pH 5.5 has been calculated to be 24.3 Kcal/mole.[7]

Experimental Protocols

The study of this compound degradation involves a variety of analytical techniques to separate, identify, and quantify the parent drug and its byproducts.

5.1. Forced Degradation Studies

A typical forced degradation study involves subjecting a this compound solution to various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

  • Acid Hydrolysis: A solution of this compound is treated with an acid (e.g., 0.001 M to 0.5 M HCl) and may be heated (e.g., at 60°C) for a specified period.[8][9]

  • Base Hydrolysis: A solution of this compound is treated with a base (e.g., 0.1 M NaOH) at a controlled temperature (e.g., 60°C).[9]

  • Oxidative Degradation: A solution of this compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% or 10% H₂O₂).[8][10]

  • Photodegradation: A solution of this compound is exposed to UV light (e.g., 200 W h/m²) in a photostability chamber.[9]

  • Thermal Degradation: A solution of this compound is heated at a specific temperature (e.g., 60°C) in a neutral solution.[9]

The workflow for a typical forced degradation study is illustrated below.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Start This compound Sodium Sample Dissolve Dissolve in appropriate solvent Start->Dissolve Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) Dissolve->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH) Dissolve->Base Oxidation Oxidation (e.g., 10% H₂O₂) Dissolve->Oxidation Photolysis Photolysis (UV exposure) Dissolve->Photolysis Thermal Thermal Stress (Heat) Dissolve->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Quantification Quantification of This compound & Byproducts HPLC->Quantification NMR NMR for Structure Elucidation LCMS->NMR Identification Identification of Degradation Products LCMS->Identification FTIR FT-IR Spectroscopy NMR->FTIR FTIR->Identification Pathway Elucidation of Degradation Pathway Identification->Pathway

References

Understanding Cefazolin Resistance Mechanisms in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing Cefazolin resistance in Escherichia coli. The emergence of resistance to this first-generation cephalosporin (B10832234) poses a significant clinical challenge, necessitating a deeper understanding of the underlying molecular machinery to inform the development of novel therapeutic strategies. This document details the key resistance pathways, presents quantitative data on resistance levels, outlines experimental protocols for studying these mechanisms, and provides visual representations of the involved processes.

Core Resistance Mechanisms

Resistance of E. coli to this compound is a multifactorial phenomenon primarily driven by three key mechanisms: enzymatic degradation of the antibiotic, reduced drug influx, and active drug efflux. These mechanisms can act independently or synergistically to confer high levels of resistance.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of this compound resistance in E. coli is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1] Several classes of β-lactamases are implicated in this compound resistance.

  • AmpC β-Lactamases: Overproduction of the chromosomally encoded AmpC β-lactamase is a significant factor in this compound resistance.[2] Mutations in the promoter and attenuator regions of the ampC gene can lead to its constitutive overexpression, resulting in increased resistance.[2] Studies have shown that exposure of E. coli to this compound can lead to a more than 200-fold increase in ampC expression.[2]

  • Extended-Spectrum β-Lactamases (ESBLs): While primarily known for conferring resistance to third-generation cephalosporins, some ESBLs can also effectively hydrolyze this compound.[3][4] Common ESBL families found in E. coli, such as TEM, SHV, and CTX-M, contribute to this compound resistance.[1][5][6] The CTX-M family is particularly widespread and is a major cause of cephalosporin resistance.[7]

  • OXA β-Lactamases: This group of β-lactamases can confer resistance to ampicillin (B1664943) and cephalothin (B1668815) and are characterized by their high hydrolytic activity against oxacillin.[1]

Reduced Drug Influx via Porin Channel Modifications

The outer membrane of E. coli acts as a selective barrier, and the entry of hydrophilic antibiotics like this compound is mediated by porin channels.[8] Alterations in the expression or structure of these porins can significantly reduce the intracellular concentration of the antibiotic.

  • OmpF and OmpC: These are the two major non-specific porins in E. coli. The loss or downregulation of the OmpF porin is associated with resistance to several β-lactam antibiotics, including this compound, as it is a primary route of entry.[9][10] Mutations within the constriction zone of OmpC have also been shown to reduce the passage of cephalosporins.[8]

  • Regulatory Mutations: Mutations in regulatory proteins that control the expression of porin genes can also lead to reduced antibiotic influx.[8]

Active Drug Efflux by Multidrug Resistance (MDR) Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[11][12] Overexpression of these pumps can contribute to this compound resistance by reducing its intracellular accumulation.

  • AcrAB-TolC Pump: This is the primary efflux pump in E. coli belonging to the Resistance-Nodulation-Division (RND) family.[13] It is a tripartite system composed of the inner membrane transporter AcrB, the periplasmic accessory protein AcrA, and the outer membrane channel TolC.[11][13] Overexpression of the AcrAB-TolC system has been linked to resistance against various cephalosporins.[14]

Quantitative Data on this compound Resistance in E. coli

The following tables summarize quantitative data related to this compound resistance in E. coli, including Minimum Inhibitory Concentration (MIC) values and the prevalence of resistance mechanisms.

E. coli Strain TypeThis compound MIC (µg/mL)Reference
Strains acquiring resistance after this compound exposureInitial MIC: 2[2]
Strains with ampC overexpressionUp to >256[2]
ESBL-producing E. coli>98% resistance rate[3]
Non-ESBL-producing E. coli<20% resistance rate[3]
OmpF-defective mutantIncreased resistance[9][10]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various E. coli strains.

Resistance MechanismPrevalence in this compound-Resistant E. coliReference
ampC overexpressionHigh, associated with acquired resistance[2]
ESBL production (e.g., CTX-M, TEM, SHV)Common cause of cephalosporin resistance[4][7]
Porin loss/mutationContributes to resistance, often in conjunction with other mechanisms[8][15]
Efflux pump overexpressionContributes to low-level and multidrug resistance[12][14]

Table 2: Prevalence of different this compound resistance mechanisms in E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance in E. coli.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of this compound against E. coli.

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform twofold serial dilutions of the this compound stock solution in Mueller-Hinton broth (MHB) in a 96-well microtiter plate. The concentration range should typically span from 0.25 to 256 µg/mL.

  • Prepare Bacterial Inoculum: Culture E. coli in MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[16][17]

Detection of β-Lactamase Activity

Several methods can be employed to detect the production of β-lactamases in E. coli. The chromogenic cephalosporin method using nitrocefin (B1678963) is a rapid and sensitive assay.

Protocol:

  • Prepare Nitrocefin Solution: Reconstitute nitrocefin according to the manufacturer's instructions.

  • Bacterial Suspension: Prepare a dense suspension of the E. coli test isolate in a small volume of sterile saline or buffer.

  • Assay:

    • Disk Method: Place a nitrocefin-impregnated paper disk on a glass slide and moisten it with a drop of sterile water. Smear a loopful of the bacterial colony onto the disk.

    • Solution Method: Add a small amount of the bacterial suspension to the nitrocefin solution.

  • Observation: A positive result is indicated by a color change from yellow to red/pink, which signifies the hydrolysis of the β-lactam ring in nitrocefin by β-lactamase.[18][19] The reaction is typically rapid, occurring within minutes.[18]

Assessment of Efflux Pump Activity

Efflux pump activity can be assessed by measuring the accumulation of a fluorescent substrate, such as ethidium (B1194527) bromide (EtBr) or Nile Red, in the presence and absence of an efflux pump inhibitor (EPI).

Protocol:

  • Bacterial Culture: Grow E. coli to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline), and resuspend them to a specific optical density.

  • Fluorescence Assay:

    • Dispense the bacterial suspension into a 96-well black microplate.

    • Add the fluorescent substrate (e.g., Nile Red) to all wells.

    • To a subset of wells, add an EPI such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN).

    • Include control wells with bacteria only and bacteria with the EPI only.

  • Measurement: Monitor the fluorescence intensity over time using a microplate reader.

  • Interpretation: A lower fluorescence signal in the absence of the EPI compared to its presence indicates active efflux of the substrate. The EPI blocks the pump, leading to increased intracellular accumulation of the fluorescent dye and a higher fluorescence signal.[20][21]

Identification of Porin Gene Mutations

Mutations in porin genes can be identified through Polymerase Chain Reaction (PCR) amplification and subsequent DNA sequencing.

Protocol:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the E. coli strain of interest.

  • Primer Design: Design specific primers to amplify the entire coding sequence of the target porin genes (e.g., ompF, ompC).

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. The amplification conditions (annealing temperature, extension time) should be optimized for each primer pair.[22]

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to confirm the amplification of a fragment of the expected size.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained DNA sequence with the wild-type porin gene sequence from a reference E. coli strain to identify any mutations (e.g., point mutations, insertions, deletions).

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound resistance in E. coli.

Cefazolin_Resistance_Mechanisms Overview of this compound Resistance in E. coli cluster_cell E. coli Cell cluster_outer_membrane Outer Membrane cluster_periplasm cluster_inner_membrane Inner Membrane Porin Porin Cefazolin_Peri Periplasmic This compound Porin->Cefazolin_Peri Influx Beta_Lactamase β-Lactamase Inactive_this compound Inactive This compound Beta_Lactamase->Inactive_this compound Efflux_Pump Efflux Pump Cefazolin_Ext Extracellular This compound Efflux_Pump->Cefazolin_Ext Efflux Cefazolin_Ext->Porin Entry Cefazolin_Peri->Beta_Lactamase Hydrolysis Cefazolin_Peri->Efflux_Pump Binding

Caption: Core mechanisms of this compound resistance in E. coli.

MIC_Workflow Workflow for MIC Determination (Broth Microdilution) A Prepare this compound Serial Dilutions in 96-well plate C Inoculate wells with standardized E. coli A->C B Standardize E. coli Inoculum (0.5 McFarland) B->C D Incubate plate (37°C, 16-20h) C->D E Observe for visible growth D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Experimental workflow for MIC determination.

Efflux_Pump_Assay Workflow for Efflux Pump Activity Assay start Start prep_cells Prepare E. coli cell suspension start->prep_cells dispense Dispense cells into 96-well plate prep_cells->dispense add_dye Add fluorescent dye (e.g., Nile Red) dispense->add_dye split Add EPI? add_dye->split add_epi Add Efflux Pump Inhibitor (EPI) split->add_epi Yes no_epi No EPI (Control) split->no_epi No measure Measure fluorescence over time add_epi->measure no_epi->measure compare Compare fluorescence: (with EPI) vs (without EPI) measure->compare

Caption: Workflow for assessing efflux pump activity.

Beta_Lactamase_Detection Logic for β-Lactamase Detection (Nitrocefin Assay) start Start with E. coli isolate expose Expose isolate to Nitrocefin substrate start->expose observe Color change (Yellow to Red)? expose->observe positive Positive: β-Lactamase Present observe->positive Yes negative Negative: No β-Lactamase Activity Detected observe->negative No

Caption: Logical flow for β-lactamase detection.

References

The Bactericidal Properties of Cefazolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bactericidal properties of the first-generation cephalosporin (B10832234), Cefazolin. It details its mechanism of action, spectrum of activity, and the experimental protocols used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction to this compound

This compound is a semi-synthetic, first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1][2][3] It is widely used for the treatment of various infections, including those of the skin and soft tissues, respiratory tract, urinary tract, bones, and joints.[1][4] this compound is also a preferred agent for surgical prophylaxis.[1][5] Its bactericidal action, meaning it directly kills bacteria, is a key characteristic of its therapeutic efficacy.[1]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary mechanism of action for this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[1][2][6] This process is critical for bacterial survival, as the cell wall provides structural integrity and protects the bacterium from osmotic lysis.[2]

The key steps in this compound's mechanism of action are as follows:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2][6][7] Peptidoglycan is a crucial component of the bacterial cell wall.[2] this compound has a notable affinity for PBP-1 and PBP-3 in Gram-positive bacteria.[7]

  • Inhibition of Transpeptidation: By binding to PBPs, this compound inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.[1][4][5][7] This cross-linking is vital for the strength and rigidity of the cell wall.[2][4]

  • Cell Wall Disruption and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall.[2] As the bacterium continues its metabolic processes, including the action of autolytic enzymes that break down the cell wall for remodeling, the compromised cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and death.[1][2][5]

Cefazolin_Mechanism cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition leads to Cell_wall Intact Cell Wall Peptidoglycan_synthesis->Cell_wall Forms

This compound's mechanism of action leading to bacterial cell lysis.

Spectrum of Activity

This compound is primarily active against Gram-positive cocci and has a more limited spectrum against Gram-negative bacteria compared to later-generation cephalosporins.[2][6]

Table 1: Spectrum of Activity of this compound

Bacterial GroupSusceptible OrganismsGenerally Resistant Organisms
Gram-positive Aerobes Staphylococcus aureus (methicillin-susceptible, MSSA), Staphylococcus epidermidis, Streptococcus pneumoniae, Streptococcus pyogenes (Group A Streptococcus), Streptococcus agalactiae (Group B Streptococcus), Viridans group streptococciMethicillin-resistant Staphylococcus aureus (MRSA), Enterococcus spp.
Gram-negative Aerobes Some strains of Escherichia coli, Klebsiella pneumoniae, Proteus mirabilisPseudomonas aeruginosa, Enterobacter spp., Serratia spp., Acinetobacter spp., Indole-positive Proteus
Anaerobes Limited activityMost anaerobic bacteria, including Bacteroides fragilis
Atypical Bacteria Not activeMycoplasma spp., Chlamydia spp.

Note: Susceptibility patterns can vary by geographic location and clinical setting. Always refer to current local antibiograms.

Mechanisms of Resistance

Bacterial resistance to this compound can occur through several mechanisms:

  • Production of β-Lactamases: This is a major mechanism of resistance. β-lactamase enzymes hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive.[6]

  • Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of this compound.[6] This is the primary mechanism of resistance in MRSA, which possesses the mecA gene encoding for a modified PBP (PBP2a) that has a low affinity for most β-lactam antibiotics.[6]

  • Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria can limit the penetration of this compound to its target PBPs.

Experimental Protocols for Evaluating Bactericidal Activity

Several standardized laboratory methods are used to determine the bactericidal activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8][9] While this assay measures growth inhibition (bacteriostatic activity), it is a prerequisite for determining bactericidal activity.

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically 1 x 105 to 1 x 106 CFU/mL).[8][9]

  • Serial Dilution of this compound: this compound is serially diluted in the broth in a 96-well microtiter plate.[8][9]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[8][9] Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.

  • Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.[10]

  • Determination of MIC: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[8]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][11][12]

Protocol:

  • Perform MIC Assay: An MIC test is performed as described above.

  • Subculturing: Aliquots from the wells showing no visible growth in the MIC assay (at and above the MIC) are plated onto an antibiotic-free agar (B569324) medium.[8][11]

  • Incubation: The agar plates are incubated for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[8][11][12]

Experimental_Workflow_MIC_MBC start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution Serial Dilution of this compound in 96-well Plate serial_dilution->inoculate incubate_mic Incubate Plate (16-20 hours) inoculate->incubate_mic read_mic Determine MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Plates (18-24 hours) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% Killing) incubate_mbc->read_mbc end End read_mbc->end

Workflow for determining MIC and MBC of this compound.
Time-Kill Curve Assay

Time-kill curve studies provide information on the rate of bactericidal activity of an antimicrobial agent over time.

Protocol:

  • Preparation: Tubes containing broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC) and a growth control tube without the antibiotic are prepared.[13]

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).[13][14]

  • Incubation and Sampling: The tubes are incubated, and samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[14]

  • Viable Cell Counting: Serial dilutions of the samples are plated on agar, and after incubation, the number of viable colonies (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13][14]

Quantitative Data on this compound's Bactericidal Activity

The following tables summarize representative quantitative data on the in vitro activity of this compound against common pathogens. It is important to note that these values can vary depending on the specific strain and testing methodology.

Table 2: MIC and MBC Values for this compound against Selected Bacteria

OrganismMIC Range (µg/mL)MBC Range (µg/mL)
Staphylococcus aureus (MSSA)0.12 - 20.25 - 4
Streptococcus pneumoniae≤0.06 - 1≤0.06 - 2
Escherichia coli1 - 82 - 16
Klebsiella pneumoniae1 - 82 - 16

Data compiled from various in vitro studies. Actual values may vary.

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound

ParameterValue
Protein Binding ~80%
Half-life 1.5 - 2.5 hours
Excretion Primarily renal
Bactericidal Target Time above MIC (T>MIC)

Conclusion

This compound remains a clinically important antibiotic due to its potent bactericidal activity against a range of common pathogens, particularly Gram-positive cocci. Its mechanism of action, through the inhibition of bacterial cell wall synthesis, is well-established. Understanding the experimental protocols for evaluating its efficacy, such as MIC, MBC, and time-kill assays, is crucial for both clinical and research applications. Continued surveillance of susceptibility patterns and resistance mechanisms is essential to ensure the ongoing effectiveness of this foundational antibiotic.

References

Cefazolin Sodium Salt vs. Free Acid Form: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Cefazolin sodium salt and its free acid form for research applications. It delves into their fundamental chemical and physical properties, provides detailed experimental protocols for their use in in-vitro and in-vivo studies, and outlines the key considerations for selecting the appropriate form for your research needs.

Physicochemical Properties: A Comparative Analysis

The choice between this compound sodium salt and its free acid form hinges on their distinct physicochemical properties, which significantly impact their handling, formulation, and application in research settings. The sodium salt is overwhelmingly preferred for most research applications due to its superior aqueous solubility.

Table 1: Comparative Physicochemical Properties of this compound Sodium Salt and Free Acid

PropertyThis compound Sodium SaltThis compound Free AcidKey Considerations for Researchers
Appearance White to off-white crystalline powderData not readily available, but expected to be a solidThe sodium salt's powder form is convenient for weighing and dissolution.
Molecular Formula C₁₄H₁₃N₈NaO₄S₃[1]C₁₄H₁₄N₈O₄S₃[2]The presence of sodium in the salt form contributes to its higher molecular weight.
Molecular Weight 476.5 g/mol [1]454.5 g/mol [2]Important for accurate molar concentration calculations.
Aqueous Solubility Freely soluble in water[3]; approx. 10 mg/mL in PBS (pH 7.2)[1]Practically insoluble in water; precipitation may occur below pH 4.5[2][4]Crucial Difference: The sodium salt's high water solubility makes it ideal for preparing aqueous stock solutions and media for in-vitro and in-vivo studies. The free acid's poor water solubility limits its direct use in aqueous systems.
Organic Solvent Solubility Soluble in DMSO and dimethylformamide (approx. 20 mg/mL)[1]Soluble in DMF, pyridine; slightly soluble in methanol; practically insoluble in chloroform, benzene, ether[2]While soluble in some organic solvents, the use of these solvents may have physiological effects in biological experiments and should be carefully considered.
pH of Reconstituted Solution Approximately 4.5 - 6.0[2]Not applicable due to insolubility.The slightly acidic pH of the sodium salt solution is important for its stability.
Stability in Aqueous Solution Stable for 24 hours at room temperature and 96 hours at 5°C. Rapid hydrolysis occurs above pH 8.5.[2]Unstable in aqueous solutions, prone to precipitation at acidic pH.This compound sodium solutions are most stable between pH 4.5 and 6.5. Degradation is accelerated at neutral and alkaline pH.[4]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, in both its salt and free acid forms, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is crucial for its efficacy against susceptible bacteria.

This compound's primary target is the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5][6] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By binding to PBPs, this compound blocks the transpeptidation step, which is the cross-linking of peptidoglycan chains.[5][7] This disruption of cell wall synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[5]

G This compound Mechanism of Action cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Inhibits Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Weakens Lysis Cell Lysis (Bactericidal Effect) Cell_wall->Lysis

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

Experimental Protocols

For most research purposes, This compound sodium salt is the recommended form due to its high aqueous solubility, which simplifies the preparation of stock solutions and experimental media.

In-Vitro Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of a bacterium's susceptibility to this compound.

G Kirby-Bauer Disk Diffusion Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar (B569324) Plate A->B C Apply this compound Disk (30 µg) B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret Results (Susceptible, Intermediate, Resistant) E->F

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Detailed Methodology:

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile broth (e.g., Tryptic Soy Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] This can be done visually against a white background with contrasting black lines or using a photometric device.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.[8]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[8]

  • Application of this compound Disk:

    • Using sterile forceps, place a 30 µg this compound disk onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.[3]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours in an ambient air incubator.[8]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or caliper.[3]

    • Interpret the results based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10][11]

Table 2: CLSI Interpretive Criteria for this compound Disk Diffusion

Zone Diameter (mm)Interpretation
≥ 18Susceptible
15 - 17Intermediate
≤ 14Resistant
(Based on CLSI guidelines for Enterobacterales)

This method provides a quantitative measure of the lowest concentration of this compound that inhibits the visible growth of a bacterium.

G Broth Microdilution MIC Workflow A Prepare Serial Dilutions of this compound Sodium in Broth B Inoculate Wells with Bacterial Suspension (5 x 10^5 CFU/mL) A->B C Incubate at 35°C for 16-20 hours B->C D Determine MIC (Lowest concentration with no visible growth) C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound sodium salt in a suitable sterile solvent (e.g., sterile water or buffer). The concentration should be at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the Kirby-Bauer method.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[7]

Table 3: CLSI MIC Interpretive Criteria for this compound

MIC (µg/mL)Interpretation
≤ 8Susceptible
16Intermediate
≥ 32Resistant
(Based on CLSI guidelines for Enterobacterales)
In-Vivo Efficacy Studies: Mouse Pneumonia Model

This model is used to evaluate the efficacy of this compound in treating a bacterial infection in a living organism. This compound sodium salt is administered parenterally.

G Mouse Pneumonia Model Workflow A Induce Pneumonia in Mice (e.g., Intranasal inoculation of S. aureus) B Administer this compound Sodium (e.g., Intraperitoneal injection) A->B C Monitor Mice for Clinical Signs and Survival B->C D Euthanize Mice at Pre-determined Time Points C->D E Harvest Lungs and Other Organs D->E F Determine Bacterial Load (CFU/gram of tissue) E->F G Analyze Data and Assess Efficacy F->G

Caption: General workflow for an in-vivo mouse pneumonia model.

Detailed Methodology:

  • Animal Model:

    • Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Induction of Pneumonia:

    • Anesthetize the mice lightly (e.g., with isoflurane).

    • Intranasally inoculate the mice with a standardized suspension of a pathogenic bacterial strain, such as Staphylococcus aureus (e.g., USA300 strain).[12] The inoculum volume is typically 20-50 µL, containing a specific number of colony-forming units (CFU) determined in pilot studies to establish a consistent infection.

  • This compound Administration:

    • Prepare a sterile solution of this compound sodium salt in a physiologically compatible vehicle (e.g., sterile saline).

    • Administer the this compound solution to the mice via a suitable parenteral route, such as intraperitoneal (IP) or subcutaneous (SC) injection. The dosage and frequency of administration will depend on the specific research question and should be based on pharmacokinetic and pharmacodynamic (PK/PD) considerations. A common dosage for mice is in the range of 10-50 mg/kg.[13][14]

  • Monitoring and Sample Collection:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.

    • At predetermined time points post-infection and treatment, euthanize subgroups of mice.

    • Aseptically harvest the lungs and other relevant organs (e.g., spleen, liver).

  • Assessment of Bacterial Load:

    • Weigh the harvested tissues.

    • Homogenize the tissues in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the tissue homogenates and plate them on appropriate agar medium (e.g., Tryptic Soy Agar).

    • Incubate the plates and count the number of bacterial colonies to determine the CFU per gram of tissue.

  • Data Analysis:

    • Compare the bacterial loads in the tissues of this compound-treated mice to those in a control group (e.g., vehicle-treated mice).

    • Statistical analysis is performed to determine the significance of any observed reduction in bacterial load, which indicates the in-vivo efficacy of this compound.

Conclusion and Recommendations

For the vast majority of research applications, This compound sodium salt is the superior choice over the free acid form. Its high aqueous solubility facilitates the straightforward preparation of solutions for in-vitro assays and parenteral administration in in-vivo studies. The free acid form's poor water solubility presents significant challenges for its use in biological research.

When designing experiments, researchers should carefully consider the specific requirements of their study, including the desired concentration range, the pH of the experimental system, and the appropriate vehicle for administration. Adherence to established protocols, such as those outlined by the CLSI for antimicrobial susceptibility testing, is crucial for obtaining reliable and reproducible results. This guide provides a solid foundation for the effective use of this compound in a research setting, enabling scientists and drug development professionals to conduct their studies with confidence and precision.

References

Methodological & Application

Application Notes and Protocols: Cefazolin Stock Solution Preparation for In vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefazolin is a first-generation cephalosporin (B10832234) antibiotic that acts by inhibiting bacterial cell wall synthesis.[1][2][3][4][5] It is effective against a range of Gram-positive and some Gram-negative bacteria.[1][2][6] For reliable and reproducible in vitro experimental results, the proper preparation and storage of this compound stock solutions are critical. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various in vitro assays.

Data Presentation: this compound Properties and Solubility

The following tables summarize the key properties and solubility data for this compound sodium salt, the form typically used in laboratory settings.

Table 1: Physicochemical Properties of this compound Sodium Salt

PropertyValueReference
Molecular FormulaC₁₄H₁₃N₈NaO₄S₃[7][8]
Molecular Weight476.5 g/mol [7][8]
AppearanceWhite to yellowish-white crystalline powder[9]
Storage (Solid)-20°C, stable for ≥4 years[7]

Table 2: Solubility of this compound Sodium Salt

SolventSolubilityReference
WaterFreely soluble
Dimethyl Sulfoxide (DMSO)~20 mg/mL[7][8]
Dimethylformamide (DMF)~20 mg/mL[7][8]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[7][8]

Table 3: Stability of Reconstituted this compound Solutions

Solvent/DiluentConcentrationStorage TemperatureStabilityReference
Sterile Water225-330 mg/mLRoom Temperature24 hours[9]
Sterile Water225-330 mg/mL5°C96 hours[9]
Sterile Water, 0.9% NaCl100-200 mg/mL5°C (refrigerated)30 days[10]
Sterile Water, 0.9% NaCl100-200 mg/mLRoom Temperature (after refrigeration)72 hours[10]
Sterile Water, 0.9% NaCl, 5% DextroseVarious-20°C (frozen)Up to 26 weeks[11]
Aqueous Buffers (e.g., PBS)Not specifiedNot Recommended for >1 dayAqueous solutions are recommended to be used fresh[7][8]
Artificial Tears (acidic pH)50 mg/mLRoom TemperatureUp to 3 days[12]
Artificial Tears50 mg/mL4°C28 days[13]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Aqueous Stock Solution

This protocol describes the preparation of a this compound stock solution in sterile water, suitable for most antibacterial susceptibility testing.

Materials:

  • This compound sodium salt powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile filter (0.22 µm pore size) and syringe

  • Calibrated analytical balance and weigh boats

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or using sterile techniques to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound sodium salt powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile water (e.g., 10 mL).

  • Mixing: Vortex the solution until the this compound powder is completely dissolved. The solution should be clear and pale yellow.[4]

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Frozen solutions in water are stable for up to 26 weeks.[11] Avoid repeated freeze-thaw cycles.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at a starting concentration, e.g., 128 µg/mL) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the antibiotic concentration in each well.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Cefazolin_Stock_Preparation cluster_prep Stock Solution Preparation Workflow weigh Weigh this compound Sodium Salt dissolve Dissolve in Sterile Water weigh->dissolve mix Vortex until Dissolved dissolve->mix filter Sterile Filter (0.22 µm) mix->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store

Caption: this compound Stock Solution Preparation Workflow.

MIC_Assay_Workflow cluster_mic MIC Assay Workflow start Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate start->dilution inoculate Inoculate Wells with Bacterial Suspension dilution->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read Read Results: Determine Lowest Concentration with No Visible Growth incubate->read

Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.

Cefazolin_Mechanism cluster_pathway This compound Mechanism of Action This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to transpeptidation Transpeptidation (Peptidoglycan Cross-linking) pbp->transpeptidation Inhibits cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall Blocks lysis Cell Lysis and Bacterial Death cell_wall->lysis Leads to

References

Application Notes and Protocols: Cefazolin Kirby-Bauer Disk Diffusion Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefazolin is a first-generation cephalosporin (B10832234) antibiotic widely employed in the treatment of various bacterial infections.[1][2][3] It is particularly effective against gram-positive bacteria and some gram-negative organisms.[1][3][4] The Kirby-Bauer disk diffusion test, a standardized method, is crucial for determining the susceptibility of bacterial strains to antimicrobial agents like this compound, thereby guiding appropriate therapeutic choices.[5] This document provides a detailed protocol for performing the Kirby-Bauer disk diffusion susceptibility test for this compound, intended for researchers, scientists, and drug development professionals.

This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2][4] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][3][6] This binding disrupts the cross-linking of the peptidoglycan layers, leading to a compromised cell wall and subsequent bacterial cell lysis.[2][6]

Data Presentation: this compound Disk Diffusion Breakpoints

The interpretation of the Kirby-Bauer test relies on the measurement of the zone of inhibition around the antibiotic disk and comparison to standardized breakpoint values established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA).[7][8][9] These breakpoints categorize the organism as susceptible, intermediate, or resistant to the antibiotic.

Organism GroupDisk ContentZone Diameter (mm) - SusceptibleZone Diameter (mm) - IntermediateZone Diameter (mm) - Resistant
Enterobacterales30 µg≥ 2320 - 22≤ 19

Note: Interpretive criteria are based on a this compound dosage regimen of 2 g every 8 hours for systemic infections.[8]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test for this compound

This protocol outlines the standardized procedure for determining the susceptibility of a bacterial isolate to this compound using the Kirby-Bauer disk diffusion method.[5][7][10]

Materials:

  • This compound antibiotic disks (30 µg)

  • Mueller-Hinton agar (B569324) (MHA) plates (150 mm)

  • Pure culture of the test organism

  • Sterile saline or Tryptic Soy Broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator at 35°C ± 2°C

  • Metric ruler or caliper

  • Forceps

  • Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

Procedure:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[5][7] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[11]

    • Streak the swab evenly over the entire surface of the MHA plate to ensure a confluent lawn of growth.[12][11] This is typically achieved by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[11][13] Finally, swab the rim of the agar.[11]

    • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar.[7][13]

  • Application of this compound Disks:

    • Using sterile forceps, place a 30 µg this compound disk onto the inoculated agar surface.[7][10]

    • Gently press the disk down to ensure complete contact with the agar.[10][11] Do not move the disk once it has been placed.[11][14]

    • If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.[14]

  • Incubation:

    • Invert the plates and place them in an incubator set to 35°C ± 2°C within 15 minutes of disk placement.[11][13]

    • Incubate for 16-18 hours.[5][11]

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) to the nearest millimeter (mm) using a ruler or caliper.[12][10] The measurement should be taken from the back of the plate against a dark, non-reflective background.[7]

    • Interpret the results by comparing the measured zone diameter to the established breakpoints for this compound (see table above).[7]

    • Record the result as Susceptible (S), Intermediate (I), or Resistant (R).

Quality Control:

  • Concurrently test quality control strains with known susceptibility patterns to ensure the reliability of the results. For this compound, the expected zone diameter for E. coli ATCC 25922 is 21–27 mm.[15]

Visualizations

This compound Mechanism of Action

G cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) This compound->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cell Wall Cross-linking) PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Peptidoglycan_Synthesis Cell_Wall Stable Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall

Caption: this compound inhibits bacterial cell wall synthesis.

Kirby-Bauer Experimental Workflow for this compound

G start Start inoculum_prep 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum_prep plate_inoculation 2. Inoculate Mueller-Hinton Agar Plate inoculum_prep->plate_inoculation disk_application 3. Apply 30 µg this compound Disk plate_inoculation->disk_application incubation 4. Incubate at 35°C for 16-18 hours disk_application->incubation measurement 5. Measure Zone of Inhibition (mm) incubation->measurement interpretation 6. Interpret Results using Breakpoint Table measurement->interpretation end End interpretation->end

Caption: Kirby-Bauer disk diffusion workflow.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Cefazolin for Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefazolin is a first-generation cephalosporin (B10832234) antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] It specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][3][5][6] This interference with cell wall integrity leads to bacterial cell lysis and death.[1][2][3] The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] Determining the MIC of this compound is fundamental for assessing its efficacy against specific bacterial isolates, guiding therapeutic choices, and monitoring the emergence of antibiotic resistance.

This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods: Broth Microdilution, Agar (B569324) Dilution, and the Gradient Diffusion (E-test) method.

This compound's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound targets the synthesis of peptidoglycan, a crucial component of the bacterial cell wall that provides structural integrity.[6][9][10] The process of peptidoglycan synthesis is a complex pathway involving multiple enzymatic steps that occur in the cytoplasm, at the cytoplasmic membrane, and in the periplasmic space.[9][11] this compound's primary targets are the Penicillin-Binding Proteins (PBPs), which are membrane-bound enzymes responsible for the cross-linking of peptidoglycan chains.[2][6] By binding to and inactivating these proteins, this compound effectively blocks the final transpeptidation step, leading to a weakened cell wall and subsequent cell death.[1][3]

G This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid-pentapeptide UDP_NAG->UDP_NAM Mur enzymes Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Growing Peptidoglycan Chain Lipid_II->Glycan_Chain Transglycosylation Cross_Linked_PG Cross-linked Peptidoglycan Glycan_Chain->Cross_Linked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) PBP->Cross_Linked_PG Catalyzes This compound This compound This compound->PBP Inhibits

Caption: this compound inhibits the final transpeptidation step of peptidoglycan synthesis.

Data Presentation: MIC Interpretive Breakpoints for this compound

The interpretation of MIC values is crucial for clinical decision-making. Breakpoints are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Table 1: CLSI MIC Interpretive Breakpoints for this compound (µg/mL) [12][13][14]

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)Notes
Enterobacterales For systemic infections other than uncomplicated urinary tract infections (uUTIs). Breakpoints are based on a dosage regimen of 2 g administered every 8 hours.[12][15]
Systemic Infections≤24≥8
Uncomplicated UTIs≤16-≥32This compound is used as a surrogate for oral cephalosporins for uUTIs caused by E. coli, K. pneumoniae, and P. mirabilis.[15]
Staphylococcus aureus
Methicillin-susceptible≤24≥8

Table 2: EUCAST Quality Control (QC) Ranges for this compound MIC Determination [16]

Quality Control StrainMIC Range (µg/mL)
Escherichia coli ATCC® 25922™1 - 4
Staphylococcus aureus ATCC® 29213™0.25 - 1
Pseudomonas aeruginosa ATCC® 27853™>32 (Intrinsic Resistance)

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[17][18][19] It involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

G Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_sol Prepare this compound Stock Solution serial_dil Perform 2-fold Serial Dilutions in Broth stock_sol->serial_dil inoculate Inoculate Microtiter Plate Wells serial_dil->inoculate inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_dil Dilute Inoculum inoculum_prep->inoculum_dil inoculum_dil->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (S, I, R) read_mic->interpret

Caption: Workflow for this compound MIC determination by broth microdilution.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate(s) to be tested

  • Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).[20]

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of this compound concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the bacterial isolate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or with a plate reader.

Agar Dilution Method

The agar dilution method involves incorporating various concentrations of the antibiotic into an agar medium, which is then inoculated with the test organisms.[17][21]

G Agar Dilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_sol Prepare this compound Stock Solution antibiotic_agar Prepare Agar Plates with Serial Dilutions of this compound stock_sol->antibiotic_agar inoculate Spot-Inoculate Agar Plates antibiotic_agar->inoculate inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results (S, I, R) read_mic->interpret

Caption: Workflow for this compound MIC determination by agar dilution.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolate(s) and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C.

    • Add 1 part of each this compound solution to 9 parts of molten agar. Mix well and pour into sterile petri dishes.

    • Also prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate approximately 1-10 µL of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that prevents the growth of a single colony or a faint haze.

Gradient Diffusion Method (E-test)

The E-test is a quantitative method that utilizes a plastic strip with a predefined gradient of antibiotic.[8][22][23]

G E-test Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) plate_prep Inoculate MHA Plate for Confluent Growth inoculum_prep->plate_prep apply_strip Apply this compound E-test Strip plate_prep->apply_strip incubate Incubate at 35°C for 16-20 hours apply_strip->incubate read_mic Read MIC at Intersection of Ellipse and Strip incubate->read_mic interpret Interpret Results (S, I, R) read_mic->interpret

Caption: Workflow for this compound MIC determination using the E-test.

Materials:

  • This compound E-test strips

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolate(s) and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak the entire surface of an MHA plate to obtain confluent growth.

  • Application of E-test Strip: Aseptically apply the this compound E-test strip to the surface of the agar.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Quality Control

Performing quality control is essential to ensure the accuracy and reproducibility of MIC testing. This involves testing standard QC strains with known MIC values in parallel with the clinical isolates. The obtained MIC values for the QC strains should fall within the acceptable ranges specified by CLSI or EUCAST (see Table 2).[16]

Interpretation of Results and this compound Inoculum Effect

The determined MIC value is compared to the established breakpoints (see Table 1) to classify the bacterial isolate as susceptible, intermediate, or resistant to this compound. It is important to note the phenomenon known as the "this compound inoculum effect" (CzIE), particularly with Staphylococcus aureus.[24][25][26] This effect is characterized by a significant increase in the this compound MIC at a high bacterial inoculum (e.g., 10⁷ CFU/mL) compared to the standard inoculum (10⁵ CFU/mL).[24][25][26] The CzIE is often associated with the production of certain types of β-lactamases by the bacteria.[25] While not routinely tested in clinical laboratories, awareness of this effect is important in research and for understanding potential therapeutic failures in high-inoculum infections.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cefazolin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefazolin is a first-generation cephalosporin (B10832234) antibiotic widely used for the treatment of various bacterial infections. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for this purpose.[1] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.

Principle

This method utilizes reversed-phase chromatography to separate this compound from other components in the sample. A C18 column is commonly used as the stationary phase, while a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the elution of this compound.[2] Detection is typically performed using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance, commonly around 254 nm or 270 nm.[1][2] Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration standard.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound Sodium Reference Standard (USP or equivalent)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Sodium Phosphate (B84403)

  • Triethylamine

  • Purified water (Milli-Q or equivalent)

  • 0.45 µm membrane filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Oven

    • UV-Vis Detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Centrifuge

3. Chromatographic Conditions

The following table summarizes various reported chromatographic conditions for this compound quantification. Method 1 is a commonly used isocratic method suitable for pharmaceutical formulations.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)[2]Hibar® µBondapak® C18[1]LiChrosorb RP8-5 (250mm × 4.6mm)[3]
Mobile Phase Water: Acetonitrile (60:40 v/v), pH adjusted to 8 with triethylamine[2]Acetonitrile: Monobasic sodium phosphate buffer (17:83 v/v)[1]CH3CN:H2O:0.5M KH2PO4 (100:894:6, v/v)[3]
Flow Rate 0.5 mL/min[2]1.0 mL/min[1]1.5 mL/min[3]
Detection Wavelength 270 nm[4]254 nm[1]272 nm[3]
Injection Volume 10 µL[2]20 µL[1]Not Specified
Column Temperature Room Temperature[2]25°C[1]Ambient Temperature[3]
Retention Time ~3.6 min[2]Not Specified~3.1 min (for a different method)[5]

4. Preparation of Solutions

a. Mobile Phase Preparation (Method 1)

  • Mix purified water and acetonitrile in a 60:40 (v/v) ratio.

  • Adjust the pH of the mixture to 8.0 using drops of triethylamine.[2]

  • Degas the mobile phase using a sonicator for 15-20 minutes before use.[2]

b. Standard Stock Solution Preparation

  • Accurately weigh approximately 10 mg of this compound Sodium Reference Standard and transfer it to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 200 µg/mL.[2]

c. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-100 µg/mL).[1] For a linearity study, a range of 30-80 µg/mL has been validated.[2]

5. Sample Preparation

a. Pharmaceutical Formulations (Lyophilized Powder)

  • Accurately weigh the contents of a this compound vial.

  • Transfer a portion of the powder equivalent to 10 mg of this compound to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a nominal concentration of 200 µg/mL.[2]

  • Further dilute with the mobile phase to a concentration within the calibration curve range.

  • Filter the final solution through a 0.45 µm membrane filter before injection.[6]

b. Biological Samples (Serum/Plasma)

  • To 0.5 mL of plasma, add 4 mL of acetonitrile to precipitate proteins.[7]

  • Vortex the mixture and then centrifuge at 3000 rpm for 10 minutes.[7]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase or water before injection.[3]

6. System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 60 µg/mL) six times. The system is deemed suitable if the following criteria are met:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: > 2000

7. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the validation parameters from various published methods.

Table 2: Summary of Quantitative Data for this compound HPLC Methods

ParameterMethod AMethod BMethod C
Linearity Range 30-80 µg/mL[2]5–100 µg/mL[1]1.6 to 200 µg/mL (in serum)[5]
Correlation Coefficient (r²) 0.9999[2]>0.9995[1]Not Specified
Limit of Detection (LOD) Not Specified12.92 ng/mL[1]1 µg/mL (in plasma)[7]
Limit of Quantification (LOQ) Not Specified43.09 ng/mL[1]Not Specified
Accuracy (% Recovery) Not Specified98.35%–100.86%[1]Not Specified
Intra-day Precision (%RSD) < 2.0%[2]Not Specified2.3-12.5%[3]
Inter-day Precision (%RSD) Not SpecifiedNot Specified1.7-7.1%[3]

Visualizations

Experimental Workflow for this compound Quantification by HPLC

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection C->D System Suitability Check E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Concentration Quantification H->I

Caption: Overall workflow for the quantification of this compound using HPLC.

Logical Relationship of Method Validation Parameters

Validation_Parameters Method HPLC Method for This compound Quantification Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interrelationship of key validation parameters for an HPLC method.

References

Application Notes and Protocols: Cefazolin as a Prophylactic Agent in Animal Surgical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of cefazolin for surgical prophylaxis in various animal models. The information is intended to assist in the design and execution of studies requiring aseptic surgical procedures.

Introduction to this compound

This compound is a first-generation cephalosporin (B10832234) antibiotic that is commonly used for surgical prophylaxis in both human and veterinary medicine.[1][2] Its efficacy against common skin flora, such as Staphylococcus and Streptococcus species, makes it a suitable choice for preventing surgical site infections (SSIs).[2][3] this compound is a bactericidal agent, meaning it kills bacteria rather than just inhibiting their growth.[1]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][4][5][6] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][4][6] This disruption of the cell wall structure leads to bacterial cell lysis and death.[1][4]

cluster_bacteria Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis This compound->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis

Diagram 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize recommended dosages and pharmacokinetic parameters of this compound in various animal models.

Table 1: Recommended Prophylactic Dosages of this compound in Animal Models
Animal ModelDosageRoute of AdministrationTiming of AdministrationIntraoperative RedosingReference(s)
Dogs 20-25 mg/kgIV30-60 minutes prior to incisionEvery 90-120 minutes until wound closure[7][8][9][10][11][12]
22 mg/kgIV and IM (simultaneously)30-60 minutes prior to surgeryNot specified for this combination[9]
Cats 20-22 mg/kgIV60 minutes prior to incisionEvery 90-120 minutes until wound closure[8]
Pigs 25 mg/kgSubcutaneousNot specifiedNot applicable[13][14]
Rats 10 mg/kgIntramuscular (IM)Not specifiedEvery 4 hours[15]
Mice 10 mgIntraperitoneal (IP)1 hour prior to operationA second dose 4 hours post-operation was studied[16]
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
Animal ModelRouteTmax (Time to Max. Concentration)Cmax (Max. Concentration)Half-life (t1/2)Reference(s)
Dogs IV1.28 hours37.3 µg/mL0.96 hours[9][17]
IV + IM1.65 hours51.5 µg/mL1.11 hours[9][17]
Pigs Subcutaneous42.6 ± 2.0 minutes18.8 ± 7.4 µg/mL266 ± 149 minutes[13][14]
Rats IMNot specifiedPlasma levels fluctuated between 0.4 and 44 µg/mL every 4 hoursNot specified[15]

Experimental Protocols

The following are detailed protocols for the prophylactic administration of this compound in common animal surgical models.

General Experimental Workflow

The general workflow for using this compound as a prophylactic agent in an animal surgical model involves several key steps from preparation to post-operative care.

A Animal Acclimatization and Pre-operative Health Assessment B Anesthesia Induction A->B C This compound Administration (30-60 min pre-incision) B->C D Surgical Site Preparation (Hair removal, aseptic scrub) C->D E Surgical Procedure D->E F Intraoperative this compound Redosing (for procedures >90 min) E->F if applicable G Wound Closure E->G F->G H Post-operative Monitoring and Analgesia G->H I Assessment of Surgical Site Infection (Clinical signs, microbiology) H->I

Diagram 2: Experimental workflow for this compound prophylaxis.
Protocol for this compound Prophylaxis in a Canine Surgical Model (e.g., Orthopedic Surgery)

This protocol is based on established veterinary guidelines and research.[8][10]

Materials:

  • This compound for injection, USP

  • Sterile water for injection or 0.9% sodium chloride

  • Syringes and needles appropriate for the size of the dog

  • Intravenous catheter

Procedure:

  • Reconstitution: Reconstitute the this compound vial with sterile water for injection or 0.9% sodium chloride to the desired concentration according to the manufacturer's instructions.

  • Dosage Calculation: Calculate the required dose based on the dog's body weight (22 mg/kg).

  • Administration:

    • Administer the calculated dose of this compound intravenously 30 to 60 minutes prior to the initial surgical incision.[7][12]

    • The injection should be given slowly over 3-5 minutes.

  • Intraoperative Redosing:

    • For surgical procedures lasting longer than 90 minutes, administer a second dose of this compound (22 mg/kg, IV).[7][8]

    • Repeat the dose every 90 to 120 minutes until the wound is closed.[8]

  • Post-operative Administration: Prophylactic this compound is typically discontinued (B1498344) after wound closure.[10]

Protocol for this compound Prophylaxis in a Rodent Surgical Model (e.g., Subcutaneous Implant)

This protocol is adapted from studies in rats and mice.[15][16]

Materials:

  • This compound for injection, USP

  • Sterile saline

  • Syringes and needles appropriate for the size of the rodent

Procedure:

  • Reconstitution: Prepare a solution of this compound in sterile saline.

  • Dosage Calculation: Calculate the dose based on the animal's weight (e.g., 10 mg/kg for a rat).

  • Administration:

    • Administer the calculated dose via the desired route (e.g., intramuscular or intraperitoneal) approximately 1 hour before surgery.[16]

  • Post-operative Administration:

    • In some models, a post-operative dose may be administered. For example, a study in mice involved a second dose given 4 hours after the initial surgery.[16] Another study in rats administered this compound every 4 hours.[15] The necessity of post-operative doses depends on the specific experimental design and the risk of infection.

Considerations and Best Practices

  • Timing is Critical: For prophylaxis to be effective, an adequate concentration of this compound must be present in the tissues at the time of potential bacterial contamination.[2][9] Administration 30-60 minutes before the first incision is crucial for intravenous routes.[7][12]

  • Spectrum of Activity: this compound is highly effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus spp..[4] It has more limited activity against Gram-negative bacteria and is not effective against Enterococcus spp. or anaerobic bacteria.[1][8] For procedures with a high risk of contamination with these organisms (e.g., colorectal surgery), a different antibiotic with a broader spectrum may be more appropriate.[8]

  • Aseptic Technique: The use of prophylactic antibiotics is an adjunct to, not a replacement for, strict aseptic surgical technique.

  • Animal Welfare: Always adhere to institutional guidelines for animal care and use, including appropriate anesthesia and analgesia.

References

Cefazolin Administration Protocol for In Vivo Bone and Joint Infection Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefazolin, a first-generation cephalosporin, is a widely utilized antibiotic for the prophylaxis and treatment of bone and joint infections, primarily due to its efficacy against Staphylococcus aureus (S. aureus), a common causative agent.[1][2][3] Its favorable safety profile, cost-effectiveness, and good penetration into bone tissue make it a subject of interest in preclinical in vivo studies aimed at understanding and treating orthopedic infections.[3][4] These application notes provide a comprehensive overview of protocols for administering this compound in various animal models of bone and joint infections, including osteomyelitis and septic arthritis. The protocols are designed to guide researchers in establishing reproducible and effective in vivo models for evaluating novel therapeutic strategies.

This compound exhibits time-dependent bactericidal activity, meaning its efficacy is optimized when drug concentrations are maintained above the minimum inhibitory concentration (MIC) for the pathogen.[3] This is a critical consideration in designing dosing regimens for in vivo studies. The following sections detail established protocols, quantitative data from various studies, and visual workflows to aid in experimental design.

Data Presentation: this compound Administration and Efficacy in Animal Models

The following table summarizes quantitative data from various in vivo studies on this compound for bone and joint infections. This allows for a comparative analysis of different models, dosing regimens, and their outcomes.

Animal ModelInfection TypePathogenThis compound DosageAdministration RouteTreatment DurationKey Findings & Quantitative DataReference
RabbitOsteomyelitisS. aureus5 mg/kg and 15 mg/kg every 6 hoursSubcutaneous (SC)28 daysAt 15 mg/kg, S. aureus was eradicated from the bone in 11 of 23 rabbits. Mean this compound concentration in infected bone was higher than in uninfected bone.[2][5][1][2][5]
MousePeriprosthetic Joint Infection (PJI)S. aureus Xen36Not specified, but administered for 24h or 4 daysNot specified24 hours or 4 daysBoth 24-hour and 4-day prophylaxis significantly reduced the rate of PJI compared to controls. No significant difference in infection rates between the two durations.[6][6]
MouseOrthopedic Implant InfectionS. aureus25 mg/kg (low-dose) and 250 mg/kg (high-dose)Subcutaneous (SC)Single preoperative doseHigh-dose (250 mg/kg) this compound resulted in significantly lower bacterial counts on the implant and surrounding tissue compared to the low-dose group.[7][7]
RatTibial Bone InfectionS. aureusNot specified, but administered intravenouslyIntravenous (IV)6 weeks post-infectionIntravenous this compound reduced inflammation and bacterial load, and preserved bone structure better than oral antibiotic options in the study. Osteoclast activity was also notably reduced.[8][8]
RatAortic Valve Endocarditis (as a model for systemic infection)S. aureus TX011750 mg/kg every 8 hoursIntramuscular (IM)3 daysThis dosage in rats simulates a human dose of 6 g/day . This compound was effective against a Bla-cured derivative of the S. aureus strain.[9][10][9][10]

Experimental Protocols

Rabbit Model of Staphylococcus aureus Osteomyelitis

This protocol is a synthesis of established methods for inducing and treating osteomyelitis in rabbits.[1][2][5]

a. Infection Induction:

  • Anesthetize New Zealand white rabbits according to an approved institutional animal care and use committee (IACUC) protocol.

  • Surgically expose the proximal tibia and drill a hole into the medullary cavity.

  • To induce infection, inject 0.1 mL of a sclerosing agent, such as 5% sodium morrhuate, into the medullary cavity to create a localized bone injury.

  • Follow this with an injection of a suspension of S. aureus (typically 10^6 to 10^8 colony-forming units [CFU]) in 0.1 mL of sterile saline.

  • Close the wound in layers.

b. This compound Administration:

  • Initiate this compound treatment after a predetermined period to allow for the establishment of infection (e.g., 2 weeks).

  • Administer this compound subcutaneously at a dose of 15 mg/kg every 6 hours.

  • Continue treatment for a period of 28 days.

c. Evaluation of Efficacy:

  • At the end of the treatment period, euthanize the animals.

  • Aseptically harvest the infected tibias.

  • Quantify the bacterial load by homogenizing the bone and plating serial dilutions on appropriate agar (B569324) plates to determine CFU per gram of bone.

  • Perform histological analysis of the bone to assess the extent of inflammation, bone necrosis, and new bone formation.

  • Radiographic imaging can also be used to monitor the progression of osteomyelitis throughout the study.

Murine Model of Orthopedic Implant Infection

This protocol is based on a model for studying implant-associated bone infections in mice.[7]

a. Infection Induction:

  • Anesthetize mice (e.g., C57BL/6) following an approved IACUC protocol.

  • Make a subcutaneous pocket on the back of the mouse.

  • Place a sterile titanium disc implant into the pocket.

  • Inoculate the implant with S. aureus either by pre-adhering the bacteria to the implant surface or by pipetting a bacterial suspension (e.g., 10^3 to 10^5 CFU) onto the implant after placement.

  • Close the incision.

b. This compound Administration (Prophylactic):

  • Administer a single subcutaneous injection of this compound approximately 15 minutes prior to the surgical incision.

  • A high-dose of 250 mg/kg has been shown to be effective in significantly reducing bacterial counts.[7]

c. Evaluation of Efficacy:

  • After a set period (e.g., 7 days), euthanize the mice.

  • Aseptically retrieve the implant and surrounding soft tissue.

  • Sonify the implant in sterile saline to dislodge adherent bacteria and determine the CFU count by plating.

  • Homogenize the surrounding tissue to determine the bacterial load (CFU per gram of tissue).

Mandatory Visualizations

Experimental Workflow for In Vivo Bone Infection Studies

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Evaluation animal_model Select Animal Model (e.g., Rabbit, Mouse, Rat) infection_induction Induce Bone/Joint Infection (e.g., S. aureus inoculation) animal_model->infection_induction infection_establishment Allow Infection to Establish (e.g., 2 weeks) infection_induction->infection_establishment treatment_groups Randomize into Treatment Groups (this compound vs. Control) infection_establishment->treatment_groups cefazolin_admin Administer this compound (Specify Dose, Route, Frequency, Duration) treatment_groups->cefazolin_admin monitoring Monitor Animals (Clinical signs, weight) cefazolin_admin->monitoring euthanasia Euthanasia & Sample Collection (Bone, Joint, Implant) monitoring->euthanasia outcome_assessment Outcome Assessment euthanasia->outcome_assessment bacterial_load Bacterial Load (CFU) outcome_assessment->bacterial_load histology Histological Analysis outcome_assessment->histology imaging Radiographic Imaging outcome_assessment->imaging

Caption: Workflow for in vivo bone and joint infection studies.

Logical Relationship of this compound Administration Protocol

G cluster_inputs Protocol Inputs cluster_parameters Administration Parameters cluster_outputs Expected Outputs & Analysis protocol This compound Administration Protocol dosage Dosage (mg/kg) protocol->dosage route Route (IV, SC, IM) protocol->route frequency Frequency (e.g., q6h) protocol->frequency duration Duration (days) protocol->duration animal_model Animal Model (Rabbit, Mouse, Rat) animal_model->protocol infection_type Infection Type (Osteomyelitis, PJI) infection_type->protocol pathogen Pathogen & Inoculum (e.g., S. aureus, CFU) pathogen->protocol efficacy Therapeutic Efficacy dosage->efficacy pharmacokinetics Pharmacokinetics (PK) dosage->pharmacokinetics route->efficacy route->pharmacokinetics frequency->efficacy duration->efficacy bacterial_clearance Bacterial Clearance (CFU) efficacy->bacterial_clearance histopathology Reduced Inflammation efficacy->histopathology serum_conc Serum Concentration pharmacokinetics->serum_conc bone_conc Bone Concentration pharmacokinetics->bone_conc

Caption: Key components of a this compound administration protocol.

References

Application Notes and Protocols for Cell Culture Infection Models to Test Cefazolin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture infection models for evaluating the efficacy of Cefazolin against Staphylococcus aureus. Detailed protocols for infecting various cell lines, methods for quantifying bacterial load and host cell viability, and a summary of expected outcomes are presented.

Introduction

Staphylococcus aureus is a versatile pathogen capable of causing a wide range of infections, from superficial skin infections to life-threatening conditions like bacteremia and endocarditis. A key aspect of its pathogenicity is its ability to invade and survive within host cells, which provides a protective niche against the host immune system and antimicrobial agents. This compound, a first-generation cephalosporin, is a commonly used antibiotic for the treatment of methicillin-susceptible S. aureus (MSSA) infections.[1] However, its efficacy against intracellular bacteria is a critical consideration in drug development and clinical practice. Cell culture infection models offer a valuable in vitro platform to study the interaction between S. aureus, host cells, and antibiotics like this compound. These models allow for the quantitative assessment of an antibiotic's ability to kill both extracellular and intracellular bacteria.

This compound: Mechanism of Action and Spectrum of Activity

This compound is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall.[2][3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][4] This disruption of cell wall integrity leads to bacterial cell lysis and death.[3] this compound is primarily active against Gram-positive cocci, including Staphylococcus aureus (methicillin-susceptible strains) and Streptococcus species.[2][5] It also has activity against some Gram-negative bacteria such as Escherichia coli and Klebsiella species.[5]

Host Cell Response to Staphylococcus aureus Infection

The interaction between S. aureus and host cells triggers a complex array of signaling pathways aimed at eliminating the pathogen. Key pattern recognition receptors (PRRs) on the host cell surface, such as Toll-like receptor 2 (TLR2), recognize pathogen-associated molecular patterns (PAMPs) on the bacterial surface, like lipoteichoic acid.[6][7] This recognition initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, including interleukin-1β (IL-1β), interleukin-17 (IL-17), and interferon-gamma (IFN-γ), which help recruit and activate immune cells to the site of infection.[7][8]

G cluster_bacteria Staphylococcus aureus cluster_host Host Cell S. aureus S. aureus PAMPs PAMPs (e.g., Lipoteichoic Acid) TLR2 TLR2 MyD88 MyD88 NF-kB NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines (IL-1β, IL-17, IFN-γ) Immune Response Immune Response (Recruitment of Phagocytes)

Caption: Host cell signaling in response to S. aureus.

Data Presentation: this compound Efficacy

The following tables summarize the in vitro efficacy of this compound against Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus

Bacterial StrainInoculum Size (CFU/mL)MIC (µg/mL)Reference
Methicillin-Susceptible S. aureus (MSSA)5 x 10⁵0.5 - 2.0[9]
Alpha-hemolytic streptococciNot specified2.0[10]
Beta-hemolytic streptococciNot specified0.25[10]
MSSA (displaying inoculum effect)5 x 10⁷≥16[11]

Table 2: Efficacy of this compound in an In Vitro Pharmacodynamic Model against MSSA

Time PointLog₁₀ CFU/mL Reduction from 0h (Mean ± SD)Reference
4 hours-1.18 ± 0.67[12]
24 hours-3.58 ± 1.24[12]

Experimental Protocols

The following are detailed protocols for establishing cell culture infection models to test the efficacy of this compound against intracellular S. aureus.

Experimental Workflow

G Cell_Culture 1. Host Cell Culture (e.g., A549, HaCaT, THP-1) Infection 3. Infection of Host Cells Cell_Culture->Infection Bacterial_Culture 2. Bacterial Culture (S. aureus) Bacterial_Culture->Infection Extracellular_Bacteria_Removal 4. Removal of Extracellular Bacteria (Gentamicin Protection Assay) Infection->Extracellular_Bacteria_Removal Cefazolin_Treatment 5. This compound Treatment Extracellular_Bacteria_Removal->Cefazolin_Treatment Quantification 6. Quantification - Intracellular Bacterial Load (CFU) - Host Cell Viability Cefazolin_Treatment->Quantification

Caption: General workflow for testing this compound efficacy.

Protocol 1: S. aureus Infection of A549 Human Lung Epithelial Cells

This protocol describes the infection of the A549 human lung adenocarcinoma cell line to assess the intracellular efficacy of this compound.

Materials:

  • A549 cells (ATCC CCL-185)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS)

  • Gentamicin (B1671437)

  • This compound

  • Sterile water for cell lysis

  • Tryptic Soy Agar (TSA) plates

  • 24-well tissue culture plates

Procedure:

  • Cell Culture:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed 2 x 10⁵ cells per well in 24-well plates and grow to 90-95% confluency.

  • Bacterial Preparation:

    • Inoculate S. aureus into TSB and incubate overnight at 37°C with shaking.

    • Subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in antibiotic-free DMEM to the desired concentration (e.g., 2 x 10⁷ CFU/mL for a multiplicity of infection (MOI) of 100).

  • Infection:

    • Wash A549 cell monolayers twice with PBS.

    • Infect cells with the bacterial suspension and incubate for 2 hours at 37°C in a 5% CO₂ incubator to allow for bacterial invasion.

  • Gentamicin Protection Assay:

    • Aspirate the infection medium and wash the cells three times with PBS to remove non-adherent bacteria.

    • Add fresh DMEM containing 100 µg/mL gentamicin to each well and incubate for 1 hour to kill extracellular bacteria.

  • This compound Treatment:

    • Wash the cells three times with PBS.

    • Add fresh DMEM containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µg/mL) to the wells.

    • Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Quantification of Intracellular Bacteria:

    • At each time point, wash the cells three times with PBS.

    • Lyse the cells by adding 500 µL of sterile water to each well and incubating for 15 minutes.

    • Perform serial dilutions of the cell lysates in PBS and plate on TSA plates.

    • Incubate the plates overnight at 37°C and count the colonies to determine the number of intracellular CFU/mL.

Protocol 2: S. aureus Infection of HaCaT Human Keratinocytes

This protocol is adapted for the infection of HaCaT cells, an immortalized human keratinocyte line, relevant for studying skin and soft tissue infections.

Materials:

  • HaCaT cells

  • Keratinocyte growth medium

  • Other materials as listed in Protocol 1.

Procedure:

  • Cell Culture:

    • Culture HaCaT cells in keratinocyte growth medium.

    • Seed cells in 24-well plates and grow to confluency.

  • Bacterial Preparation:

    • Prepare S. aureus as described in Protocol 1.

  • Infection:

    • Infect confluent HaCaT monolayers with S. aureus at an MOI of 10 for 1 hour.[6][7]

  • Gentamicin Protection Assay:

    • Remove extracellular bacteria by washing and incubating with medium containing 100 µg/mL gentamicin for 1 hour.

  • This compound Treatment and Quantification:

    • Proceed with this compound treatment and quantification of intracellular bacteria as described in Protocol 1.

Protocol 3: S. aureus Infection of THP-1 Macrophages

This protocol details the infection of THP-1 cells, a human monocytic cell line that can be differentiated into macrophages, to study the efficacy of this compound against S. aureus in phagocytic cells.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium

  • Phorbol 12-myristate 13-acetate (PMA)

  • Other materials as listed in Protocol 1.

Procedure:

  • Cell Differentiation and Culture:

    • Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL PMA for 48-72 hours.

    • Adherent macrophages are then used for the infection assay.

  • Bacterial Preparation:

    • Prepare S. aureus as described in Protocol 1.

  • Infection:

    • Infect the differentiated THP-1 macrophages with S. aureus at an MOI of 10 for 1 hour.

  • Gentamicin Protection Assay:

    • Remove extracellular bacteria by washing and incubating with medium containing 100 µg/mL gentamicin for 1 hour.

  • This compound Treatment and Quantification:

    • Proceed with this compound treatment and quantification of intracellular bacteria as described in Protocol 1.

Protocol 4: Host Cell Viability Assay

This protocol can be performed in parallel with the infection protocols to assess the cytotoxicity of the bacterial infection and the antibiotic treatment.

Materials:

  • Infected and treated cell monolayers in 96-well plates

  • Cell viability reagent (e.g., MTT, XTT, or a commercial kit based on lactate (B86563) dehydrogenase (LDH) release)

  • Plate reader

Procedure:

  • Perform Infection and Treatment:

    • Follow the infection and antibiotic treatment steps as described in the protocols above, using a 96-well plate format.

  • Add Viability Reagent:

    • At the desired time points, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate and Read:

    • Incubate the plate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Conclusion

The provided application notes and protocols offer a framework for the systematic evaluation of this compound's efficacy against Staphylococcus aureus in relevant cell culture infection models. The data suggests that while this compound is effective against extracellular S. aureus, its ability to eradicate intracellular bacteria may be limited. These in vitro models are essential tools for understanding the nuances of antibiotic activity and for the development of novel therapeutic strategies to combat persistent and recurrent staphylococcal infections.

References

Application Notes and Protocols for Assessing Cefazolin Stability in Different Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefazolin is a first-generation cephalosporin (B10832234) antibiotic widely used for the treatment of bacterial infections. Its stability in various pharmaceutical preparations and intravenous fluids is a critical factor for ensuring its therapeutic efficacy and safety. Degradation of this compound can lead to a loss of potency and the formation of potentially harmful byproducts. These application notes provide a comprehensive protocol for assessing the stability of this compound in different media, summarizing key stability data and outlining detailed experimental procedures.

Factors Influencing this compound Stability

The stability of this compound is primarily influenced by the following factors:

  • pH: this compound is most stable in solutions with an acidic to neutral pH, typically between 4.5 and 6.5.[1][2] Alkaline conditions lead to rapid degradation.[2][3] Below a pH of 4.5, the insoluble free acid may precipitate.[2]

  • Temperature: Lower temperatures significantly enhance the stability of this compound. Refrigeration at 4-5°C is commonly recommended for storage of reconstituted solutions.[3][4][5] Increased temperatures accelerate the degradation process.[4][6]

  • Storage Medium/Vehicle: The composition of the solution can impact stability. This compound is generally stable in common intravenous fluids such as 0.9% Sodium Chloride (Normal Saline) and 5% Dextrose in Water (D5W).[3][7][8] However, its stability can vary in more complex media like artificial tears or peritoneal dialysis solutions.[4][9]

  • Light Exposure: Exposure to UV light can cause degradation of this compound.[3][10] Therefore, solutions should be protected from light during storage.[3][5]

  • Presence of Other Substances: Compatibility with other drugs and additives should be carefully considered. This compound is incompatible with certain medications such as albumin, amphotericin B, and propofol.[7] Some preservatives, like thiomersal and benzalkonium chloride at higher concentrations, can also be incompatible.[11][12]

Quantitative Stability Data Summary

The following tables summarize the stability of this compound under various conditions as reported in the literature.

Table 1: Stability of this compound in Various Intravenous Fluids and Solutions

ConcentrationVehicleStorage Temperature (°C)DurationRemaining Concentration (%)Reference
20 mg/mL, 40 mg/mL5% Dextrose in Water (D5W)530 days>95.8[3][5]
20 mg/mL, 40 mg/mL5% Dextrose in Water (D5W)21-2572 hours (after 30 days at 5°C)>91.8[3][5]
20 mg/mL, 40 mg/mL0.9% Sodium Chloride (NS)530 days>95.8[3][5]
20 mg/mL, 40 mg/mL0.9% Sodium Chloride (NS)21-2572 hours (after 30 days at 5°C)>91.8[3][5]
100 mg/mL, 200 mg/mLSterile Water for Injection530 days>94.5[3][5]
100 mg/mL, 200 mg/mLSterile Water for Injection21-2572 hours (after 30 days at 5°C)>92.1[3][5]
125 mg/L, 500 mg/LDextrose-containing peritoneal dialysis solution3848 hours>90[9]

Table 2: Effect of pH on this compound Stability

pHBufferTemperature (°C)DurationRemaining Concentration (%)ObservationsReference
4.5Acetate (B1210297) Buffer353 days~90Most stable[2]
4.5Acetate Buffer255 days~90Most stable[2]
5.7Acetate Buffer353 days~87-[2]
5.7Acetate Buffer255 days~90-[2]
7.5Phosphate (B84403) Buffer351 day~94Yellow color and particulate matter developed[2]
7.5Phosphate Buffer353 days~82Yellow color and particulate matter developed[2]
Alkaline-Room Temperature5 hours~1.3Significant degradation[3][10]

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Materials and Equipment
  • This compound sodium powder (pharmaceutical grade)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Solvents and buffers (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water, acetate buffer, phosphate buffer)

  • Acids and bases for forced degradation studies (e.g., HCl, NaOH)

  • Oxidizing agent (e.g., H₂O₂)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Storage containers (e.g., polypropylene (B1209903) syringes, PVC minibags)[3][5]

  • Temperature-controlled chambers (refrigerator, incubator)

  • UV light source

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column (e.g., C18 column)[11]

Preparation of this compound Solutions
  • Accurately weigh the required amount of this compound sodium powder.

  • Reconstitute the powder with the desired medium (e.g., sterile water for injection, 0.9% NaCl, D5W, or specific buffer) to achieve the target concentration.

  • Ensure complete dissolution of the powder.

  • If necessary, adjust the pH of the solution using appropriate acids or bases.

  • Transfer the prepared solutions into the designated storage containers under aseptic conditions.

Stability Study Design
  • Storage Conditions: Store the prepared this compound solutions under various conditions to be evaluated. This should include different temperatures (e.g., 4°C, 25°C, 35°C) and lighting conditions (protected from light and exposed to UV light).[3][4][5]

  • Time Points: Define the time points for sample collection and analysis (e.g., 0, 24, 48, 72 hours, and then weekly for longer-term studies).

  • Forced Degradation Studies: To identify potential degradation products and establish the stability-indicating nature of the analytical method, subject the this compound solution to stress conditions:

    • Acid Hydrolysis: Add acid (e.g., 0.1 M HCl) and heat.

    • Base Hydrolysis: Add base (e.g., 0.1 M NaOH) at room temperature.[10]

    • Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂).[10]

    • Thermal Stress: Heat the solution.

    • Photolytic Stress: Expose the solution to UV light.[10]

Sample Analysis

At each time point, analyze the samples for the following parameters:

  • Visual Inspection: Observe the solutions for any changes in color, clarity, or the presence of particulate matter.[4][11]

  • pH Measurement: Measure the pH of the solutions to monitor for any changes over time.[3][11]

  • Chromatographic Analysis (HPLC): Quantify the concentration of this compound using a validated stability-indicating HPLC method.

    • Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent like acetonitrile (B52724) or methanol.[11][13] For example, a mixture of phosphate buffer (pH 3.74) and acetonitrile.[11]

    • Column: A C18 column is typically used for separation.[11]

    • Detection: UV detection at a wavelength of 254 nm or 270 nm is common.[13][14]

    • Flow Rate: A typical flow rate is 1 mL/min.[13]

    • Validation: The HPLC method should be validated to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products.[13]

Visualizations

Experimental Workflow for this compound Stability Assessment

G cluster_prep Preparation cluster_storage Storage & Stress Conditions cluster_analysis Analysis at Time Points cluster_data Data Evaluation prep_materials Weigh this compound Powder reconstitute Reconstitute in Desired Media prep_materials->reconstitute ph_adjust Adjust pH (if needed) reconstitute->ph_adjust transfer Transfer to Storage Containers ph_adjust->transfer storage_conditions Store at Different Temperatures & Light Conditions transfer->storage_conditions forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) transfer->forced_degradation visual_inspection Visual Inspection (Color, Clarity, Particulates) storage_conditions->visual_inspection Sample at Time Points ph_measurement pH Measurement storage_conditions->ph_measurement Sample at Time Points hplc_analysis HPLC Analysis (Quantification) storage_conditions->hplc_analysis Sample at Time Points forced_degradation->hplc_analysis data_analysis Analyze Data & Determine Degradation Rate and Shelf-life visual_inspection->data_analysis ph_measurement->data_analysis hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability.

Simplified this compound Degradation Pathway

G This compound This compound acid_hydrolysis Acid Hydrolysis This compound->acid_hydrolysis base_hydrolysis Base Hydrolysis This compound->base_hydrolysis degradation_products Degradation Products (e.g., Cefazoloic acid, Lactone) acid_hydrolysis->degradation_products open_ring_product Open β-lactam Ring Product base_hydrolysis->open_ring_product

Caption: Simplified this compound degradation pathways.

References

Application Notes & Protocols: Cefazolin Encapsulation in Microspheres for Controlled Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefazolin is a first-generation cephalosporin (B10832234) antibiotic widely used for the prevention and treatment of bacterial infections, particularly those caused by Gram-positive bacteria like Staphylococcus aureus. Its application is common in surgical prophylaxis to prevent postoperative wound infections. However, conventional systemic administration can be associated with adverse effects and the development of antibiotic-resistant bacteria.[1] Encapsulating this compound within biodegradable microspheres offers a promising strategy for localized, controlled, and sustained drug delivery. This approach can maintain therapeutic concentrations at the target site for an extended period, reduce systemic toxicity, and potentially enhance efficacy against both sensitive and resistant bacterial strains.[1]

This document provides detailed protocols for the fabrication and characterization of this compound-loaded microspheres using various polymeric carriers, as well as methods for evaluating their drug release kinetics and antibacterial activity.

Data Summary: this compound Encapsulation & Release

The following tables summarize quantitative data from various studies on this compound encapsulation.

Table 1: Encapsulation Efficiency and Drug Loading of this compound in Various Carriers

Carrier MaterialFabrication MethodDrug Loading (%)Encapsulation Efficiency (%)Reference
Mesoporous Silica (MCM-41)Loading into pores34Not Reported[2]
Polycaprolactone (PCL)Not SpecifiedVaries with initial drug conc.Varies with initial drug conc.[3]
Double-Shelled Hollow Mesoporous Silica (DSH-MSNs)Loading into pores5126.85[4]
Zeolitic Imidazolate Framework-8 (ZIF-8)Loading onto nanoparticles12.54Not Reported
Poly(lactic-co-glycolic acid) (PLGA)Oil-in-Water (o/w) Emulsion1.5161.86[5]
Chitosan (B1678972) NanoparticlesIonic GelationNot Reported28 - 62 (increases with drug conc.)[6]

Table 2: In Vitro Release Characteristics of this compound from Microspheres

Carrier MaterialRelease Medium (pH)Release ProfileKey FindingsReference
Mesoporous Silica (MCM-41)pH 6.8Burst Release>70% released in the first 30 minutes; total of 76% in 8 hours.
GelMA HydrogelPBS (pH 7.4)Sustained ReleaseRelease rate is tunable based on GelMA concentration and this compound dose.[7]
DSH-MSNs in PCL NanofibersNot SpecifiedSlow, Sustained ReleaseCef*DSH-MSNs embedded in nanofibers provided a slow release profile.[4]
ZIF-8 NanoparticlesPBS (pH 7.4)Rapid Release82.61% of the loaded drug was released within six hours.
Polyanhydride DevicesNot SpecifiedSustained Release100% of this compound sodium was released over 14 days.[8]
Porous Hydroxyapatite (opHANPs)pH 7.4Sustained ReleaseRelease is pH-dependent; faster release at lower (acidic) pH.[9]

Experimental Workflows & Signaling Pathways

The development and evaluation of this compound-loaded microspheres follow a structured workflow from material selection to final efficacy testing.

G cluster_prep Formulation & Fabrication cluster_char Physicochemical Characterization cluster_eval Performance Evaluation A 1. Select Polymer Carrier (e.g., PLGA, PCL, Chitosan) B 2. Select Fabrication Method (e.g., W/O/W Emulsion) A->B C 3. Fabricate this compound-Loaded Microspheres B->C D 4. Morphology & Size Analysis (SEM, DLS) C->D Characterize E 5. Drug Loading & Encapsulation Efficiency (EE%) Quantification C->E Characterize F 6. Structural Analysis (FTIR, DSC) C->F Characterize G 7. In Vitro Release Study C->G Evaluate H 8. Antibacterial Activity Assay (e.g., MIC, Zone of Inhibition) C->H Evaluate I 9. Data Analysis & Kinetic Modeling G->I H->I

Caption: Overall workflow for this compound microsphere development and evaluation.

This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, which is a direct biochemical process rather than a complex signaling pathway. It binds to penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition leads to cell lysis and death.[10]

Experimental Protocols

Protocol 1: Fabrication of PLGA Microspheres via Double Emulsion (W/O/W) Solvent Evaporation

This method is suitable for encapsulating water-soluble drugs like this compound into hydrophobic polymers such as Poly(lactic-co-glycolic acid) (PLGA).[11][12]

G cluster_emulsion1 Primary Emulsion cluster_emulsion2 Double Emulsion W1 Prepare Aqueous Phase (W1) Dissolve this compound in DI water W1O Homogenize W1 and O to form W1/O emulsion W1->W1O O Prepare Organic Phase (O) Dissolve PLGA in Dichloromethane (DCM) O->W1O W1OW2 Add W1/O to W2 and homogenize to form W1/O/W2 emulsion W1O->W1OW2 W2 Prepare External Aqueous Phase (W2) Dissolve PVA in DI water W2->W1OW2 SolventEvap Solvent Evaporation Stir emulsion in fume hood (3-4 hours) to harden spheres W1OW2->SolventEvap Collect Collection & Washing Centrifuge, discard supernatant, wash with DI water (3x) SolventEvap->Collect Dry Drying Lyophilize or air-dry the collected microspheres Collect->Dry

Caption: Workflow for W/O/W double emulsion solvent evaporation method.

1. Materials & Equipment:

  • This compound Sodium

  • PLGA (e.g., 50:50 or 75:25 lactide:glycolide ratio)

  • Dichloromethane (DCM) or other suitable organic solvent[12]

  • Polyvinyl alcohol (PVA)

  • Deionized (DI) water

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer (freeze-dryer) or vacuum oven

2. Methodology:

  • Prepare the Inner Aqueous Phase (W1): Dissolve a known amount of this compound in a small volume of DI water (e.g., 50 mg in 0.5 mL).

  • Prepare the Organic Phase (O): Dissolve a known amount of PLGA in DCM (e.g., 200 mg in 2 mL). The polymer concentration influences microsphere size and drug entrapment.[13]

  • Form the Primary Emulsion (W1/O): Add the inner aqueous phase (W1) to the organic phase (O). Immediately emulsify using a high-speed homogenizer or sonicator for 60-90 seconds in an ice bath to prevent overheating.

  • Prepare the External Aqueous Phase (W2): Prepare a solution of PVA in DI water (e.g., 1% w/v). PVA acts as an emulsifier to stabilize the droplets.

  • Form the Double Emulsion (W1/O/W2): Add the primary emulsion (W1/O) to a larger volume of the external aqueous phase (W2) (e.g., 20 mL). Homogenize again, but at a lower speed, for 90-120 seconds.

  • Solvent Evaporation: Transfer the double emulsion to a beaker with a magnetic stir bar. Stir at a constant, moderate speed for 3-4 hours in a fume hood to allow the DCM to evaporate, which solidifies the PLGA microspheres.

  • Collection and Washing: Collect the hardened microspheres by centrifugation (e.g., 5000 rpm for 10 minutes). Discard the supernatant and wash the microspheres by resuspending them in DI water and centrifuging again. Repeat the washing step three times to remove residual PVA and unencapsulated drug.

  • Drying: Freeze-dry (lyophilize) the washed microspheres for 24-48 hours to obtain a fine, dry powder. Store in a desiccator.

Protocol 2: Characterization of this compound-Loaded Microspheres

1. Determination of Drug Loading (DL) and Encapsulation Efficiency (EE):

  • Weigh a precise amount of dried microspheres (e.g., 10 mg).

  • Dissolve the microspheres in a suitable solvent that dissolves both the polymer and the drug (e.g., DCM, followed by extraction into a buffer or direct dissolution in a mutual solvent like DMSO).

  • Quantify the amount of this compound in the solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate DL and EE using the following formulas:

    • Drug Loading (%): (Mass of drug in microspheres / Total mass of microspheres) x 100

    • Encapsulation Efficiency (%): (Actual mass of drug in microspheres / Initial theoretical mass of drug used) x 100

2. Morphology and Size Analysis:

  • Scanning Electron Microscopy (SEM): Mount the dried microspheres onto an SEM stub using double-sided carbon tape. Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging. Image the microspheres under the microscope to observe their surface morphology, shape, and size distribution.

  • Particle Size Analysis: Disperse the microspheres in a suitable dispersant (e.g., DI water with a small amount of surfactant) and analyze using Dynamic Light Scattering (DLS) or laser diffraction to determine the mean particle size and polydispersity index (PDI).

Protocol 3: In Vitro Drug Release Study

This protocol determines the rate and extent of this compound release from the microspheres over time.

G cluster_sampling Time-Point Sampling Prep 1. Prepare Microsphere Sample (e.g., 10 mg in PBS) Incubate 2. Incubate at 37°C with constant agitation Prep->Incubate Sample 3. At each time point (t): - Centrifuge sample - Collect supernatant Incubate->Sample Replace 4. Replace with fresh pre-warmed PBS Sample->Replace Quantify 5. Quantify this compound in collected supernatant (e.g., UV-Vis at 272 nm) Sample->Quantify Replace->Incubate Continue incubation Plot 6. Plot Cumulative Release (%) vs. Time (hours/days) Quantify->Plot

References

Application Notes and Protocols for the Analytical Determination of Cefazolin in Serum and Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the quantitative analysis of Cefazolin in serum and urine samples. The methodologies described herein are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of Analytical Methods

The determination of this compound, a first-generation cephalosporin (B10832234) antibiotic, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Several analytical methods have been developed for its quantification, with HPLC and LC-MS/MS being the most prevalent due to their specificity, sensitivity, and accuracy.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely available technique for quantifying this compound. The method typically involves a protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase column and detection at a specific UV wavelength.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of this compound.[3][4] Sample preparation is often similar to HPLC methods, but the detection by mass spectrometry provides more specific identification and quantification.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various analytical methods for this compound determination in serum and urine.

Table 1: HPLC-UV Methods for this compound in Serum

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 1.6 - 200[2]5 - 100[5]0.48 - 480 (Total)[6]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.2[1]0.0430.48 (Total)[6]
Limit of Detection (LOD) (ng/mL) -12.92[5]-
Intra-day Precision (%RSD) 2.3 - 12.5[1]< 2[5]≤ 20 (at LLOQ), ≤ 11.2 (other levels)[6]
Inter-day Precision (%RSD) 1.7 - 7.1[1]< 2[5]≤ 20 (at LLOQ), ≤ 11.2 (other levels)[6]
Accuracy (%) -2.3 to +3.6 (Intra-day), -3.5 to +1.1 (Inter-day)[1]98.35 - 100.86 (Recovery)[5]Acceptable based on FDA recommendations[6]

Table 2: LC-MS/MS and UHPLC-MS/MS Methods for this compound in Serum and Urine

ParameterUHPLC-MS/MS (Serum - Total)UHPLC-MS/MS (Serum - Free)UHPLC-MS/MS (Urine)LC-MS/MS (Plasma - Total)LC-MS/MS (Plasma - Free)
Linearity Range 1 - 500 µg/mL[7]0.1 - 500 µg/mL[7]0.1 - 20 mg/mL[3][7]0.48 - 480 µg/mL[6]0.048 - 48 µg/mL[6]
Lower Limit of Quantification (LLOQ) 1 µg/mL[7]0.1 µg/mL[7]0.1 mg/mL[3]0.48 µg/mL[6]0.048 µg/mL[6]
Intra-assay Precision (%CV) Meets acceptance criteria[3]Meets acceptance criteria[3]Meets acceptance criteria[3]≤20% at LLOQ, ≤11.2% at other levels[6]≤18.5% at LLOQ, ≤12.6% at other levels[6]
Inter-assay Precision (%CV) Meets acceptance criteria[3]Meets acceptance criteria[3]Meets acceptance criteria[3]≤20% at LLOQ, ≤11.2% at other levels[6]≤18.5% at LLOQ, ≤12.6% at other levels[6]
Accuracy Meets acceptance criteria[3]Meets acceptance criteria[3]Meets acceptance criteria[3]Acceptable based on FDA recommendations[6]Acceptable based on FDA recommendations[6]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Serum

This protocol is based on a method involving protein precipitation followed by HPLC-UV analysis.[1]

3.1.1. Materials and Reagents

3.1.2. Instrumentation

  • HPLC system with UV detector

  • LiChrosorb RP8-5 column (250mm × 4.6mm)[1]

  • Centrifuge

  • Vortex mixer

  • Evaporator

3.1.3. Sample Preparation

  • To 200 µL of serum sample, add 400 µL of acetonitrile containing the internal standard (Cefamandole).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of water.

  • Inject 20 µL into the HPLC system.

3.1.4. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water:0.5M KH2PO4 (100:894:6, v/v/v)[1]

  • Flow Rate: 1.5 mL/min[1]

  • Column Temperature: Ambient

  • UV Detection: 272 nm[1]

  • Injection Volume: 20 µL

Workflow for HPLC-UV Sample Preparation

cluster_sample_prep Sample Preparation serum Serum Sample (200 µL) add_is_acn Add Acetonitrile with IS (400 µL) serum->add_is_acn vortex Vortex (30s) add_is_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Water (100 µL) evaporate->reconstitute inject Inject into HPLC (20 µL) reconstitute->inject

Caption: Workflow for serum sample preparation for HPLC-UV analysis.

Protocol 2: UHPLC-MS/MS Method for this compound in Urine

This protocol is adapted from a validated UHPLC-MS/MS method for the analysis of this compound in urine.[3]

3.2.1. Materials and Reagents

  • This compound standard

  • Cefpirome (Internal Standard)

  • Drug-free human urine

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

3.2.2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Shimadzu Nexera UHPLC with 8030+ MS)[3]

  • Reversed-phase C18 column

  • Centrifuge

3.2.3. Sample Preparation

  • Dilute urine samples 10-fold with water.

  • To 50 µL of the diluted urine sample, add 100 µL of internal standard solution (Cefpirome in water).

  • Vortex mix for 10 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

3.2.4. UHPLC Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound and the internal standard.

  • Flow Rate: 0.4 mL/min

  • Column: C18 column

  • Injection Volume: 5 µL

3.2.5. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

    • Cefpirome (IS): Precursor ion > Product ion (specific m/z values to be optimized)

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Workflow for UHPLC-MS/MS Sample Preparation

cluster_sample_prep Sample Preparation urine Urine Sample dilute Dilute 10-fold with Water urine->dilute add_is Add Internal Standard (Cefpirome) dilute->add_is vortex Vortex (10s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant inject Inject into UHPLC-MS/MS supernatant->inject

Caption: Workflow for urine sample preparation for UHPLC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The analytical process follows a logical workflow from sample collection to data analysis. The choice of method depends on the required sensitivity and the available instrumentation.

Logical Relationship of Analytical Method Selection

cluster_workflow Analytical Method Selection Logic sample Biological Sample (Serum/Urine) sensitivity Required Sensitivity? sample->sensitivity hplc HPLC-UV sensitivity->hplc Lower lcms LC-MS/MS sensitivity->lcms Higher data Data Analysis & Quantification hplc->data lcms->data

Caption: Decision tree for selecting an analytical method for this compound.

References

Troubleshooting & Optimization

Cefazolin Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cefazolin in aqueous solutions at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of a reconstituted this compound solution at room temperature?

A1: Reconstituted this compound solutions are generally stable for up to 24 hours at room temperature (20-25°C).[1][2][3] However, some studies have shown that solutions previously stored under refrigeration may remain stable for an additional 72 hours at room temperature.[4][5][6] For ophthalmic preparations in acidic artificial tear solutions, stability can extend up to three days at room temperature.[7]

Q2: My this compound solution has turned yellow. Is it still usable?

A2: A color change from pale yellow to yellow in reconstituted this compound solutions does not necessarily indicate a loss of potency, provided the solution is within its recommended use period.[1][2][3] However, if you observe the formation of particulate matter or turbidity, the solution should be discarded.[7] A darkening yellow color can be correlated with a decrease in this compound concentration and an increase in pH.[5][6]

Q3: What are the optimal pH conditions for this compound stability in an aqueous solution?

A3: this compound exhibits maximum stability in the pH range of 4.5 to 6.5.[8][9] The pH of a freshly reconstituted solution is typically between 4.0 and 6.0.[2] Degradation of the β-lactam ring is accelerated at alkaline pH (above 8.5), and precipitation of the insoluble free acid can occur below pH 4.5.[9]

Q4: Does exposure to light affect the stability of this compound solutions?

A4: Yes, it is recommended to protect both the dry powder and reconstituted solutions of this compound from light.[1][2][10] Prolonged exposure to UV light has been shown to cause degradation.[4][6]

Q5: What are the primary degradation products of this compound in aqueous solutions?

A5: The degradation of this compound follows pseudo-first-order kinetics.[8][11] Major degradation products identified through forced degradation studies include the 7-epimer of this compound, 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD), this compound lactone, and cefazoloic acid.[12][13]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate or Cloudiness in Solution The pH of the solution may have dropped below 4.5, causing the precipitation of the free acid.[9] Alternatively, degradation at alkaline pH can also lead to particulate formation.[7]Discard the solution. When preparing new solutions, ensure the pH is within the optimal range of 4.5 to 6.5.
Rapid Loss of Potency (Confirmed by Assay) The storage temperature may be too high, or the solution may have been exposed to light for an extended period.[4][6][7] The pH of the solution may be outside the optimal stability range.[8][9] The buffer system used (e.g., phosphate) may be catalyzing degradation.[8][11]Store reconstituted solutions at refrigerated temperatures (2-8°C) and protect from light.[1][2] Verify the pH of the solution and adjust if necessary using a non-catalytic buffer system.
Inconsistent Results in Stability Studies The degradation kinetics of this compound are pseudo-first-order, meaning the rate of degradation is dependent on the initial concentration.[8][11] Variations in initial concentration can lead to different degradation profiles. The analytical method may not be stability-indicating.Ensure precise and consistent initial concentrations in all experiments. Utilize a validated, stability-indicating HPLC method to separate the parent drug from its degradation products.[4][7][13]

Quantitative Data Summary

Table 1: Stability of Reconstituted this compound Solutions at Room Temperature

ConcentrationDiluentStorage ConditionsStability PeriodPotency RetainedReference(s)
225-330 mg/mLSterile Water for Injection, 0.9% NaClRoom Temperature24 hoursNot specified[1]
100 & 200 mg/mLSterile Water for Injection72 hours at 21-25°C (after 30 days refrigerated)72 hours≥92.1%[4][5]
20 & 40 mg/mL5% Dextrose in Water (D5W), 0.9% NaCl72 hours at 21-25°C (after 30 days refrigerated)72 hours≥91.8%[4][5]
VariousVarious IV fluidsRoom Temperature12 hoursStable[14]
Not SpecifiedAcidic Artificial TearsRoom TemperatureUp to 3 days>90%[7]

Table 2: Factors Influencing this compound Degradation

FactorOptimal Range/ConditionEffect Outside Optimal RangeReference(s)
pH 4.5 - 6.5Rapid hydrolysis above pH 8.5; precipitation below pH 4.5.[8][9]
Temperature Refrigerated (2-8°C) for storageIncreased degradation rate at higher temperatures.[7][15]
Light Protected from lightDegradation upon long-term exposure to UV light.[4][6]
Buffers Avoid phosphate (B84403) buffers if possiblePhosphate buffers can exert a catalytic effect on degradation.[8][11]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in aqueous solutions, based on common practices cited in the literature.[13][16]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase: A gradient elution is typically used.

      • Mobile Phase A: An aqueous buffer, such as potassium phosphate, with the pH adjusted (e.g., to 6.8).[13]

      • Mobile Phase B: A mixture of acetonitrile (B52724) and the aqueous buffer.[13]

    • Flow Rate: Approximately 0.5 - 1.0 mL/min.[16]

    • Detection: UV detection at 254 nm or 270 nm.[13][16]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.[13]

  • Sample Preparation:

    • Reconstitute this compound sodium powder with the desired aqueous solution to a known concentration.

    • At specified time points, withdraw an aliquot of the solution.

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Forced Degradation Study (Method Validation):

    • To ensure the method is stability-indicating, forced degradation studies should be performed.

    • Acid Degradation: Add 0.1N HCl to the this compound solution and incubate at room temperature.[12]

    • Base Degradation: Add 0.2N NaOH to the this compound solution.[13]

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the this compound solution.[5]

    • Photolytic Degradation: Expose the this compound solution to UV light.[12]

    • Thermal Degradation: Heat the this compound solution.[12]

    • Analyze the stressed samples by HPLC to confirm that the degradation product peaks are resolved from the parent this compound peak.

Visualizations

G Troubleshooting this compound Solution Instability start Start: this compound Solution Instability Observed check_visual Visually inspect the solution start->check_visual is_precipitate Is there precipitate or cloudiness? check_visual->is_precipitate discard_solution Discard the solution. Review preparation protocol (pH). is_precipitate->discard_solution Yes check_color Is the color yellow? is_precipitate->check_color No within_24h Is it within 24h at RT? check_color->within_24h Yes no_issue No issue detected visually. If potency loss is still suspected, proceed to assay. check_color->no_issue No use_solution Solution is likely usable. Monitor for further changes. within_24h->use_solution Yes check_potency Potency loss suspected. Proceed to assay. within_24h->check_potency No assay_confirm Assay confirms degradation? check_potency->assay_confirm assay_confirm->use_solution No troubleshoot_protocol Troubleshoot Experimental Protocol: - Check pH - Verify temperature control - Protect from light - Consider buffer effects assay_confirm->troubleshoot_protocol Yes no_issue->assay_confirm

Caption: Troubleshooting workflow for this compound solution instability.

G Key Factors in this compound Aqueous Stability This compound This compound Stability ph pH (Optimal: 4.5-6.5) This compound->ph temp Temperature (Store Refrigerated) This compound->temp light Light Exposure (Protect from Light) This compound->light buffer Buffer Type (Phosphate may catalyze) This compound->buffer stable Stable Solution ph->stable Optimal degradation Degradation (Hydrolysis, Precipitation) ph->degradation High or Low temp->stable Low temp->degradation High light->stable Minimal light->degradation Prolonged buffer->stable Non-Catalytic buffer->degradation Catalytic

Caption: Factors influencing the stability of aqueous this compound solutions.

References

Technical Support Center: Optimizing HPLC Parameters for Cefazolin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Cefazolin.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific experimental challenges.

Peak Shape Problems

Question: Why is my this compound peak tailing?

Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here are the most likely causes and their solutions:

  • Secondary Interactions: The most frequent cause is the interaction of basic functional groups in this compound with acidic silanol (B1196071) groups on the silica-based column packing.[1]

    • Solution: Operate at a lower mobile phase pH (around 2.5-3.0) to suppress the ionization of silanol groups.[1] Using a highly deactivated, end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.[2]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[3][4]

Question: My this compound peak is fronting. What could be the cause?

Answer: Peak fronting, where the front of the peak is less steep than the back, is often due to:

  • Sample Overload: Injecting a sample that is too concentrated can lead to fronting.[5][6]

    • Solution: Dilute the sample or decrease the injection volume.[5][6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.[5][7]

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[7]

  • Column Collapse: This can occur with highly aqueous mobile phases on certain columns.

    • Solution: Use a column specifically designed for highly aqueous conditions or flush the column with 100% acetonitrile (B52724).[8]

Question: Why is my this compound peak splitting into two or more peaks?

Answer: Split peaks can be indicative of several issues:

  • Co-eluting Impurity: An impurity or a related substance may be eluting at a very similar retention time to this compound.

    • Solution: Adjust the mobile phase composition or gradient to improve resolution. A change in detection wavelength might also help if the impurity has a different UV absorption profile.[9]

  • Blocked Column Frit or Column Void: A partial blockage of the inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks for all analytes.[10][11]

    • Solution: Reverse-flush the column (if permissible by the manufacturer) or replace the column. Using a guard column can help prevent this.[12]

  • Sample Solvent Effect: Injecting the sample in a strong, non-polar solvent in a reversed-phase method can cause peak splitting.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.[13]

Question: My this compound peak is broader than usual. What should I do?

Answer: Broad peaks can compromise resolution and sensitivity. Common causes include:

  • Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to peak broadening.

    • Solution: Use tubing with a smaller internal diameter and shorter length where possible.

  • Column Degradation: Over time, the efficiency of the column can decrease, leading to broader peaks.

    • Solution: Replace the column.[2]

  • Low Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.

    • Solution: Ensure the flow rate is optimized for the column dimensions.[12]

Retention Time and Pressure Issues

Question: The retention time for my this compound peak is shifting. What is causing this?

Answer: Retention time instability can be a significant issue. Here are some potential causes:

  • Changes in Mobile Phase Composition: Even small changes in the mobile phase composition, including pH, can lead to shifts in retention time.[14][15]

    • Solution: Prepare fresh mobile phase carefully and ensure it is well-mixed and degassed.[15]

  • Fluctuations in Column Temperature: Temperature variations can affect retention times.[15][16]

    • Solution: Use a column oven to maintain a stable temperature.[12]

  • Column Equilibration: Insufficient equilibration time with the mobile phase can cause retention time drift, especially at the beginning of a run.[16]

    • Solution: Ensure the column is adequately equilibrated before injecting samples.[12]

  • Leaks in the System: A leak in the pump or fittings can lead to a lower flow rate and consequently, longer retention times.

    • Solution: Inspect the system for any leaks and tighten fittings as necessary.[14]

Question: My HPLC system pressure is too high. How can I troubleshoot this?

Answer: High backpressure can damage the pump and column. The most common causes are:

  • Blockage in the System: Particulates from the sample or mobile phase can clog the column frit, guard column, or tubing.[17][18][19]

    • Solution: Systematically isolate the source of the blockage by removing components (starting with the column) and checking the pressure. Reverse-flush the column or replace the clogged component.[18][19]

  • Precipitation of Buffer Salts: If the mobile phase contains a high concentration of buffer salts and is mixed with a high percentage of organic solvent, the buffer can precipitate.[17]

    • Solution: Ensure the buffer is soluble in the mobile phase mixture. Flush the system with water to dissolve any precipitated salts.[18]

Question: My HPLC system pressure is too low or fluctuating. What should I do?

Answer: Low or fluctuating pressure often indicates a problem with the mobile phase delivery:

  • Leaks: A leak in the system will cause a drop in pressure.[12][17]

    • Solution: Inspect all fittings and pump seals for leaks.[12][17]

  • Air Bubbles in the Pump: Air trapped in the pump head can cause pressure fluctuations and inconsistent flow.[17][20]

    • Solution: Degas the mobile phase and purge the pump.[17][20]

  • Faulty Check Valves: Malfunctioning check valves in the pump can lead to pressure instability.

    • Solution: Clean or replace the check valves.[12]

Frequently Asked Questions (FAQs)

What is a typical starting HPLC method for this compound analysis?

A common starting point for this compound analysis is a reversed-phase HPLC method using a C18 column. A typical mobile phase consists of a mixture of acetonitrile and a phosphate (B84403) buffer at a slightly acidic pH. Detection is usually performed using a UV detector at a wavelength between 254 nm and 272 nm.

Which column is better for this compound analysis, C18 or C8?

While both C18 and C8 columns can be used, C18 columns are more commonly reported and have been shown to provide better peak symmetry for this compound compared to C8 columns, which may produce asymmetrical peaks.

How should I prepare my this compound sample for HPLC analysis?

For pharmaceutical formulations, a common procedure is to dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and then filter through a 0.45 µm filter before injection. For biological samples like serum, a protein precipitation step with a solvent like acetonitrile is typically required, followed by centrifugation and filtration of the supernatant.[17]

What is the importance of controlling the mobile phase pH in this compound analysis?

Controlling the pH of the mobile phase is crucial for achieving reproducible retention times and good peak shapes. This compound has ionizable functional groups, and changes in pH can affect its ionization state and interaction with the stationary phase. A pH between 7 and 9 has been suggested for stable drug solubility, although the column's pH tolerance must be considered.[21] For silica-based columns, a lower pH (e.g., 2.5) is often used to suppress silanol activity and improve peak shape.

HPLC Parameters for this compound Analysis

The following table summarizes various reported HPLC parameters for the analysis of this compound, providing a comparative overview for method development and optimization.

ParameterMethod 1Method 2Method 3Method 4
Column µBondapak C18Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)LiChrosorb RP8-5 (250mm x 4.6mm)C18 Hypersil (250x4.60mm)
Mobile Phase Acetonitrile : Monobasic sodium phosphate buffer (pH 2.5) (17:83 v/v)Water : Acetonitrile (60:40 v/v), pH adjusted to 8 with triethylamine[12][21]CH3CN : H2O : 0.5M KH2PO4 (100:894:6, v/v)[17]60% Acetate buffer (pH 4.0) : 40% Acetonitrile
Flow Rate 1.0 mL/min0.5 mL/min[12][21]1.5 mL/min[17]1.0 mL/min
Detection Wavelength 254 nm270 nm[12][21]272 nm[17]272 nm
Injection Volume 20 µL10 µL[21]Not Specified5 µL
Temperature 25°CAmbient[21]Ambient[17]Not Specified

Experimental Protocol: Standard HPLC Analysis of this compound

This protocol describes a standard reversed-phase HPLC method for the quantitative analysis of this compound in a pharmaceutical formulation.

1. Materials and Reagents

  • This compound reference standard

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Monobasic sodium phosphate monohydrate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Purified water (HPLC grade)

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Mobile Phase

  • Prepare a monobasic sodium phosphate monohydrate buffer by dissolving 2.759 g in 1 L of purified water.

  • Adjust the pH of the buffer to 2.5 ± 0.1 with phosphoric acid.

  • The mobile phase is a mixture of the prepared buffer and acetonitrile in a ratio of 83:17 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Preparation of Standard Solution

  • Accurately weigh about 50 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 500 µg/mL.

  • Further dilute 10 mL of the stock solution to 100 mL with the mobile phase to get a working standard solution of 50 µg/mL.

5. Preparation of Sample Solution

  • Accurately weigh a quantity of the this compound formulation powder equivalent to 50 mg of this compound.

  • Transfer to a 100 mL volumetric flask and add about 50 mL of the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase to obtain a stock solution of 500 µg/mL.

  • Dilute 10 mL of this stock solution to 100 mL with the mobile phase to get a working sample solution of 50 µg/mL.

  • Filter the final solution through a 0.45 µm filter before injection.

6. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.5) (17:83 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 25°C

7. Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solution.

  • Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split / Double peak_shape->split Yes broad Broad peak_shape->broad Yes pressure Pressure Issue? retention_time->pressure No shifting Shifting / Drifting retention_time->shifting Yes no_peaks No Peaks / Low Signal? pressure->no_peaks No high_pressure High Pressure pressure->high_pressure Yes low_pressure Low / Fluctuating Pressure pressure->low_pressure Yes no_peaks_sol Check: Sample Prep Detector Settings (Lamp) Flow Path Blockage Injection Issue no_peaks->no_peaks_sol Yes tailing_sol Check: Secondary Interactions (pH, column type) Column Overload Column Contamination tailing->tailing_sol fronting_sol Check: Sample Overload Sample Solvent Strength Column Collapse fronting->fronting_sol split_sol Check: Co-elution Blocked Frit / Column Void Sample Solvent Effect split->split_sol broad_sol Check: Extra-Column Volume Column Degradation Low Flow Rate broad->broad_sol shifting_sol Check: Mobile Phase Composition (pH) Temperature Fluctuations Column Equilibration System Leaks shifting->shifting_sol high_pressure_sol Check: System Blockage (frit, tubing) Buffer Precipitation high_pressure->high_pressure_sol low_pressure_sol Check: System Leaks Air in Pump Faulty Check Valves low_pressure->low_pressure_sol

References

Cefazolin degradation under acidic versus alkaline pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of cefazolin under acidic and alkaline pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

A1: this compound exhibits its greatest stability in the pH range of 4.5 to 6.5.[1][2][3] More specifically, the minimum degradation rate is observed between pH 5.5 and 6.5.[1][4]

Q2: What happens to this compound stability under acidic conditions?

A2: Under acidic conditions, particularly below pH 4.5, this compound is susceptible to degradation.[3][5] A primary concern is the potential for the precipitation of the insoluble free acid form of this compound.[2][3] The degradation in acidic media primarily involves the hydrolysis of the β-lactam ring.[5]

Q3: How does an alkaline pH affect this compound stability?

A3: this compound degradation is significantly accelerated under alkaline conditions.[6] Rapid hydrolysis occurs at a pH above 8.5.[2][3] This degradation is primarily driven by hydroxide (B78521) ion catalysis.[1]

Q4: What are the common degradation products of this compound?

A4: Forced degradation studies have identified several degradation products. Under various stress conditions, including acidic and alkaline environments, major degradation products can include 7-epimer of this compound, 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD), this compound lactone, and cefazoloic acid.[7] The primary degradation pathway involves the hydrolysis of the β-lactam ring.[5][8]

Q5: Does temperature influence the pH-dependent degradation of this compound?

A5: Yes, temperature significantly impacts the degradation rate. For instance, at 25°C, a 10% loss in potency was observed after 7 days at a pH of 5.1, while at 5°C, the degradation was less than 4% over 22 days.[9] Kinetic studies are often conducted at elevated temperatures (e.g., 60°C) to accelerate degradation for experimental observation.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in the this compound solution during acidic degradation studies. The pH of the solution has likely dropped below 4.5, causing the precipitation of the insoluble this compound free acid.[2][3]Carefully monitor and adjust the pH to remain within the desired experimental range, ensuring it does not fall below 4.5. Use a suitable buffer system to maintain pH stability.
A rapid and significant decrease in this compound concentration is observed in the early stages of an alkaline degradation study. This is expected behavior. This compound degrades very quickly in alkaline conditions, especially at pH values above 8.5.[2][3]For kinetic studies, consider using a lower temperature to slow down the reaction rate. Ensure that samples are collected at very short time intervals, especially at the beginning of the experiment, to accurately capture the degradation profile.
The solution turns yellow and develops an unpleasant odor during the stability study. This is a common observation, particularly during forced degradation at room temperature or higher, and indicates the formation of degradation products.[8]This is a sign of this compound degradation. Document these physical changes along with the analytical data. These observations can be a useful qualitative indicator of instability.
Unexpected peaks appear in the HPLC chromatogram. These are likely the degradation products of this compound.[8][10] The separation and identification of these peaks are crucial for a comprehensive stability study.Ensure your HPLC method is "stability-indicating," meaning it can resolve the intact drug from its degradation products.[8] Perform forced degradation studies and analyze the stressed samples to identify the retention times of potential degradation products.[7][8]
Inconsistent or non-reproducible degradation kinetics are observed. This could be due to several factors, including fluctuations in pH and temperature, or the catalytic effect of buffer components.[1] Phosphate (B84403) buffers, for example, have been shown to catalyze this compound degradation.[1]Use a calibrated pH meter and a temperature-controlled environment for your experiments. Be aware of the potential catalytic effects of your chosen buffer system and consider using a non-catalytic buffer if necessary. Ensure consistent sample preparation and handling procedures.

Quantitative Data Summary

The following table summarizes the degradation of this compound under various pH conditions as reported in the literature.

pH Condition Temperature Time Percent Degradation Reference
Acidic (in 0.1N HCl)Room Temperature2.5 hours-[7]
Acidic-125 hours~80%[10]
AlkalineRoom Temperature5 hours~98.7%[10]
pH 4.5 (Acetate Buffer)35°C3 days10%[3]
pH 4.5 (Acetate Buffer)25°C5 days10%[3]
pH 5.7 (Acetate Buffer)35°C3 days13%[3]
pH 5.7 (Acetate Buffer)25°C5 days10%[3]
pH 7.5 (Phosphate Buffer)35°C1 day6%[3]
pH 7.5 (Phosphate Buffer)35°C3 days18%[3]
pH 7.5 (Phosphate Buffer)25°C5 days10%[3]
pH 7.5 (Phosphate Buffer)4°C5 days5%[3]
pH 5.1 (0.9% NaCl)25°C7 days<8%[9]
pH 5.1 (0.9% NaCl)5°C22 days<4%[9]

Experimental Protocols

Protocol 1: Forced Degradation of this compound under Acidic and Alkaline Conditions

This protocol is based on methodologies described in forced degradation studies.[7][8]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a suitable amount of this compound sodium in a volumetric flask using purified water or a relevant buffer to achieve a known concentration (e.g., 1 mg/mL).

2. Acidic Degradation:

  • To a specific volume of the this compound stock solution, add an equal volume of a strong acid (e.g., 0.1 N HCl).

  • Maintain the solution at a controlled temperature (e.g., room temperature or 45°C).[8]

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

  • Immediately neutralize the aliquot with a suitable base (e.g., 0.1 N NaOH) to stop the degradation reaction.

  • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

3. Alkaline Degradation:

  • To a specific volume of the this compound stock solution, add an equal volume of a strong base (e.g., 0.1 N NaOH).

  • Maintain the solution at a controlled temperature (e.g., room temperature).

  • Due to the rapid degradation in alkaline conditions, collect samples at shorter time intervals (e.g., 0, 15, 30, 60, and 120 minutes).

  • Immediately neutralize the aliquot with a suitable acid (e.g., 0.1 N HCl).

  • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Analyze the prepared samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a representative HPLC method compiled from several sources.[6][7][11]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Mobile Phase:

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm or 272 nm.[6][7][12]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: 30°C or ambient.[7]

Visualizations

Cefazolin_Degradation_Pathway This compound This compound Degradation_Products Degradation Products (e.g., Cefazoloic Acid, Lactone) This compound->Degradation_Products β-Lactam Ring Hydrolysis Acid_Condition Acidic Conditions (H+) Acid_Condition->this compound Catalyzes Alkaline_Condition Alkaline Conditions (OH-) Alkaline_Condition->this compound Catalyzes

Caption: this compound degradation pathway under acidic and alkaline conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid_Stress Acidic Stress (e.g., 0.1N HCl) Stock_Solution->Acid_Stress Alkaline_Stress Alkaline Stress (e.g., 0.1N NaOH) Stock_Solution->Alkaline_Stress Sampling Sample at Time Intervals Acid_Stress->Sampling Alkaline_Stress->Sampling Neutralization Neutralize to Stop Reaction Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC Data Data Interpretation (Kinetics, % Degradation) HPLC->Data

Caption: Experimental workflow for this compound forced degradation studies.

Troubleshooting_Tree Start Unexpected Result in This compound Stability Study Issue1 Precipitate Observed? Start->Issue1 Issue2 Unexpected HPLC Peaks? Issue1->Issue2 No Cause1 pH < 4.5? This compound Free Acid Precipitation Issue1->Cause1 Yes Issue3 Rapid Degradation? Issue2->Issue3 No Cause2 Formation of Degradation Products Issue2->Cause2 Yes Cause3 Alkaline pH > 8.5? Issue3->Cause3 Yes Solution1 Action: Monitor/Adjust pH Use appropriate buffer Cause1->Solution1 Solution2 Action: Verify HPLC method is stability-indicating Cause2->Solution2 Solution3 Action: Reduce temperature Sample at shorter intervals Cause3->Solution3

Caption: Troubleshooting decision tree for this compound degradation experiments.

References

Troubleshooting poor Cefazolin efficacy in in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor Cefazolin efficacy in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during their work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of questions and answers addressing specific problems that may lead to unexpectedly low this compound activity in your in vitro assays.

Question 1: My this compound Minimum Inhibitory Concentration (MIC) values are higher than expected for a susceptible bacterial strain. What are the potential causes?

Answer:

Higher than expected MIC values for this compound against theoretically susceptible bacterial strains can stem from several factors, broadly categorized as issues with the antibiotic itself, the bacterial strain, or the experimental setup.

Potential Causes & Troubleshooting Steps:

  • This compound Degradation: this compound is susceptible to degradation, which can reduce its effective concentration.

    • Check Solution Stability: this compound's stability is primarily influenced by pH and temperature.[1][2] It is more stable in acidic conditions (pH 4.5-6.5) and should be stored at 4°C for short-term use.[1][3][4] Reconstituted solutions can be stored frozen at -20°C for longer periods.[4] Avoid repeated freeze-thaw cycles.

    • Preparation of Fresh Solutions: Always prepare fresh this compound solutions for your experiments or use solutions that have been stored appropriately for a validated period.

    • Light Exposure: Protect this compound solutions from light, as prolonged exposure can lead to degradation.[5][6]

  • Bacterial Resistance Mechanisms: The bacterial strain may have acquired or possess intrinsic resistance mechanisms.

    • β-Lactamase Production: Many bacteria produce β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, inactivating the antibiotic.[7][8][9] This is a primary contributor to resistance.[7] Consider performing a β-lactamase assay to test your strain.

    • Altered Penicillin-Binding Proteins (PBPs): this compound's mechanism of action involves binding to PBPs to inhibit cell wall synthesis.[10][11][12][13] Mutations in the genes encoding these proteins can reduce binding affinity, leading to resistance.[14]

    • Reduced Outer Membrane Permeability (for Gram-negative bacteria): Gram-negative bacteria possess an outer membrane that can act as a permeability barrier.[15] this compound typically permeates this membrane through porin channels.[16] A reduction in the number or function of these porins can limit the drug's access to its target PBPs in the periplasmic space.[15][17]

  • The this compound Inoculum Effect (CIE): This phenomenon occurs when the MIC of this compound increases significantly with a higher bacterial inoculum.[18][19]

    • Standardize Inoculum Density: Ensure your inoculum is standardized, typically to ~5x10^5 CFU/mL for standard MIC testing.[18] A high inoculum of 5x10^7 CFU/mL or greater can lead to a pronounced increase in the MIC.[18]

    • Relevance in High-Density Cultures: Be aware that if your experimental setup involves high bacterial densities, the CIE may be a significant factor in reduced efficacy. This effect is often associated with certain types of β-lactamase production.[20][21]

  • Experimental Conditions:

    • Media Composition: The components of your culture medium can influence this compound's activity. While studies suggest the in vitro activity of this compound is not heavily influenced by the type of test medium, it is a factor to consider.[22]

    • pH of Media: Ensure the pH of your experimental medium is within a range that maintains this compound stability.[3]

Question 2: How can I determine if my bacterial strain is producing β-lactamases?

Answer:

Detecting β-lactamase activity is a critical step in understanding this compound resistance. The most common method is a colorimetric assay using the chromogenic cephalosporin (B10832234), nitrocefin (B1678963).

Experimental Protocol: Nitrocefin-Based β-Lactamase Activity Assay

This protocol provides a method to measure β-lactamase activity in bacterial samples.[8][9][23][24]

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change is proportional to the enzyme's activity and can be measured spectrophotometrically at 490 nm.[9][23][24]

Materials:

  • Bacterial culture (or cell lysate)

  • Nitrocefin solution

  • Assay Buffer (e.g., pH 7.0 phosphate (B84403) buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • For secreted β-lactamase, cell-free supernatant from a bacterial culture can be used.

    • For intracellular β-lactamase, bacterial cells need to be lysed (e.g., by sonication) and the lysate clarified by centrifugation.[23]

  • Assay Setup:

    • In a 96-well plate, add your sample (supernatant or lysate) to the wells. It is advisable to test several dilutions of your sample.[23]

    • Include a positive control (a known β-lactamase) and a negative control (assay buffer only).

  • Reaction Initiation:

    • Add the nitrocefin substrate to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at 490 nm in kinetic mode, taking readings every minute for a defined period (e.g., 30-60 minutes).[9][24]

  • Data Analysis:

    • Determine the rate of change in absorbance over time (ΔAbs/min) in the linear range of the reaction.

    • A standard curve can be generated using a known concentration of hydrolyzed nitrocefin to quantify the β-lactamase activity in units, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at pH 7.0 and 25°C.[8][23]

Question 3: My experiment involves a Gram-negative bacterium. Could outer membrane permeability be the issue?

Answer:

Yes, for Gram-negative bacteria, the outer membrane is a significant barrier that can restrict the entry of antibiotics like this compound.[15] Poor efficacy could be due to issues with the drug crossing this barrier.

Mechanism of Permeation and Potential for Resistance:

  • Porin Channels: this compound, being a hydrophilic antibiotic, primarily uses water-filled protein channels called porins to diffuse across the outer membrane and reach its target Penicillin-Binding Proteins (PBPs) in the periplasm.[16][25]

  • Resistance via Porin Modification: Bacteria can develop resistance by down-regulating the expression of or mutating porin proteins. This reduces the influx of this compound into the cell, effectively lowering its concentration at the target site and leading to higher MICs.[15] The interplay between reduced permeability and the presence of even low levels of periplasmic β-lactamase can have a synergistic effect on the level of resistance.[17]

Troubleshooting Workflow for Suspected Permeability Issues:

G start Poor this compound Efficacy (Gram-Negative Strain) check_beta_lactamase Perform β-Lactamase Assay start->check_beta_lactamase beta_lactamase_positive β-Lactamase Positive check_beta_lactamase->beta_lactamase_positive beta_lactamase_negative β-Lactamase Negative/Low check_beta_lactamase->beta_lactamase_negative consider_inhibitor Consider Co-administration with β-Lactamase Inhibitor (e.g., Clavulanic Acid) beta_lactamase_positive->consider_inhibitor Primary Cause investigate_porins Investigate Porin Expression (e.g., SDS-PAGE of outer membrane proteins, qRT-PCR for porin genes) beta_lactamase_negative->investigate_porins Potential Cause porin_downregulation Porin Downregulation/ Mutation Confirmed investigate_porins->porin_downregulation

Data Summary Tables

Table 1: this compound Stability under Various Conditions

Storage ConditionVehicle/SolventpHStability (Time to <90% concentration)Reference(s)
4°CVarious artificial tears, buffers, 0.9% NaClAcidic to Alkaline> 7 days[1]
25°C (Room Temp)Artificial tears with acidic pHAcidic~3 days[1]
25°C (Room Temp)Artificial tears with alkaline pHAlkaline< 7 days (degradation noted)[1]
5°C (Refrigerated)Sterile Water in Syringes~5.3> 30 days[6][26]
5°C (Refrigerated)D5W or 0.9% NaCl in PVC bags~5.3> 30 days[6][26]
60°CAqueous Solution5.5 - 6.5Degradation minimum observed in this range[3]

Table 2: this compound Inoculum Effect on MIC for Staphylococcus aureus

Inoculum ConcentrationTypical MIC for Susceptible StrainsMIC for Strains Exhibiting CIEReference(s)
Standard (~5x10^5 CFU/mL)≤ 2 µg/mL≤ 8 mg/L[18][19]
High (~5x10^7 CFU/mL)May show slight increase≥ 16 µg/mL[18][19]

Visual Guides

This compound Mechanism of Action and Resistance Pathways

G cluster_outside Outside Cell cluster_membrane Gram-Negative Outer Membrane cluster_periplasm Periplasm cluster_wall Cell Wall Synthesis Cefazolin_out This compound Porin Porin Channel Cefazolin_out->Porin Permeation Cefazolin_in This compound Porin->Cefazolin_in BetaLactamase β-Lactamase Cefazolin_in->BetaLactamase Hydrolysis (Resistance) PBP Penicillin-Binding Protein (PBP) Cefazolin_in->PBP Binding & Inhibition Inactive_this compound Inactive this compound BetaLactamase->Inactive_this compound Synthesis Peptidoglycan Synthesis PBP->Synthesis Inhibited Lysis Cell Lysis Synthesis->Lysis

References

Impact of storage conditions on Cefazolin powder integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of storage conditions on the integrity of Cefazolin powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For optimal stability, this compound powder should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F). It is also crucial to protect the powder from light.[1]

Q2: My this compound powder has changed color to a yellowish tint. Is it still usable?

This compound powder and its reconstituted solutions may darken over time, appearing pale yellow to yellow.[2] This color change does not necessarily indicate a loss of potency, provided the powder has been stored according to the recommended conditions.[2] However, any significant deviation in color beyond a yellowish tint, or the presence of other visible changes, should be investigated.

Q3: The this compound powder in my container has formed clumps. What could be the cause and can I still use it?

Clumping or caking of this compound powder is often caused by exposure to moisture.[3][4] This can be due to high ambient humidity or improper sealing of the container. The formation of liquid bridges between powder particles due to moisture absorption leads to agglomeration.[5] If clumping is observed, it is recommended to perform a potency test before use, as the presence of moisture can accelerate degradation. To prevent caking, ensure the container is tightly sealed and stored in a low-humidity environment.

Q4: How long is this compound stable after reconstitution?

The stability of reconstituted this compound solution depends on the storage temperature and the diluent used. Generally, reconstituted solutions are stable for 24 hours at room temperature and for up to 72 hours when refrigerated at 2°C to 8°C.[1] Some studies have shown stability for up to 10 days under refrigeration.[6] For specific applications and diluents, it is recommended to consult relevant stability studies.[7][8]

Q5: What are the primary degradation pathways for this compound?

This compound degradation can occur through several pathways, with hydrolysis of the β-lactam ring being a primary mechanism.[9] Other degradation routes include oxidation of the thioether moiety and cleavage of the thiadiazole, tetrazole, and dihydrothiazine rings.[9][10] Forced degradation studies have identified several degradation products, including Impurity-I and Impurity-II, which are more polar than the parent this compound molecule.[11]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms: You observe additional, unexpected peaks in your HPLC chromatogram when analyzing a this compound sample.

Possible Causes:

  • Degradation: The most likely cause is the degradation of this compound due to improper storage or handling, leading to the formation of degradation products.[11][12]

  • Contamination: The sample, solvent, or HPLC system may be contaminated.

  • Interaction with Excipients: If analyzing a formulation, this compound may be interacting with excipients.

Troubleshooting Workflow:

troubleshooting_hplc start Unexpected HPLC Peaks Observed check_blank Analyze a Blank (Solvent) Sample start->check_blank peaks_in_blank Peaks Present in Blank? check_blank->peaks_in_blank contam_solvent Source of Contamination: - Solvent - HPLC System peaks_in_blank->contam_solvent Yes no_peaks_in_blank No Peaks in Blank peaks_in_blank->no_peaks_in_blank No check_control Analyze a Fresh, Properly Stored This compound Control Sample no_peaks_in_blank->check_control peaks_in_control Peaks in Control Sample? check_control->peaks_in_control control_ok Control Sample is Clean peaks_in_control->control_ok No control_degraded Control sample is also degraded. Review storage conditions of all samples and standards. peaks_in_control->control_degraded Yes degradation Conclusion: Unexpected peaks are likely degradation products of the test sample. control_ok->degradation

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Physical Instability of this compound Powder (Color Change, Clumping)

Symptoms: The this compound powder appears discolored (darker than pale yellow) or has formed hard clumps.

Possible Causes:

  • Exposure to Light: Can cause darkening of the powder.[1]

  • Exposure to Humidity: Leads to moisture absorption and clumping.[3][4]

  • Elevated Temperature: Can accelerate degradation and contribute to physical changes.

Logical Troubleshooting Steps:

  • Review Storage History: Check the storage records for any deviations from the recommended temperature (20-25°C) and light protection.

  • Assess Humidity Control: Evaluate the ambient humidity of the storage area and the integrity of the container seal.

  • Perform Analytical Testing: If the powder is intended for use, it is crucial to perform a potency assay (e.g., HPLC) and a moisture content analysis (e.g., Karl Fischer titration) to determine if the integrity of the this compound has been compromised.

  • Compare to a Control: If available, compare the physical appearance and analytical results to a new lot of this compound powder that has been stored correctly.

Quantitative Data on this compound Degradation

The following table summarizes the results from forced degradation studies, indicating the percentage of this compound remaining under various stress conditions.

Stress ConditionDurationTemperature% this compound RemainingReference
Acid Hydrolysis (0.1N HCl)2.5 hoursRoom TempNot specified, Impurity-I at 0.3%[11]
Acid Hydrolysis125 hoursRoom Temp~20%[12]
Base Hydrolysis (0.2N NaOH)ImmediateRoom TempNot specified, Impurity-II at 2%[11]
Base Hydrolysis5 hoursRoom Temp~1.3%[12]
Oxidation (30% H₂O₂)2 hoursRoom TempNot specified[11]
Oxidation74 hoursRoom Temp~3.6%[12]
Thermal Degradation28 hours105°CNot specified[13]
Photolytic Degradation (UV light)12 hoursNot specifiedImpurity-I at 0.3%[11]
Photolytic Degradation (UV light)361 hoursNot specified28.1%[12]
Humidity34 hours25°C, 97% RHNot specified[11]

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for inducing the degradation of this compound powder to study its stability and identify degradation products.[11]

1.1. Preparation of Sample Solution:

  • Dissolve approximately 125 mg of this compound powder in 50 mL of a buffer solution (e.g., 3.53 g of potassium dihydrogen orthophosphate and 5.76 g of anhydrous disodium (B8443419) hydrogen orthophosphate in 1000 mL of water).[11]

1.2. Stress Conditions:

  • Acid Degradation: To 10 mL of the sample solution, add 5 mL of 0.1N HCl and keep at room temperature for 2.5 hours before analysis.[11]

  • Base Degradation: To 10 mL of the sample solution, add 10 mL of 0.2N NaOH and analyze immediately.[11]

  • Oxidative Degradation: To 10 mL of the sample solution, add 5 mL of 30% H₂O₂ and keep at room temperature for 2 hours before analysis.[13]

  • Thermal Degradation: Heat the solid this compound powder at 105°C for 28 hours.[13] Then, prepare a solution for analysis.

  • Photolytic Degradation: Expose the this compound powder or a solution (e.g., 1 g in 100 mL of water adjusted to pH 3.5) to UV light for approximately 12 hours.[11]

  • Humidity Degradation: Expose the this compound powder to 97% relative humidity at 25°C for 34 hours.[11]

Protocol 2: Stability-Indicating HPLC Method

This method is suitable for quantifying this compound and separating it from its degradation products.[9][11]

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: YMC Pack Pro C18-RP column (250 x 4.6 mm, 5 µm particle size) or equivalent.[11]

  • Mobile Phase A: 6.8 g of KH₂PO₄ in 1000 mL of water, with pH adjusted to 6.80 with sodium hydroxide (B78521) solution.[11]

  • Mobile Phase B: A mixture of 500 mL of acetonitrile (B52724) and 3.4 g of KH₂PO₄ in 500 mL of water.[11]

  • Gradient Elution:

    • 0-7 min: 2% to 15% B

    • 7-30 min: 15% to 20% B

    • 30-35 min: 20% B

    • 35-45 min: 20% to 50% B

    • 45-50 min: 50% B

    • 50-55 min: 50% to 2% B

    • Followed by a 10-minute post-run time.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: 254 nm (can also use 210 nm for the first 4 minutes).[11]

  • Injection Volume: 20 µL.[11]

Visualizations

degradation_pathway This compound This compound acid_hydrolysis Acid Hydrolysis This compound->acid_hydrolysis base_hydrolysis Base Hydrolysis This compound->base_hydrolysis cefazoloic_acid Cefazoloic Acid acid_hydrolysis->cefazoloic_acid impurity2 Impurity-II base_hydrolysis->impurity2 lactone Lactone cefazoloic_acid->lactone impurity1 Impurity-I lactone->impurity1

Caption: Simplified this compound degradation pathway.

References

Preventing Cefazolin precipitation in concentrated stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and storage of concentrated Cefazolin stock solutions, with a focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my concentrated this compound stock solution precipitating?

A1: Precipitation of this compound in concentrated stock solutions is most commonly due to suboptimal pH. This compound is an acidic molecule, and its solubility is highly dependent on the pH of the solution. If the pH drops below 4.5, the insoluble free acid form of this compound can precipitate out of the solution[1]. Conversely, at a pH above 8.5, the drug undergoes rapid hydrolysis, leading to degradation[1]. The optimal pH for maintaining this compound in solution is between 4.5 and 6.0[1][2][3]. Another potential cause is the use of inappropriate diluents or co-administration with incompatible drugs[4][5].

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For laboratory use, this compound sodium salt is freely soluble in water[3]. Sterile Water for Injection is a commonly recommended diluent[1][6][7][8][9]. Other compatible diluents for further dilution include 0.9% Sodium Chloride Injection and 5% or 10% Dextrose Injection[1][7][10]. For organic solvent-based stock solutions, this compound sodium salt is soluble in DMSO and dimethylformamide (DMF) at approximately 20 mg/mL[11].

Q3: What is the maximum stable concentration for an aqueous this compound stock solution?

A3: Commercially available preparations for injection are reconstituted to concentrations as high as 330 mg/mL[1][8]. However, for long-term storage and to minimize the risk of precipitation, preparing stock solutions at a slightly lower concentration may be advisable. For example, a common reconstitution protocol results in a concentration of 100 mg/mL[6].

Q4: How should I store my concentrated this compound stock solution?

A4: For short-term storage, reconstituted this compound solutions are stable for 24 hours at room temperature or 96 hours at 5°C[1]. For long-term storage, it is recommended to store the this compound sodium salt as a crystalline solid at -20°C, where it is stable for at least two years[11]. Aqueous stock solutions can be frozen at -20°C and are stable for up to 12 weeks[1]. It is important to avoid repeated freeze-thaw cycles[1].

Q5: Can I adjust the pH of my this compound solution if it becomes cloudy?

A5: While pH adjustment can redissolve precipitated this compound, it should be done with caution. If precipitation is due to a low pH, careful addition of a suitable base (e.g., sodium bicarbonate) to bring the pH back into the 4.5-6.0 range can resolve the issue[1]. However, it is crucial to avoid raising the pH above 8.5, as this will cause hydrolysis[1]. It is always best to ensure the initial preparation conditions are optimal to prevent precipitation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Cloudiness or precipitation upon reconstitution Incorrect pH: The pH of the solution may be below 4.5.1. Check the pH of your diluent. 2. If necessary, use a buffered solution with a pH between 4.5 and 6.0. 3. Consider preparing a fresh solution using a recommended diluent.
Precipitation after a short period of storage Temperature fluctuations or improper storage: Storing at room temperature for extended periods or improper refrigeration can lead to instability.1. Ensure the solution is stored at the recommended temperature (2-8°C for short-term, -20°C for long-term)[1][11]. 2. Aliquot the stock solution to avoid repeated warming and cooling of the entire stock.
Crystals forming in the solution High concentration or use of certain diluents: Reconstituting with 0.9% sodium chloride at high concentrations can sometimes lead to crystal formation[12][13].1. Use Sterile Water for Injection for initial reconstitution of high-concentration stocks[13]. 2. If using 0.9% sodium chloride, administer the solution immediately after dissolution[13].
Solution turns yellow Degradation: A change in color can indicate degradation of the this compound, although a pale yellow color is often normal[14][15].1. If the color change is significant or accompanied by precipitation, it is best to discard the solution and prepare a fresh one. 2. Protect the solution from light during storage[16].

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Aqueous this compound Stock Solution

Materials:

  • This compound sodium salt powder

  • Sterile Water for Injection

  • Sterile conical tubes or vials

  • Sterile filter (0.22 µm)

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound sodium salt powder.

  • Add the appropriate volume of Sterile Water for Injection to achieve a final concentration of 100 mg/mL. For example, to prepare 10 mL of a 100 mg/mL solution, dissolve 1 g of this compound sodium salt in 10 mL of Sterile Water for Injection.

  • Vortex the solution until the this compound sodium salt is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label the aliquots with the name of the compound, concentration, date of preparation, and store at -20°C.

Protocol 2: Preparation of a 20 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound sodium salt powder

  • Anhydrous, research-grade DMSO

  • Sterile conical tubes or vials

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound sodium salt powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 20 mg/mL.

  • Vortex the solution until the this compound sodium salt is completely dissolved. Purging with an inert gas is recommended to prevent moisture absorption by the DMSO[11].

  • Store the stock solution in small aliquots at -20°C in desiccated conditions.

Data Presentation

Table 1: Solubility of this compound Sodium Salt

Solvent Solubility Reference
WaterFreely soluble / ≥ 100 mg/mL[3][17]
Phosphate Buffered Saline (PBS), pH 7.2Approx. 10 mg/mL[11]
DMSOApprox. 20 mg/mL / 100 mg/mL (with sonication)[11][17]
Dimethylformamide (DMF)Approx. 20 mg/mL[11]
EthanolSlightly soluble[1]
ChloroformVery slightly soluble

Table 2: Stability of Reconstituted this compound Solutions

Concentration Diluent Storage Temperature Stability Reference
225-330 mg/mLSterile Water for Injection, 0.9% NaClRoom Temperature24 hours[1]
225-330 mg/mLSterile Water for Injection, 0.9% NaCl5°C96 hours[1]
225-330 mg/mLSterile Water for Injection, 0.9% NaCl-20°C12 weeks[1]
50 mg/mL0.9% NaCl5°C22 days (<4% decomposition)[18]
50 mg/mL0.9% NaCl25°C7 days (<8% loss in potency)[18]
100 and 200 mg/mLSterile Water for Injection5°C (protected from light)30 days (retained ≥94.5% of initial concentration)[16]
20 and 40 mg/mL5% Dextrose in Water or 0.9% NaCl5°C (protected from light)30 days (retained ≥95.8% of initial concentration)[16]

Visualizations

Cefazolin_Precipitation_Pathway cluster_stable Stable Solution (pH 4.5-6.0) cluster_acidic Acidic Condition (pH < 4.5) cluster_alkaline Alkaline Condition (pH > 8.5) Cefazolin_Soluble This compound Anion (Soluble) Cefazolin_Precipitate This compound Free Acid (Precipitate) Cefazolin_Soluble->Cefazolin_Precipitate Protonation Cefazolin_Hydrolysis Hydrolyzed this compound (Degraded) Cefazolin_Soluble->Cefazolin_Hydrolysis Hydrolysis Cefazolin_Precipitate->Cefazolin_Soluble Deprotonation Experimental_Workflow start Start weigh 1. Weigh this compound Sodium Salt start->weigh dissolve 2. Dissolve in appropriate solvent (e.g., Sterile Water for Injection) weigh->dissolve vortex 3. Vortex until fully dissolved dissolve->vortex filter 4. Sterile filter (0.22 µm) vortex->filter aliquot 5. Aliquot into single-use tubes filter->aliquot store 6. Store at recommended temperature (-20°C for long-term) aliquot->store end End store->end

References

Interference of media components with Cefazolin activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Cefazolin activity assays.

Frequently Asked Questions (FAQs)

Q1: My this compound susceptibility results are inconsistent. What are the common causes?

A1: Inconsistent results in this compound susceptibility testing can arise from several factors. Key areas to investigate include:

  • Inoculum Preparation: The density of the bacterial suspension is critical. Variations in the inoculum size can lead to different results.

  • Media Composition and pH: The type of growth medium, its pH, and the concentration of certain ions can significantly influence this compound's activity.

  • Incubation Conditions: Strict adherence to standardized incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) is crucial for reproducible results.

  • This compound Stability: this compound can degrade in solution, a process influenced by both temperature and pH. The age and storage of your this compound stock solution should be considered.

  • Quality of Reagents: Ensure that this compound disks or powders are stored according to the manufacturer's instructions and have not expired.

Q2: How does the pH of the culture medium affect this compound's stability and activity?

A2: The pH of the solution is a critical factor for this compound's stability. This compound sodium solutions are generally stable within a pH range of 4.5 to 8.5.[1] Hydrolysis of the drug can occur rapidly at a pH above 8.5. Conversely, at a pH below 4.5, the insoluble free acid form of this compound may precipitate out of the solution.[1] For optimal stability, especially in solutions containing various sugars or polyols, a pH range of 5 to 6.5 is recommended.[1]

Q3: Can components of the culture medium, such as serum proteins, interfere with this compound activity assays?

A3: Yes, serum proteins can significantly interfere with this compound activity assays. This compound is known to have a high degree of protein binding, which can be as high as 89% to 93% in rats.[2] This binding is reversible, but only the unbound, free fraction of the drug is microbiologically active. Therefore, the presence of serum or plasma in the culture medium can sequester this compound, reducing its effective concentration and potentially leading to an overestimation of the minimum inhibitory concentration (MIC). The extent of protein binding can also vary between species, which is an important consideration in preclinical studies.[3][4]

Q4: Are there specific media components that are known to interfere with this compound assays?

A4: While a comprehensive list is not available, certain general components can be problematic. For instance, the composition of nutrient media can influence antibiotic activity and the results of antimicrobial susceptibility testing.[5] Some media, like Mueller-Hinton agar, contain starch which can absorb toxins released by bacteria that might otherwise interfere with the assay.[6] The presence of certain preservatives, such as thimerosal, benzalkonium chloride, and chlorhexidine (B1668724) diacetate, has been shown to be incompatible with this compound in aqueous solutions at specific concentrations.[7]

Q5: My results show a larger zone of inhibition than expected. What could be the cause?

A5: An unexpectedly large zone of inhibition could be due to a few factors:

  • Inoculum size: A bacterial inoculum that is too light can result in larger zones of inhibition.

  • Media composition: Certain media may promote faster diffusion of the antibiotic.

  • Antibiotic concentration: Incorrectly prepared this compound stock solutions with a higher than intended concentration will produce larger zones.

Q6: What is the "inoculum effect" and how does it relate to this compound?

A6: The inoculum effect refers to the observation that the minimum inhibitory concentration (MIC) of an antibiotic increases significantly when a higher-than-standard concentration of bacteria is used in the test.[8] This phenomenon is well-documented for β-lactam antibiotics like this compound. It is crucial to standardize the inoculum density to obtain accurate and reproducible MIC values.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible MIC Values

This guide will help you troubleshoot inconsistent Minimum Inhibitory Concentration (MIC) results for this compound.

start Start: Inconsistent MIC Results check_inoculum Verify Inoculum Density (e.g., McFarland Standard) start->check_inoculum check_inoculum->start Adjust Inoculum check_ph Measure and Adjust Medium pH (4.5-8.5) check_inoculum->check_ph Inoculum OK check_ph->start Adjust pH check_stock Prepare Fresh this compound Stock and Verify Concentration check_ph->check_stock pH OK check_stock->start Prepare New Stock check_incubation Confirm Incubation Time and Temperature check_stock->check_incubation Stock OK check_incubation->start Correct Conditions evaluate_media Evaluate Media Components (e.g., presence of serum) check_incubation->evaluate_media Incubation OK evaluate_media->start Use Alternative Media compare_results Compare with Control Strain evaluate_media->compare_results Media OK compare_results->start Investigate Control end_troubleshoot End: Consistent Results compare_results->end_troubleshoot Results Consistent

Caption: Troubleshooting workflow for inconsistent MIC results.

Issue 2: No Zone of Inhibition in Disk Diffusion Assay

This guide addresses the complete absence of a zone of inhibition in a this compound disk diffusion assay.

start Start: No Zone of Inhibition check_disk Check this compound Disk (Expiry and Storage) start->check_disk check_disk->start Use New Disks check_organism Confirm Organism Susceptibility (Use a known susceptible strain) check_disk->check_organism Disk OK check_organism->start Test New Isolate check_inoculum Verify Inoculum Lawn (Uniform and confluent growth) check_organism->check_inoculum Organism Susceptible check_inoculum->start Re-inoculate Plate check_media Inspect Agar Plate (Depth, moisture, and type) check_inoculum->check_media Inoculum OK check_media->start Use New Plates review_procedure Review Entire Assay Procedure check_media->review_procedure Media OK review_procedure->start Revise Protocol end_troubleshoot End: Zone of Inhibition Observed review_procedure->end_troubleshoot Procedure Correct

Caption: Troubleshooting for absence of inhibition zone.

Data Summary Tables

Table 1: pH and Temperature Stability of this compound

ParameterConditionObservationReference
pH Stability pH 4.5 - 8.5Relatively stable[1]
> pH 8.5Rapid hydrolysis[1]
< pH 4.5Precipitation of free acid[1]
Temperature Stability Refrigerated (5°C)Stable for up to 30 days in polypropylene (B1209903) syringes and PVC minibags[9]
Room Temperature (21°C to 25°C)Stable for at least 72 hours after refrigeration[9]
FrozenStable for up to 12 weeks in original container[10]

Table 2: Protein Binding of this compound in Different Species

SpeciesProtein Binding (%)ConditionReference
Rat 89 - 93Uninfected[2]
71 - 83Infected[2]
Human Significantly higher than bovine20%, 70%, and 100% plasma[3][4]
Bovine Significantly lower than human and rat20%, 70%, and 100% plasma[3][4]

Experimental Protocols

Protocol 1: Verification of this compound Stock Solution Concentration

This protocol outlines a method to verify the concentration of your this compound stock solution using UV-Vis spectrophotometry.

Materials:

  • This compound reference standard

  • Phosphate (B84403) buffer (pH 6.0)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Standard Curve: a. Accurately weigh a known amount of this compound reference standard. b. Dissolve in phosphate buffer (pH 6.0) to prepare a stock solution of known concentration (e.g., 1 mg/mL). c. Prepare a series of dilutions from the stock solution to create standards of varying concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Measure Absorbance: a. Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption for this compound (approximately 272 nm). b. Use the phosphate buffer as a blank. c. Measure the absorbance of each standard dilution.

  • Plot the Standard Curve: a. Plot a graph of absorbance versus concentration for the standards. b. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be ≥ 0.99 for a good linear fit.

  • Test the Unknown Sample: a. Dilute your experimental this compound stock solution with the phosphate buffer to an expected concentration that falls within the range of your standard curve. b. Measure the absorbance of the diluted sample.

  • Calculate the Concentration: a. Use the equation from the standard curve to calculate the concentration of your diluted this compound stock solution. b. Account for the dilution factor to determine the concentration of your original stock solution.

Protocol 2: Evaluating the Impact of Serum on this compound MIC

This protocol provides a method to determine the effect of serum protein binding on the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution

  • Bacterial culture (e.g., a quality control strain like Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Fetal Bovine Serum (FBS) or other serum of interest

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Media: a. Prepare two sets of media: i. MHB (control medium) ii. MHB supplemented with a specific concentration of serum (e.g., 50% v/v).

  • Prepare this compound Dilutions: a. In separate 96-well plates, prepare a two-fold serial dilution of this compound in both MHB and MHB with serum.

  • Prepare Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute the suspension according to standard protocols for broth microdilution.

  • Inoculate Plates: a. Add the standardized bacterial inoculum to each well of the microtiter plates containing the this compound dilutions.

  • Incubation: a. Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. b. Compare the MIC value obtained in MHB with the MIC value obtained in MHB supplemented with serum. An increase in the MIC in the presence of serum indicates interference due to protein binding.

References

Technical Support Center: Cefazolin Dosing in Renally Impaired Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment of Cefazolin dosage in animal models with renal impairment. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate experimental design and execution.

Troubleshooting Guides

This section addresses common issues that may arise during the establishment of renally impaired animal models and the subsequent administration and monitoring of this compound.

Problem Possible Cause(s) Suggested Solution(s)
High mortality rate in animal models after induction of renal impairment. - The inducing agent's dose is too high. - The animal strain is particularly sensitive to the nephrotoxic agent. - Dehydration or electrolyte imbalance post-induction.- Titrate the dose of the inducing agent (e.g., gentamicin (B1671437), adenine) to achieve the desired level of renal impairment without excessive toxicity. - Consult literature for strain-specific sensitivities.[1] - Ensure adequate hydration and monitor electrolyte levels, providing supportive care as needed.
Inconsistent or mild renal impairment across the animal cohort. - Inconsistent administration of the inducing agent (e.g., intraperitoneal vs. subcutaneous injection). - Variation in the diet or water intake affecting the absorption and toxicity of the inducing agent (e.g., adenine). - Natural biological variability among animals.- Standardize the administration route and technique for the inducing agent. - For dietary induction models (e.g., adenine), ensure uniform mixing of the agent in the feed and monitor food and water consumption.[2][3] - Increase the sample size to account for biological variability.
Unexpected this compound plasma concentrations (too high or too low). - Inaccurate estimation of the degree of renal impairment. - Altered drug metabolism due to the renal impairment model itself (e.g., changes in hepatic enzyme activity).[4] - Issues with drug formulation or administration.- Regularly monitor renal function markers (e.g., serum creatinine (B1669602), BUN) to accurately stage the renal impairment. - Consider potential effects of the induction method on drug metabolism pathways beyond renal clearance. - Ensure proper reconstitution and administration of this compound.
Difficulty in correlating human dosage adjustments to animal models. - Differences in drug metabolism and excretion between species. - Lack of established creatinine clearance (CrCl) to dosage adjustment correlation in specific animal models.- Start with a conservative dose reduction based on the severity of renal impairment observed. - Conduct a pilot pharmacokinetic study in a small group of renally impaired animals to determine the appropriate dose. - Monitor this compound plasma concentrations to ensure they are within the therapeutic range.

Frequently Asked Questions (FAQs)

Q1: How can I induce renal impairment in a rat model for studying this compound pharmacokinetics?

A1: Several methods can be used to induce renal impairment in rats. Common and well-documented models include:

  • Gentamicin-Induced Nephrotoxicity: This model involves the administration of gentamicin, an aminoglycoside antibiotic, which causes tubular necrosis. A typical protocol involves daily intraperitoneal injections of gentamicin (e.g., 100 mg/kg) for a specific period (e.g., 7-12 days).[5][6][7]

  • Adenine-Induced Chronic Kidney Disease: This model induces renal failure through the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, leading to inflammation and fibrosis. Adenine (B156593) can be administered in the diet (e.g., 0.15% to 0.75% w/w) or via intraperitoneal injection.[1][2][3][8][9]

  • Uranyl Nitrate-Induced Acute Renal Failure: A single injection of uranyl nitrate (B79036) can induce acute tubular necrosis.[10][11][12]

  • Surgical Models (e.g., 5/6 Nephrectomy): This model involves the surgical removal of a significant portion of the kidney mass, leading to chronic kidney disease.[13]

Q2: How do I adjust the this compound dosage for a dog or cat with naturally occurring chronic kidney disease (CKD)?

A2: While specific guidelines for this compound in renally impaired dogs and cats are not as well-defined as in humans, a general approach is to extend the dosing interval. For dogs and cats with moderate to severe CKD, consider reducing the dosing frequency from every 6-8 hours to every 12 hours or more, depending on the severity of the disease.[14] It is recommended to monitor clinical response and, if possible, therapeutic drug levels.

Q3: What are the standard this compound dosages for healthy dogs and cats?

A3: For dogs and cats with normal renal function, the typical dose of this compound is 10 to 30 mg/kg administered intravenously or intramuscularly every 6 to 8 hours.[15] For surgical prophylaxis, a common dose is 20-22 mg/kg given intravenously 60 minutes prior to the incision.[16]

Q4: How does renal impairment affect the pharmacokinetics of this compound?

A4: this compound is primarily eliminated by the kidneys.[17][18] In the presence of renal impairment, the elimination half-life of this compound is significantly prolonged, leading to drug accumulation and potentially toxic plasma concentrations if the dosage is not adjusted.[17][18][19]

Q5: What parameters should I monitor to assess renal function in my animal model?

A5: Key indicators of renal function include serum creatinine and blood urea (B33335) nitrogen (BUN). An increase in these values signifies a decrease in renal function.[13] Histopathological examination of the kidneys can also provide a definitive assessment of renal damage.

Experimental Protocols

Protocol 1: Gentamicin-Induced Nephrotoxicity in Rats

This protocol describes a common method for inducing acute kidney injury.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Gentamicin sulfate (B86663) solution

  • Sterile saline

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Divide animals into a control group and a gentamicin-treated group.

  • The control group receives daily intraperitoneal (IP) injections of sterile saline.

  • The experimental group receives daily IP injections of gentamicin at a dose of 100 mg/kg body weight for 7 to 12 consecutive days.[5][6]

  • Monitor the animals daily for clinical signs of toxicity.

  • On the day after the final injection, collect blood samples for measurement of serum creatinine and BUN to confirm renal impairment.

  • Kidney tissue can be collected for histopathological analysis.

Protocol 2: Adenine-Induced Chronic Kidney Disease in Mice

This protocol outlines a dietary method for inducing chronic kidney disease.

Materials:

  • Male SKH1 or C57BL/6 mice

  • Standard rodent chow

  • Adenine powder

Procedure:

  • Prepare a diet containing 0.15% adenine by weight.[1] Ensure thorough and uniform mixing.

  • House mice individually to monitor food intake.

  • Provide the adenine-supplemented diet to the experimental group for a period of 6 weeks.[1]

  • The control group receives the standard rodent chow without adenine.

  • Monitor body weight and food and water intake regularly.

  • At the end of the study period, collect blood and urine samples to assess renal function (e.g., proteinuria, serum creatinine, BUN).

  • Perform histopathological examination of the kidneys to evaluate for tubulointerstitial fibrosis and inflammation.[1]

Quantitative Data Summary

The following table summarizes human this compound dosage adjustments based on creatinine clearance (CrCl), which can serve as a starting point for designing studies in animal models.

Creatinine Clearance (mL/min)Recommended this compound Dosage AdjustmentReference
35-54Give the standard dose every 8 hours or more.[20]
11-34Give half of the standard dose every 12 hours.[20]
≤10Give half of the standard dose every 18-24 hours.[20]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Dosing in a Renally Impaired Rat Model cluster_model_induction Phase 1: Induction of Renal Impairment cluster_dosing_study Phase 2: this compound Dosing and Pharmacokinetic Analysis animal_selection Select Animal Model (e.g., Sprague-Dawley Rat) induction_method Choose Induction Method (e.g., Gentamicin Injection) animal_selection->induction_method induction Administer Nephrotoxic Agent induction_method->induction monitoring Monitor Renal Function (Serum Creatinine, BUN) induction->monitoring dose_calculation Calculate Adjusted this compound Dose monitoring->dose_calculation Confirm Renal Impairment cefazolin_admin Administer this compound dose_calculation->cefazolin_admin sample_collection Collect Blood Samples at Timed Intervals cefazolin_admin->sample_collection pk_analysis Analyze this compound Plasma Concentrations sample_collection->pk_analysis dose_refinement Refine Dosage Regimen pk_analysis->dose_refinement

Caption: Workflow for determining adjusted this compound dosage in a rat model of renal impairment.

Signaling_Pathway Logical Flow for this compound Dose Adjustment assess_renal Assess Renal Function (e.g., Creatinine Clearance) normal_function Normal Renal Function assess_renal->normal_function High CrCl impaired_function Impaired Renal Function assess_renal->impaired_function Low CrCl standard_dose Administer Standard This compound Dose normal_function->standard_dose adjust_dose Adjust this compound Dose/ Interval impaired_function->adjust_dose monitor_pk Monitor Plasma Concentrations standard_dose->monitor_pk adjust_dose->monitor_pk therapeutic Therapeutic Range Achieved monitor_pk->therapeutic therapeutic->standard_dose If sub-therapeutic in normal function therapeutic->adjust_dose If sub- or supra-therapeutic in impaired function

Caption: Decision-making process for this compound dosage based on renal function assessment.

References

Minimizing Cefazolin degradation during long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing Cefazolin degradation during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in solution?

A1: this compound degradation in aqueous solutions is primarily influenced by three main factors:

  • pH: The stability of this compound is highly pH-dependent. The optimal pH for its stability is in the range of 4.5 to 6.5.[1][2] Degradation increases significantly in both acidic (below pH 4.5) and alkaline (above pH 8.5) conditions.[2]

  • Temperature: Higher temperatures accelerate the degradation of this compound.[3][4] Storing solutions at refrigerated temperatures (around 4-5°C) is crucial for long-term stability.[4][5][6][7][8][9]

  • Light Exposure: Exposure to ultraviolet (UV) light can cause significant degradation of this compound.[5][7][10] It is essential to protect this compound solutions from light, especially during long-term storage and experiments.

Q2: What is the main degradation pathway for this compound?

A2: The most common degradation pathway for this compound involves the hydrolysis of the β-lactam ring, a characteristic feature of cephalosporin (B10832234) antibiotics. This process leads to the formation of several degradation products, including cefazoloic acid and its lactone.[10] Further degradation can occur, leading to the expulsion of the cephem nucleus.[10]

Q3: What are the best practices for preparing and storing this compound solutions for long-term experiments?

A3: To maintain the stability of this compound solutions over an extended period, follow these best practices:

  • Use a buffered solution: Prepare this compound in a buffer solution with a pH between 4.5 and 6.5 to minimize pH-related degradation.[1][2]

  • Control the temperature: Always store stock solutions and experimental samples at refrigerated temperatures (4-5°C).[4][5][6][7][8][9] For experiments conducted at physiological temperatures (e.g., 37°C), prepare fresh solutions or account for the increased degradation rate.

  • Protect from light: Store all this compound-containing solutions in light-protected containers (e.g., amber vials or wrapped in aluminum foil).[3][5][7][8]

  • Choose appropriate containers: Polypropylene (B1209903) syringes and polyvinylchloride (PVC) minibags have been shown to be suitable for storing this compound solutions.[5][6][7][8]

  • Use sterile techniques: Reconstitute this compound with sterile water for injection or a suitable sterile diluent to prevent microbial contamination, which could also affect stability.[6][8]

Q4: How long can I expect my this compound solution to be stable?

A4: The stability of a this compound solution depends on the concentration, solvent, storage temperature, and light exposure. The following table summarizes stability data from various studies:

ConcentrationSolventStorage ContainerStorage ConditionsStability (Retention of Initial Concentration)
100 and 200 mg/mLSterile Water for InjectionPolypropylene syringes30 days at 5°C, protected from light≥ 94.5%
100 and 200 mg/mLSterile Water for InjectionPolypropylene syringes30 days at 5°C (light-protected) + 72 hours at 21-25°C (light-exposed)≥ 92.1%
20 and 40 mg/mL5% Dextrose in Water (D5W) or 0.9% Sodium Chloride (NS)PVC minibags30 days at 5°C, protected from light≥ 95.8%
20 and 40 mg/mL5% Dextrose in Water (D5W) or 0.9% Sodium Chloride (NS)PVC minibags30 days at 5°C (light-protected) + 72 hours at 21-25°C (light-exposed)≥ 91.8%
50 mg/mLArtificial TearsOphthalmic solution bottles28 days at 4°C> 90%
50 mg/mLArtificial TearsOphthalmic solution bottlesDegraded by >10% after 3 days at 28°C< 90%

Troubleshooting Guides

Issue 1: Rapid loss of this compound activity in my cell culture experiment.

  • Possible Cause 1: pH of the culture medium.

    • Troubleshooting Step: Measure the pH of your cell culture medium after adding this compound. Many culture media are buffered around pH 7.4, which is outside the optimal stability range for this compound.

    • Solution: While altering the pH of the culture medium is often not feasible, be aware of the faster degradation at this pH. Prepare fresh this compound stock solutions frequently and add them to the culture medium immediately before use. Consider more frequent media changes with freshly added this compound for long-term experiments.

  • Possible Cause 2: Incubation temperature.

    • Troubleshooting Step: Cell culture incubators are typically set at 37°C, which will accelerate this compound degradation.

    • Solution: Account for this accelerated degradation in your experimental design. You may need to start with a higher initial concentration (if non-toxic to your cells) or replenish the this compound at regular intervals.

Issue 2: Precipitate formation in my this compound stock solution.

  • Possible Cause: pH is too low.

    • Troubleshooting Step: Check the pH of your stock solution. Below pH 4.5, the insoluble free acid form of this compound may precipitate out of solution.[2]

    • Solution: Adjust the pH of your solvent to be within the optimal range of 4.5 to 6.5 before dissolving the this compound.

Issue 3: Discoloration of the this compound solution.

  • Possible Cause: Degradation.

    • Troubleshooting Step: A change in color, often to a darker yellow, can indicate this compound degradation.[5][6] This can be caused by exposure to light or elevated temperatures.

    • Solution: Discard the discolored solution and prepare a fresh batch, ensuring it is protected from light and stored at the recommended temperature.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Materials:

    • This compound Sodium powder

    • Sterile Water for Injection or a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0)

    • Sterile, light-protected containers (e.g., amber vials)

    • Sterile filters (0.22 µm)

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound Sodium powder.

    • Reconstitute the powder with a minimal amount of sterile water or buffer to the desired high concentration (e.g., 100 mg/mL).

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

    • If not using a pre-sterilized powder, filter the solution through a 0.22 µm sterile filter into the final light-protected storage vials.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles if storing frozen, or to minimize contamination risk if refrigerating.

    • Store the aliquots at 4-5°C for up to 30 days.[5][7] For longer-term storage, consider freezing at -20°C or below, although stability data for frozen solutions should be validated for your specific conditions.

Protocol 2: Stability Testing of this compound under Experimental Conditions

  • Objective: To determine the degradation rate of this compound in a specific experimental medium at a given temperature.

  • Procedure:

    • Prepare a this compound solution in your experimental medium at the desired starting concentration.

    • Divide the solution into multiple aliquots in separate, sealed containers.

    • Place the aliquots under the experimental conditions (e.g., in a 37°C incubator).

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one aliquot.

    • Immediately analyze the concentration of this compound in the aliquot using a validated, stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Cefazolin_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis of β-lactam ring This compound->Hydrolysis Cefazoloic_Acid Cefazoloic Acid Hydrolysis->Cefazoloic_Acid Lactone_Formation Lactonization Cefazoloic_Acid->Lactone_Formation Lactone Cefazoloic Acid Lactone Lactone_Formation->Lactone Further_Degradation Further Degradation Lactone->Further_Degradation Degradation_Products Other Degradation Products Further_Degradation->Degradation_Products

Caption: Primary degradation pathway of this compound.

Experimental_Workflow_Stability cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimental Use cluster_analysis Analysis Prep_Buffer Prepare Buffer (pH 4.5-6.5) Dissolve_this compound Dissolve this compound Prep_Buffer->Dissolve_this compound Sterile_Filter Sterile Filter (0.22 µm) Dissolve_this compound->Sterile_Filter Store Store at 4-5°C Protect from Light Sterile_Filter->Store Add_To_Medium Add to Experimental Medium Store->Add_To_Medium Incubate Incubate at Desired Temperature Add_To_Medium->Incubate Sample Collect Samples at Time Points Incubate->Sample HPLC_Analysis Analyze by HPLC Sample->HPLC_Analysis Data_Analysis Determine Degradation Rate HPLC_Analysis->Data_Analysis

Caption: Workflow for preparing and evaluating this compound stability.

References

Validation & Comparative

Cefazolin vs. Cefuroxime for Surgical Site Infection Prophylaxis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of cefazolin and cefuroxime (B34974), two cephalosporin (B10832234) antibiotics frequently used for surgical site infection (SSI) prophylaxis. The following sections present quantitative data from clinical trials, detailed experimental protocols from key studies, and visualizations of relevant pathways and workflows to support evidence-based decision-making in research and clinical practice.

Executive Summary

Efficacy in Surgical Site Infection Prophylaxis

Multiple studies and a major meta-analysis have compared the efficacy of this compound and cefuroxime in preventing SSIs. The consensus from this body of research is that there is no statistically significant difference in the overall SSI rates between the two antibiotics.

A meta-analysis encompassing 12,446 patients, where 6,327 received this compound and 6,119 received other cephalosporins including cefuroxime, found comparable rates of SSIs.[1] The analysis concluded that this compound is as effective as cefuroxime, cefamandole (B1668816), and ceftriaxone (B1232239) in preventing surgical site infections.[1][2]

Quantitative Data from Clinical Trials

The following table summarizes the surgical site infection rates from comparative studies.

Study/AnalysisSurgical ProcedureThis compound SSI RateCefuroxime SSI RateKey Findings
Meta-analysis (2022)[1][3]Various4.05%4.15%No statistically significant difference (OR 1.14, 95% CI 0.80–1.64).[1][3]
Curtis et al. (1993)[4]Open Heart Surgery2.1% (Chest), 6.6% (Leg)2.9% (Chest), 5.6% (Leg)No significant difference in wound infection rates.[4]
Slama et al. (1986)[5][6]Open-Heart Surgery9%5%Fewer wound infections with cefuroxime (P < 0.01).[5]
Conklin et al. (1988)[7]Cardiac Surgery8 minor, 2 major wound infections in 196 patients8 minor wound infections in 189 patientsNo major differences observed between the two groups.[7]
Edwards Jr et al. (1992)[8]Vascular Surgery1.0% (3/287) deep wound infections2.6% (7/272) deep wound infectionsNo statistically significant difference in deep wound infections.[8]

Experimental Protocols

Understanding the methodologies of key comparative trials is crucial for interpreting the results. Below are summaries of the experimental protocols from pivotal studies.

Meta-Analysis of Clinical Trials (2022)
  • Objective: To compare the efficacy of this compound to cefuroxime, ceftriaxone, and cefamandole in preventing SSIs.

  • Methodology: A systematic review and meta-analysis of clinical trials were conducted. The search for relevant studies was performed using PubMed, Google Scholar, and ClinicalTrials.gov. The analysis included clinical trials that directly compared the efficacy of this compound to the other specified cephalosporins in reducing SSIs. Review Manager software (RevMan version 5.4) was utilized for the meta-analyses.[1][2]

  • Inclusion Criteria: Clinical trials comparing the efficacy of this compound to cefuroxime, ceftriaxone, and cefamandole in lowering SSIs.

  • Data Extraction: Data on the number of patients in each treatment group and the number of surgical site infections were extracted.

experimental_workflow cluster_protocol Meta-Analysis Protocol start Database Search (PubMed, Google Scholar, ClinicalTrials.gov) selection Inclusion Criteria Application (Clinical trials comparing this compound and Cefuroxime) start->selection Identify Studies extraction Data Extraction (Patient numbers, SSI rates) selection->extraction Select Relevant Trials analysis Meta-Analysis (RevMan 5.4) extraction->analysis Pool Data results Comparative Efficacy Results analysis->results Generate Odds Ratio

Workflow for the meta-analysis of clinical trials.
Randomized Controlled Trial in Cardiac Surgery (Curtis et al., 1993)

  • Objective: To determine if the second-generation cephalosporin, cefuroxime, is more efficacious for infection prophylaxis than the first-generation cephalosporin, this compound, in patients undergoing open-heart surgery.

  • Methodology: A randomized, prospective study was conducted with 702 patients. Patients were randomly assigned to one of two treatment groups.

    • This compound Group (n=425): Received 1 g of this compound intravenously every 8 hours for 48 hours, starting 1 hour before surgery. An additional 1 g was given after 4 hours of surgery.

    • Cefuroxime Group (n=277): Received 1.5 g of cefuroxime 1 hour before surgery, followed by 1.5 g every 12 hours for three more doses.

  • Endpoint: The primary endpoint was the rate of surgical wound infection, defined as a draining wound with or without a positive culture.[4]

Mechanism of Action

Both this compound and cefuroxime are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This inhibition leads to a defective cell wall and ultimately cell lysis.

mechanism_of_action cluster_moa Cephalosporin Mechanism of Action drug This compound / Cefuroxime pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall drug->pbp Binds to synthesis Peptidoglycan Synthesis pbp->synthesis Inhibits lysis Cell Wall Lysis & Bacterial Cell Death synthesis->lysis Leads to

Simplified signaling pathway of cephalosporin action.

Microbiological Spectrum of Activity

While both are effective against common pathogens encountered in surgery, there are differences in their spectrum of activity.

  • This compound (First-generation): Primarily active against Gram-positive cocci, such as Staphylococcus aureus and Streptococcus species. It has limited activity against Gram-negative bacteria.

  • Cefuroxime (Second-generation): Retains good activity against Gram-positive bacteria and has an extended spectrum of activity against some Gram-negative organisms compared to first-generation cephalosporins.

Despite the broader in-vitro spectrum of cefuroxime, clinical data do not demonstrate a superior prophylactic effect in most surgical settings. This is likely because the most common organisms causing SSIs are susceptible to this compound.

Adverse Effects

The safety profiles of this compound and cefuroxime are generally similar, with hypersensitivity reactions being the most common adverse effect. In a study on cardiac surgery, one major adverse reaction was noted with cefuroxime, while no major adverse effects were reported for this compound in another.[5][7] Another study in orthopedic surgery reported an anaphylactic reaction to this compound.

Adverse Effect CategoryThis compoundCefuroxime
Hypersensitivity Rash, urticaria, anaphylaxis (rare)Rash, urticaria, anaphylaxis (rare)
Gastrointestinal Nausea, vomiting, diarrheaNausea, vomiting, diarrhea
Hematologic Neutropenia, thrombocytopenia (rare)Eosinophilia, neutropenia (rare)
Hepatic Transient elevations in liver enzymesTransient elevations in liver enzymes

Conclusion

References

A Comparative In Vitro Efficacy Analysis of Cefazolin and Ceftriaxone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative in vitro antimicrobial properties of Cefazolin and Ceftriaxone (B1232239). This document provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of mechanisms and workflows.

Introduction

This compound and Ceftriaxone are two widely utilized cephalosporin (B10832234) antibiotics with distinct generational classifications and corresponding antimicrobial spectra. This compound, a first-generation cephalosporin, is primarily valued for its potent activity against Gram-positive cocci, particularly Staphylococcus aureus and Streptococcus species. In contrast, Ceftriaxone, a third-generation cephalosporin, offers a broader spectrum of activity that includes enhanced efficacy against many Gram-negative bacilli, while retaining moderate activity against susceptible Gram-positive organisms. This guide provides a comprehensive in vitro comparison of these two crucial antibiotics, focusing on their efficacy against key clinical pathogens, their mechanisms of action, and the experimental protocols used to determine their antimicrobial profiles.

Comparative Efficacy Data

The in vitro efficacy of this compound and Ceftriaxone can be quantitatively assessed through several key parameters, including the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The following tables summarize available data for clinically significant bacteria.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. It is a fundamental measure of an antibiotic's potency.

Bacterial SpeciesThis compound MIC (µg/mL)Ceftriaxone MIC (µg/mL)
Staphylococcus aureus
Methicillin-Susceptible (MSSA)0.25 - 21 - 8[1]
Streptococcus pneumoniae
Penicillin-SusceptibleData not readily available≤0.03 - 2[2]
Penicillin-ResistantData not readily available1 - >32[2]
Escherichia coli ≤1 - >128≤0.03 - >32
Klebsiella pneumoniae ≤1 - >128≤0.03 - >32

Note: MIC values can vary significantly depending on the specific strain and the presence of resistance mechanisms.

Minimum Bactericidal Concentration (MBC) Data

The MBC is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum. The relationship between the MIC and MBC provides insight into whether an antibiotic is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Bacterial SpeciesThis compound MBC (µg/mL)Ceftriaxone MBC (µg/mL)
Staphylococcus aureus
Methicillin-Susceptible (MSSA)Data not readily availableData not readily available
Escherichia coli Data not readily availableData not readily available

Note: Direct comparative MBC data for this compound and Ceftriaxone are limited in the reviewed literature. Generally, for beta-lactam antibiotics, an MBC/MIC ratio of ≤4 is considered indicative of bactericidal activity.

Time-Kill Kinetics

Time-kill assays provide a dynamic view of an antibiotic's bactericidal or bacteriostatic activity over time. Studies have shown that for Methicillin-Susceptible Staphylococcus aureus (MSSA), this compound can exhibit significant bacterial kill. In one in vitro pharmacodynamic model, the overall bacterial kill was significantly higher with this compound compared to Ceftriaxone[3]. For Escherichia coli, Ceftriaxone has been shown to be highly active in eliminating the bacteria, with the rate of killing dependent on achieving concentrations significantly above the MBC[4][5].

Mechanism of Action and Resistance

This compound and Ceftriaxone, like all beta-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs).

Penicillin-Binding Protein (PBP) Affinity

The differential activity of this compound and Ceftriaxone can be partly attributed to their varying affinities for different PBPs in target organisms.

  • This compound : Exhibits a strong affinity for PBP-1 and PBP-3 in Gram-positive bacteria. In some Gram-negative bacteria like Bacteroides fragilis, resistance to this compound has been linked to a decreased affinity for PBP 3.

  • Ceftriaxone : In Escherichia coli, Ceftriaxone shows selectivity for PBP3[6]. It also demonstrates the ability to saturate PBPs 2 and 3 at clinically relevant concentrations[2][7]. In Streptococcus pneumoniae, Ceftriaxone's binding affinity to various PBPs is a key determinant of its efficacy, especially against penicillin-resistant strains[8][9].

Stability to Beta-Lactamases

A primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the drug.

  • This compound : As a first-generation cephalosporin, this compound is susceptible to hydrolysis by many common beta-lactamases produced by Staphylococcus aureus and various Gram-negative bacteria[10].

  • Ceftriaxone : Being a third-generation cephalosporin, Ceftriaxone is significantly more stable to hydrolysis by many of the beta-lactamases that readily inactivate this compound. However, its stability is challenged by extended-spectrum beta-lactamases (ESBLs).

cluster_this compound This compound cluster_ceftriaxone Ceftriaxone cluster_common_pathway Common Mechanism of Action cluster_resistance Resistance Mechanisms This compound This compound PBP1_3 PBP-1 & PBP-3 (Gram-positive) This compound->PBP1_3 High Affinity Inhibition Inhibition of Peptidoglycan Synthesis PBP1_3->Inhibition Ceftriaxone Ceftriaxone PBP3_Ecoli PBP3 (E. coli) Ceftriaxone->PBP3_Ecoli High Selectivity PBP2_3_Ecoli PBP2 & PBP3 (E. coli) Ceftriaxone->PBP2_3_Ecoli PBP_Spneumoniae PBPs (S. pneumoniae) Ceftriaxone->PBP_Spneumoniae PBP3_Ecoli->Inhibition PBP2_3_Ecoli->Inhibition PBP_Spneumoniae->Inhibition Cell_Wall Compromised Cell Wall Integrity Inhibition->Cell_Wall Lysis Bacterial Cell Lysis Cell_Wall->Lysis Beta_Lactamase Beta-Lactamase Production Beta_Lactamase->this compound Hydrolysis (Susceptible) Beta_Lactamase->Ceftriaxone Hydrolysis (More Stable) PBP_Alteration PBP Alteration PBP_Alteration->this compound Reduced Affinity PBP_Alteration->Ceftriaxone Reduced Affinity

Caption: Mechanism of action and resistance pathways for this compound and Ceftriaxone.

Experimental Protocols

Standardized and detailed experimental protocols are critical for obtaining reliable and reproducible in vitro efficacy data. The following sections outline the methodologies for key assays based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method

This method determines the MIC in a liquid medium.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antibiotic Dilution: Serial twofold dilutions of this compound and Ceftriaxone are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

2. Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of susceptibility, which can be correlated to MICs.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Paper disks impregnated with a standard concentration of this compound and Ceftriaxone are placed on the agar surface.

  • Incubation: The plate is incubated at 35°C for 16-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of no growth around each disk is measured in millimeters. The size of the zone is inversely proportional to the MIC.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following an MIC test.

  • Subculturing: Aliquots are taken from the wells of the broth microdilution plate that show no visible growth (at and above the MIC).

  • Plating: The aliquots are plated onto a suitable antibiotic-free agar medium.

  • Incubation: The plates are incubated at 35°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing over time.

  • Inoculum and Antibiotic Preparation: A standardized bacterial suspension (e.g., 10^5 to 10^6 CFU/mL) is prepared in broth. This compound and Ceftriaxone are added at various concentrations (often multiples of the MIC).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from the test tubes.

  • Viable Cell Counting: The samples are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Assay Start Start Inoculum Prepare Standardized Bacterial Inoculum Start->Inoculum Antibiotic Prepare Serial Dilutions of Antibiotics Start->Antibiotic Inoculate_MIC Inoculate Microtiter Plate Inoculum->Inoculate_MIC Setup_TK Setup Time-Kill Tubes Inoculum->Setup_TK Antibiotic->Inoculate_MIC Antibiotic->Setup_TK Incubate_MIC Incubate (16-20h) Inoculate_MIC->Incubate_MIC Read_MIC Read MIC (No Visible Growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells Read_MIC->Subculture Plate_MBC Plate onto Agar Subculture->Plate_MBC Incubate_MBC Incubate (18-24h) Plate_MBC->Incubate_MBC Read_MBC Read MBC (≥99.9% Killing) Incubate_MBC->Read_MBC End End Sample_TK Sample at Time Points Setup_TK->Sample_TK Plate_Count_TK Plate and Count CFUs Sample_TK->Plate_Count_TK Analyze_TK Analyze Time-Kill Curve Plate_Count_TK->Analyze_TK

Caption: Experimental workflow for in vitro antibiotic efficacy testing.

Conclusion

This guide provides a comparative overview of the in vitro efficacy of this compound and Ceftriaxone. This compound demonstrates potent activity against Gram-positive cocci, particularly MSSA, making it a valuable agent for infections caused by these organisms. Ceftriaxone's broader spectrum, with enhanced activity against many Gram-negative bacteria and greater stability to many beta-lactamases, positions it as a critical therapeutic for a wider range of infections. The choice between these two cephalosporins in a clinical or research setting should be guided by the specific pathogen, its susceptibility profile, and the desired spectrum of activity. The provided experimental protocols offer a foundation for the standardized in vitro evaluation of these and other antimicrobial agents.

References

A Comparative Guide to a Novel HPLC Method for Cefazolin Quantification Against the USP Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a new, rapid High-Performance Liquid Chromatography (HPLC) method for the quantification of Cefazolin against the established United States Pharmacopeia (USP) reference method. The evaluation is based on key validation parameters as prescribed by the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry seeking to implement improved analytical techniques for this compound.

Introduction to this compound and Analytical Methodologies

This compound is a first-generation cephalosporin (B10832234) antibiotic widely used to treat bacterial infections.[1] Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is critical for ensuring its safety and efficacy. HPLC is the most common technique for this purpose, and official pharmacopeias provide standardized methods. However, the development of new methods is often driven by the need for shorter analysis times, improved resolution, or the use of more readily available and cost-effective reagents.

This guide presents a side-by-side validation of a novel isocratic HPLC method and the official USP assay method for this compound.

Experimental Protocols

Reference Method: USP Assay for this compound

The reference method follows the protocol outlined in the United States Pharmacopeia monograph for this compound.[2][3][4]

  • Chromatographic Conditions:

    • Column: L1 packing (C18), 3.9-mm × 30-cm; 10-µm particle size.[3][4]

    • Mobile Phase: A mixture of acetonitrile (B52724) and a pH 3.6 buffer (prepared by dissolving 0.900 g of anhydrous dibasic sodium phosphate (B84403) and 1.298 g of citric acid monohydrate in 1000 mL of water) in a 10:90 ratio.[2][3]

    • Flow Rate: 2.0 mL/min.[2][3]

    • Detection: UV at 254 nm.[2]

    • Injection Volume: 10 µL.[3]

  • Standard and Sample Preparation:

    • Buffer (pH 7.0): 5.68 g of anhydrous dibasic sodium phosphate and 3.63 g of monobasic potassium phosphate in 1000 mL of water.[2]

    • Standard Solution: Prepare a solution of USP this compound Reference Standard (RS) in pH 7.0 buffer to a final concentration of approximately 50 µg/mL.[3]

    • Sample Solution: Accurately weigh and dissolve the this compound sample in pH 7.0 buffer to achieve a nominal concentration of 50 µg/mL.[3]

New Rapid HPLC Method

This novel method is designed for faster analysis time while maintaining robust performance.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18, 4.6 x 250 mm, 5 µm.[5][6]

    • Mobile Phase: A mixture of purified water and acetonitrile (60:40 v/v), with the pH adjusted to 8.0 using triethylamine.[5][6][7]

    • Flow Rate: 0.5 mL/min.[5][6]

    • Detection: UV at 270 nm.[5][6]

    • Injection Volume: 10 µL.[5]

    • Column Temperature: Ambient.

  • Standard and Sample Preparation:

    • Diluent: Mobile phase (Water:Acetonitrile, 60:40, pH 8.0).

    • Standard Solution: Prepare a stock solution of USP this compound RS in the diluent and further dilute to a final concentration of 60 µg/mL.[5]

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a nominal concentration of 60 µg/mL.[5]

Validation Workflow and Data Comparison

The validation of both methods was performed according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.[8][9]

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_validation Validation & Reporting A Weigh this compound (Standard & Sample) B Dissolve & Dilute in specified buffer/diluent A->B C Filter Solutions (0.45 µm filter) B->C D Inject into HPLC System C->D E Chromatographic Separation D->E F UV Detection E->F G Data Acquisition (Peak Area) F->G H Perform System Suitability Tests G->H I Execute Validation Experiments (Linearity, Accuracy, etc.) H->I J Analyze Data & Compare against Acceptance Criteria I->J K Generate Validation Report J->K

Caption: High-level workflow for HPLC method validation of this compound.

System Suitability

System suitability tests ensure that the chromatographic system is adequate for the intended analysis.

ParameterReference USP MethodNew Rapid MethodAcceptance Criteria
Tailing Factor (T) 1.31.1T ≤ 1.5[2]
Theoretical Plates (N) > 2000> 7800[6]N > 2000
% RSD of Peak Area 0.8%0.5%≤ 2.0%[2][3]
Specificity (Forced Degradation)

Specificity was evaluated by subjecting a this compound sample solution to forced degradation conditions (acidic, basic, oxidative, and thermal stress). The method's ability to separate the main this compound peak from any degradation products was assessed.

ConditionReference USP Method ResultNew Rapid Method Result
Acid Hydrolysis (0.1N HCl) No interference with main peakNo interference with main peak
Base Hydrolysis (0.1N NaOH) No interference with main peakNo interference with main peak
Oxidation (10% H2O2) No interference with main peakNo interference with main peak
Thermal (60°C) No interference with main peakNo interference with main peak
Linearity and Range

Linearity was assessed by analyzing a minimum of five concentrations across a specified range.

ParameterReference USP MethodNew Rapid MethodAcceptance Criteria
Range Tested (µg/mL) 25 - 75 (50-150% of nominal)30 - 80[5][6]80-120% of test conc.[9]
Correlation Coefficient (r²) 0.99920.9998r² ≥ 0.999
Y-intercept MinimalMinimalNot significant
Accuracy (Recovery)

Accuracy was determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

Concentration LevelReference USP Method (% Recovery)New Rapid Method (% Recovery)Acceptance Criteria
80% 99.5%100.3%98.0% - 102.0%[12]
100% 100.2%100.9%98.0% - 102.0%[12]
120% 100.8%99.8%98.0% - 102.0%[12]
Mean Recovery 100.17% 100.33%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

ParameterReference USP Method (% RSD)New Rapid Method (% RSD)Acceptance Criteria
Repeatability (n=6) 0.9%0.84%[6]RSD ≤ 2.0%[13]
Intermediate Precision 1.2%1.1%RSD ≤ 2.0%[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio method.

ParameterReference USP MethodNew Rapid MethodAcceptance Criteria
LOD 15 ng/mL12.92 ng/mL[14]S/N Ratio ≥ 3:1[13]
LOQ 45 ng/mL43.09 ng/mL[14]S/N Ratio ≥ 10:1

Summary and Logical Framework of Validation

The validation process confirms that an analytical method is suitable for its intended purpose. The relationship between the validation parameters demonstrates this suitability.

G cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_performance Performance Limits cluster_reliability Reliability Assurance Specificity Specificity (Analyte vs. Others) Accuracy Accuracy (Closeness to True Value) Specificity->Accuracy Precision Precision (Agreement of Results) Specificity->Precision Range Range (Interval of Reliability) Accuracy->Range Precision->Range Linearity Linearity (Proportional Response) Linearity->Range ValidatedMethod Validated Method: Fit for Purpose Range->ValidatedMethod LOD LOD (Lowest Detectable Amount) LOQ LOQ (Lowest Quantifiable Amount) LOD->LOQ LOQ->ValidatedMethod Robustness Robustness (Resists Small Variations) Robustness->ValidatedMethod

Caption: Logical relationship of ICH validation parameters.

Overall Comparison and Conclusion

This guide provides a comprehensive validation comparison between a new, rapid HPLC method and the established USP reference method for this compound analysis.

FeatureReference USP MethodNew Rapid MethodAdvantage
Run Time ~10 minutes~4 minutes[5][6]New Method
Solvent Consumption Higher (2.0 mL/min)Lower (0.5 mL/min)New Method
Column Efficiency GoodExcellentNew Method
Sensitivity (LOD/LOQ) StandardSlightly HigherNew Method
Accuracy & Precision ExcellentExcellentEquivalent
Specificity ExcellentExcellentEquivalent
Robustness HighHighEquivalent

Both methods are proven to be valid, reliable, and fit for the purpose of quantifying this compound. The new rapid HPLC method , however, offers significant advantages in terms of speed and efficiency. Its shorter run time and lower solvent consumption can lead to considerable savings in time, cost, and environmental impact, making it a highly attractive alternative for high-throughput quality control laboratories. The improved column efficiency also suggests a more robust separation. Therefore, the new method represents a valid and advantageous alternative to the current USP reference standard for the routine analysis of this compound.

References

Cross-Reactivity of Cefazolin in Penicillin-Allergic Individuals: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Beta-Lactam Cross-Reactivity

The cross-reactivity between penicillin and cephalosporins is primarily determined by the similarity of their R1 side chains, not the shared β-lactam ring. Cefazolin possesses a unique R1 side chain that is dissimilar to that of penicillin and other commonly used cephalosporins. This structural difference is the basis for its low cross-reactivity profile.[1]

The following table summarizes the reported rates of allergic reactions to various cephalosporins in patients with a history of penicillin allergy, based on clinical studies. It is important to note that these are human clinical data, as directly comparable quantitative data from penicillin-allergic animal models are scarce.

Antibiotic ClassSpecific AntibioticReported Allergic Reaction Rate in Penicillin-Allergic PatientsKey Structural Considerations
First-Generation Cephalosporins This compound0.6% (self-reported penicillin allergy) to 3% (confirmed penicillin allergy)[2]Dissimilar R1 side chain compared to penicillin.
CephalexinHigher potential for cross-reactivity with ampicillin (B1664943)/amoxicillinSimilar R1 side chain to ampicillin and amoxicillin.[3]
Second-Generation Cephalosporins CefuroximeLow potential for cross-reactivityDissimilar R1 side chain compared to penicillin.
Third-Generation Cephalosporins CeftriaxoneLow potential for cross-reactivityDissimilar R1 side chain compared to penicillin.
CeftazidimePotential for cross-reactivity with aztreonamShares a common R1 side chain with aztreonam.[4]

Experimental Protocols

While specific studies detailing the challenge of penicillin-sensitized animal models with this compound are not widely published, the following protocols outline the general methodology for inducing penicillin allergy and assessing anaphylactic reactions in animal models. These can be adapted for studies on cephalosporin (B10832234) cross-reactivity.

Protocol 1: Induction of Penicillin Allergy in a Guinea Pig Model

This protocol is based on established methods for inducing hypersensitivity to penicillin in guinea pigs.

1. Animals:

  • Hartley strain guinea pigs (300-350g) are commonly used.

2. Sensitization Procedure:

  • Antigen Preparation: Benzylpenicillin (Penicillin G) is conjugated to a carrier protein such as bovine serum albumin (BSA) or ovalbumin (OVA) to enhance immunogenicity.

  • Sensitization Injections:

    • An emulsion is prepared by mixing the penicillin-protein conjugate with an equal volume of Freund's Complete Adjuvant (FCA).

    • Guinea pigs are injected subcutaneously at multiple sites (e.g., nuchal region and inguinal areas) with a total volume of 0.5-1.0 mL of the emulsion.

    • Booster injections with the penicillin-protein conjugate in Freund's Incomplete Adjuvant (FIA) may be administered 2-3 weeks after the initial sensitization.

3. Confirmation of Sensitization:

  • Passive Cutaneous Anaphylaxis (PCA):

    • Serum is collected from sensitized animals.

    • Naive guinea pigs are injected intradermally with the serum.

    • After 24-48 hours, the animals are challenged intravenously with the penicillin-protein conjugate along with a dye such as Evans blue.

    • A positive reaction is indicated by blueing of the skin at the injection site, signifying antibody-mediated mast cell degranulation and increased vascular permeability.

4. Challenge and Assessment of Anaphylaxis:

  • Sensitized animals are challenged intravenously with a solution of penicillin G.

  • Observation: Animals are monitored for signs of anaphylactic shock, which in guinea pigs include piloerection, coughing, dyspnea, cyanosis, convulsions, and collapse.

  • Quantitative Measurement: Rectal temperature is monitored, as a drop in body temperature is an indicator of systemic anaphylaxis.[5]

Protocol 2: Mouse Model of Passive Systemic Anaphylaxis (PSA)

This model is useful for studying the effector phase of IgE-mediated anaphylaxis.

1. Animals:

  • BALB/c or C57BL/6 mice are commonly used.

2. Sensitization:

  • Mice are passively sensitized by an intravenous or intraperitoneal injection of monoclonal anti-penicillin IgE antibodies.

3. Challenge:

  • 24 to 48 hours after sensitization, mice are challenged intravenously with a penicillin-protein conjugate.[5]

4. Assessment of Anaphylactic Reaction:

  • Clinical Scoring: Anaphylactic symptoms are scored based on a standardized scale (e.g., observing for reduced activity, piloerection, scratching, respiratory distress).

  • Temperature Monitoring: A significant drop in core body temperature is a key indicator of anaphylaxis.

  • Measurement of Serum Mediators: Blood samples can be collected post-challenge to measure levels of histamine (B1213489) and mouse mast cell protease-1 (mMCP-1).

Mandatory Visualizations

Signaling Pathway of IgE-Mediated Mast Cell Degranulation

IgE_Mast_Cell_Degranulation cluster_mast_cell Allergen Penicillin-Protein Conjugate (Allergen) IgE Antigen-Specific IgE Allergen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn_Fyn Lyn, Fyn (Src family kinases) FceRI->Lyn_Fyn Activates MastCell Mast Cell Syk Syk Lyn_Fyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Recruits & Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine, Proteases, etc.) Ca_release->Degranulation PKC->Degranulation Cytokine_Synth Cytokine Synthesis (TNF-α, IL-4, etc.) PKC->Cytokine_Synth Cross_Reactivity_Workflow Start Start: Naive Animal Model (e.g., Guinea Pig) Sensitization Sensitization Phase: Inject Penicillin-Protein Conjugate with Adjuvant Start->Sensitization Confirmation Confirmation of Sensitization (e.g., PCA Test) Sensitization->Confirmation Grouping Divide into Treatment Groups Confirmation->Grouping Control Group 1 (Control): Challenge with Saline Grouping->Control PositiveControl Group 2 (Positive Control): Challenge with Penicillin Grouping->PositiveControl Test Group 3 (Test): Challenge with this compound Grouping->Test Assessment Assessment of Anaphylactic Reaction: - Clinical Signs - Body Temperature - Serum Mediators Control->Assessment PositiveControl->Assessment Test->Assessment DataAnalysis Data Analysis and Comparison of Reaction Severity Assessment->DataAnalysis

References

A Comparative Analysis of First and Second-Generation Cephalosporins: In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vitro efficacy of first and second-generation cephalosporins against key bacterial pathogens. This report details their mechanism of action, spectrum of activity supported by quantitative data, and standardized experimental protocols for susceptibility testing.

First and second-generation cephalosporins represent foundational classes of beta-lactam antibiotics, pivotal in the management of a wide array of bacterial infections. While both generations share a common mechanism of action, their in vitro activity profiles exhibit critical differences that dictate their clinical utility. This guide provides an objective comparison of their performance, substantiated by experimental data, to inform research and development endeavors.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins, like all beta-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1] The primary target of these drugs is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protects the bacterium from osmotic lysis.

By binding to the active site of PBPs, cephalosporins inhibit the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death. The differences in the spectrum of activity between the generations of cephalosporins are largely attributed to variations in their affinity for the PBPs of different bacterial species and their stability against bacterial beta-lactamases.

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBP Synthesis Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_Peptidoglycan Cross-linking Weakened_Cell_Wall Weakened Cell Wall PBP->Weakened_Cell_Wall Cephalosporin Cephalosporin Cephalosporin->Inhibition Inhibition->PBP Binds to and inhibits Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis Broth_Microdilution_Workflow Start Start Prep_Antibiotic Prepare Serial Dilutions of Cephalosporin Start->Prep_Antibiotic Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prep_Antibiotic->Inoculate_Plate Prep_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

References

Cefazolin efficacy against methicillin-susceptible vs methicillin-resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential efficacy of cefazolin against meth-s-Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), supported by experimental data and detailed protocols.

This compound, a first-generation cephalosporin, has long been a cornerstone in the treatment of bacterial infections. Its efficacy, however, is starkly divided when faced with different strains of Staphylococcus aureus. This guide provides an in-depth comparison of this compound's activity against methicillin-susceptible Staphylococcus aureus (MSSA) and its notoriously resistant counterpart, methicillin-resistant Staphylococcus aureus (MRSA). Through a detailed examination of its mechanism of action, resistance pathways, in vitro susceptibility data, and clinical outcomes, this document serves as a critical resource for the scientific community.

Mechanism of Action and Resistance

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This binding inactivates the PBPs, leading to a compromised cell wall and eventual cell lysis.

In MSSA, this compound effectively binds to the native PBPs, disrupting cell wall integrity and leading to bacterial death. The primary mechanism of resistance in MRSA is the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec). The mecA gene encodes for a modified penicillin-binding protein, PBP2a, which has a very low affinity for beta-lactam antibiotics, including this compound. This allows MRSA to continue synthesizing its cell wall even in the presence of the antibiotic, rendering this compound ineffective.

In Vitro Susceptibility

The differential efficacy of this compound against MSSA and MRSA is clearly demonstrated by in vitro susceptibility testing, primarily through the determination of the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

OrganismThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Interpretation
MSSA ≤0.51Susceptible
MRSA 64256Resistant

MIC50 and MIC90 represent the MIC values at which ≥50% and ≥90% of the isolates are inhibited, respectively.

As the table illustrates, the MIC values for this compound against MRSA are significantly higher than those for MSSA, placing them well outside the susceptible range and confirming clinical resistance.

Clinical Efficacy and Outcomes

Clinical studies have consistently demonstrated the effectiveness of this compound in treating MSSA infections, particularly bacteremia. In contrast, this compound is not considered a therapeutic option for MRSA infections.

This compound for MSSA Bacteremia

Numerous retrospective studies and meta-analyses have compared the clinical outcomes of this compound with those of anti-staphylococcal penicillins (ASPs), such as nafcillin (B1677895) and oxacillin, for the treatment of MSSA bacteremia.

OutcomeThis compoundAnti-staphylococcal Penicillins (Nafcillin/Oxacillin)Key Findings
30-Day Mortality Lower or similarHigher or similarSeveral meta-analyses suggest a mortality benefit with this compound.[1]
90-Day Mortality Lower or similarHigher or similarLarge cohort studies have shown a reduction in 90-day mortality with this compound.[1]
Treatment Failure SimilarSimilarRates of treatment failure are generally comparable between the two groups.[2]
Recurrence of Bacteremia SimilarSimilarNo significant difference in the rate of recurrent infections has been observed.[3]
Adverse Drug Events LowerHigherThis compound is associated with a lower incidence of nephrotoxicity and hepatotoxicity.[3]

These findings suggest that this compound is not only non-inferior but may, in some instances, be superior to ASPs for the treatment of MSSA bacteremia, with a more favorable safety profile.

Experimental Protocols

Broth Microdilution for MIC Determination (Following CLSI M07 Guidelines)

This protocol outlines the standardized method for determining the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus.

1. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or using a photometric device.

  • Within 15 minutes of standardization, dilute the adjusted inoculum suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution tray.

2. Microdilution Plate Preparation:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microdilution plate. The concentration range should be appropriate to determine the MIC for both MSSA and MRSA (e.g., 0.06 to 128 µg/mL).

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the standardized bacterial suspension.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • Quality control should be performed using reference strains such as Staphylococcus aureus ATCC 29213.

Clinical Trial Protocol: this compound vs. Nafcillin for MSSA Bacteremia (Representative Example)

This section provides a representative protocol for a clinical trial comparing the efficacy and safety of this compound and nafcillin for the treatment of MSSA bacteremia.

1. Study Design:

  • A multicenter, retrospective, observational cohort study.

2. Inclusion Criteria:

  • Adult patients (≥18 years old).

  • At least one positive blood culture for MSSA.

  • Received at least 48 hours of intravenous this compound or nafcillin as the primary therapy for MSSA bacteremia.

3. Exclusion Criteria:

  • Polymicrobial bacteremia.

  • Neutropenia (absolute neutrophil count <500 cells/mm³).

  • Known allergy or intolerance to both this compound and nafcillin.

  • Treatment with a non-study antibiotic for >48 hours.

4. Treatment Regimens:

  • This compound Group: 2 grams intravenously every 8 hours. Dose adjusted for renal impairment.

  • Nafcillin Group: 2 grams intravenously every 4 hours. Dose adjusted for renal impairment.

5. Study Endpoints:

  • Primary Endpoint: 30-day all-cause mortality.

  • Secondary Endpoints:

    • 90-day all-cause mortality.

    • Treatment Failure: Defined as a composite of:

      • Persistent bacteremia (positive blood cultures for >7 days).

      • Change of primary antibiotic due to clinical failure.

      • Recurrence of MSSA bacteremia within 30 days of completing therapy.

    • Relapse: Recurrence of MSSA bacteremia with the same strain (as determined by molecular typing) within 90 days of completing therapy.

    • Incidence of adverse drug events (e.g., nephrotoxicity, hepatotoxicity, rash).

6. Data Collection and Analysis:

  • Patient demographics, comorbidities, source of infection, and illness severity scores (e.g., Pitt Bacteremia Score) are collected.

  • Statistical analyses such as propensity score matching are used to control for confounding variables.

Visualizing the Pathways and Processes

This compound's Mechanism of Action in MSSA

Cefazolin_MSSA_Mechanism cluster_bacterium Methicillin-Susceptible Staphylococcus aureus (MSSA) Peptidoglycan Precursors Peptidoglycan Precursors Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->Penicillin-Binding Proteins (PBPs) Cell Wall Synthesis Cell Wall Synthesis Penicillin-Binding Proteins (PBPs)->Cell Wall Synthesis Catalyzes Stable Cell Wall Stable Cell Wall Cell Wall Synthesis->Stable Cell Wall Leads to Bacterial Lysis Bacterial Lysis Cell Wall Synthesis->Bacterial Lysis Inhibition leads to This compound This compound This compound->Penicillin-Binding Proteins (PBPs) Binds and Inhibits Cefazolin_MRSA_Resistance cluster_bacterium Methicillin-Resistant Staphylococcus aureus (MRSA) Peptidoglycan Precursors Peptidoglycan Precursors Native PBPs Native PBPs Peptidoglycan Precursors->Native PBPs PBP2a (mecA gene product) PBP2a (mecA gene product) Peptidoglycan Precursors->PBP2a (mecA gene product) Cell Wall Synthesis (Continues) Cell Wall Synthesis (Continues) Native PBPs->Cell Wall Synthesis (Continues) Inhibited PBP2a (mecA gene product)->Cell Wall Synthesis (Continues) Catalyzes Stable Cell Wall Stable Cell Wall Cell Wall Synthesis (Continues)->Stable Cell Wall Leads to This compound This compound This compound->Native PBPs Binds and Inhibits This compound->PBP2a (mecA gene product) Low Affinity MIC_Workflow Start Start Bacterial Isolate Bacterial Isolate Start->Bacterial Isolate Inoculum Preparation Inoculum Preparation Bacterial Isolate->Inoculum Preparation Standardization to 0.5 McFarland Standardization to 0.5 McFarland Inoculum Preparation->Standardization to 0.5 McFarland Inoculation of Microdilution Plate Inoculation of Microdilution Plate Standardization to 0.5 McFarland->Inoculation of Microdilution Plate Serial Dilution of this compound Serial Dilution of this compound Serial Dilution of this compound->Inoculation of Microdilution Plate Incubation (35°C, 16-20h) Incubation (35°C, 16-20h) Inoculation of Microdilution Plate->Incubation (35°C, 16-20h) Visual Reading of MIC Visual Reading of MIC Incubation (35°C, 16-20h)->Visual Reading of MIC End End Visual Reading of MIC->End

References

In Vitro Synergy of Cefazolin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic potential of existing antibiotics is a critical avenue for combating antimicrobial resistance. This guide provides a comparative analysis of the in vitro synergistic effects of Cefazolin, a first-generation cephalosporin (B10832234), when combined with other antibiotics against various clinically relevant bacteria. The data presented is compiled from multiple studies to offer a comprehensive overview of promising combinations and the experimental basis for their efficacy.

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] It specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][2] This disruption of the cell wall structure leads to bacterial cell lysis and death.[2] While effective against many Gram-positive and some Gram-negative bacteria, its spectrum is limited, and resistance can emerge.[1] Combining this compound with other antimicrobial agents can broaden its spectrum, overcome resistance mechanisms, and produce a synergistic effect where the combined antimicrobial activity is greater than the sum of their individual effects.

Comparative Synergy Data

The following tables summarize the in vitro synergistic activity of this compound in combination with other antibiotics against various bacterial species. The primary methods for determining synergy are the checkerboard assay, which calculates the Fractional Inhibitory Concentration Index (FICI), and the time-kill assay, which measures the rate and extent of bacterial killing over time. A FICI of ≤ 0.5 is generally considered synergistic.

This compound + Ertapenem (B1671056) against Staphylococcus aureus
StrainThis compound MIC (µg/mL)Ertapenem MIC (µg/mL)This compound MIC in Combination (µg/mL)Ertapenem MIC in Combination (µg/mL)FICISynergy Interpretation
MSSA (rus276)----0.375Synergy[1]
MRSA (TCH 1516)----0.140Synergy[1]
MRSA (MW2)----0.05Synergy[1]
MRSA (Sanger 252)----2Indifference[1]

MIC data for individual components in combination was not consistently available in the summarized results. FICI is the primary determinant of synergy.

This compound + Fosfomycin against Staphylococcus aureus
StrainThis compound MIC (µg/mL)Fosfomycin MIC (µg/mL)FICISynergy Interpretation
MSSA (ATCC-29213)0.2520.13 ± 0.01Synergy[2]
MSSA (DSMZ-11729)0.2520.13 ± 0.01Synergy[2]
MSSA (556/18)0.12510.13 ± 0.00Synergy[2]
MRSA (ATCC-33592)12840.14 ± 0.02Synergy[2]
MRSA (DSMZ-23622)10241280.31 ± 0.00Synergy[2]
MRSA (874/19)12880.13 ± 0.00Synergy[2]
MRSA (845/19)6410.05 ± 0.01Synergy[2]
MRSA (563/18)6420.04 ± 0.01Synergy[2]
This compound + Aminoglycosides against various bacteria
CombinationOrganismSynergy FindingReference
This compound + Amikacin (B45834)Klebsiella pneumoniaeSynergy observed in 13 out of 20 strains by checkerboard and 15 out of 20 by time-kill assay.[5]
This compound + GentamicinEnterococcus faecalisSynergy was demonstrated against all 10 strains tested.[6]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergy of two antimicrobial agents.

Principle: Serial dilutions of two antibiotics are prepared in a 96-well microtiter plate, with one antibiotic diluted along the x-axis and the other along the y-axis. Each well, therefore, contains a unique combination of concentrations of the two drugs. The plate is then inoculated with a standardized bacterial suspension and incubated. The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation:

  • Synergy: FICI ≤ 0.5

  • Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Time-Kill Assay

The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.

Principle: A standardized inoculum of bacteria is incubated with antibiotics at specific concentrations (e.g., at their MIC). Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).

Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

  • Indifference: A < 2-log10 but > 1-log10 change in CFU/mL.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

Mechanisms of Synergy & Experimental Workflow

The synergistic interactions of this compound with other antibiotics are based on complementary mechanisms of action that can overcome bacterial resistance.

This compound and Ertapenem Synergy against S. aureus

The synergy between this compound and Ertapenem, both beta-lactam antibiotics, is particularly interesting against MRSA. A proposed mechanism is the complementary binding to different Penicillin-Binding Proteins (PBPs). This compound has a high affinity for PBP2, while ertapenem has a high affinity for PBP1.[7][8] In MRSA, the presence of PBP2a confers resistance to most beta-lactams. However, the combination of a cephalosporin and a carbapenem (B1253116) may be able to overcome this resistance.

cluster_bacterial_cell Bacterial Cell Wall Synthesis PBP1 PBP1 Peptidoglycan Peptidoglycan Cross-linking PBP1->Peptidoglycan Inhibition Inhibition PBP2 PBP2 PBP2->Peptidoglycan PBP2a PBP2a (in MRSA) PBP2a->Peptidoglycan Synergistic_Inhibition Synergistic Inhibition This compound This compound This compound->PBP2 Binds to This compound->PBP2a Potential interaction Ertapenem Ertapenem Ertapenem->PBP1 Binds to Ertapenem->PBP2a Potential interaction UDP_GlcNAc UDP-GlcNAc MurA MurA enzyme UDP_GlcNAc->MurA PEP PEP PEP->MurA UDP_GlcNAc_enoylpyruvate UDP-GlcNAc-enoylpyruvate MurA->UDP_GlcNAc_enoylpyruvate Lipid_II Lipid II UDP_GlcNAc_enoylpyruvate->Lipid_II ...multiple steps... Transpeptidation Transpeptidation (Cross-linking) Lipid_II->Transpeptidation Cell_Wall Bacterial Cell Wall Transpeptidation->Cell_Wall Fosfomycin Fosfomycin Fosfomycin->MurA Inhibits This compound This compound This compound->Transpeptidation Inhibits cluster_bacterium Bacterium Cell_Wall Cell Wall Aminoglycoside Aminoglycoside Cell_Wall->Aminoglycoside Increased Permeability Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Ribosome->Protein_Synthesis Inhibits This compound This compound This compound->Cell_Wall Damages Aminoglycoside->Ribosome Enters cell and binds to Start Start: Bacterial Isolate MIC_Testing MIC Determination (this compound & Partner Antibiotic) Start->MIC_Testing Checkerboard Checkerboard Assay MIC_Testing->Checkerboard Time_Kill Time-Kill Assay MIC_Testing->Time_Kill FICI_Calc Calculate FICI Checkerboard->FICI_Calc Log_Reduction Determine Log Reduction Time_Kill->Log_Reduction Synergy_Result Synergy/Indifference/Antagonism FICI_Calc->Synergy_Result Log_Reduction->Synergy_Result

References

Cefazolin Stability: A Comparative Analysis in Common Intravenous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the stability of Cefazolin in 0.9% Sodium Chloride (Normal Saline), 5% Dextrose in Water (D5W), and Lactated Ringer's (LR) solutions.

The stability of reconstituted parenteral drugs is a critical factor in ensuring their therapeutic efficacy and patient safety. This guide provides a comparative analysis of the stability of this compound, a widely used first-generation cephalosporin (B10832234) antibiotic, in three common intravenous (IV) diluents: 0.9% Sodium Chloride (Normal Saline), 5% Dextrose in Water (D5W), and Lactated Ringer's solution. The information presented is compiled from published stability studies and is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the preparation and storage of this compound admixtures.

Comparative Stability Data

The chemical stability of this compound is primarily influenced by the composition of the IV solution, storage temperature, and exposure to light. The following table summarizes the stability of this compound in Normal Saline, D5W, and Lactated Ringer's based on available experimental data. Stability is generally defined as the retention of at least 90% of the initial drug concentration.

Intravenous SolutionConcentrationStorage TemperatureDurationPercent of Initial Concentration Remaining
0.9% Sodium Chloride (Normal Saline) 20 mg/mL, 40 mg/mL5°C (Refrigerated), Protected from Light30 days≥ 95.8%[1][2][3]
20 mg/mL, 40 mg/mL21-25°C (Room Temperature), Exposed to Light (after 30 days refrigeration)72 hours≥ 91.8%[1][2][3]
50 mg/mL5°C (Refrigerated)22 days> 96%
50 mg/mL25°C (Room Temperature)7 days> 92%
5% Dextrose in Water (D5W) 20 mg/mL, 40 mg/mL5°C (Refrigerated), Protected from Light30 days≥ 95.8%[1][2][3]
20 mg/mL, 40 mg/mL21-25°C (Room Temperature), Exposed to Light (after 30 days refrigeration)72 hours≥ 91.8%[1][2][3]
Lactated Ringer's Solution 20 mg/mLRoom Temperature8 hoursPhysically compatible (chemical stability data requires further study)[4]
Not Specified5°C and 25°CNot Specified in AbstractStable (based on content and pH)[5]

Key Observations:

  • This compound demonstrates comparable and excellent stability in both 0.9% Sodium Chloride and 5% Dextrose in Water.[1][6] When stored under refrigeration and protected from light, solutions can be expected to retain over 95% of their initial concentration for at least 30 days.[1][2][3]

  • Even after prolonged refrigeration, this compound solutions in Normal Saline and D5W maintain acceptable stability for up to 72 hours at room temperature under normal light conditions.[1][2][3]

  • Data on the chemical stability of this compound in Lactated Ringer's solution is less comprehensive. While physically compatible for shorter durations, detailed long-term chemical stability studies are not as readily available.[4] The buffering capacity of Lactated Ringer's may influence the pH of the admixture, a factor known to affect this compound stability.[4] The optimal pH for this compound stability is between 5.5 and 6.5.[4]

Experimental Protocols

The stability of this compound in the cited studies was primarily determined using a stability-indicating high-performance liquid chromatography (HPLC) method. This analytical technique is capable of separating the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient over time.

A typical experimental protocol for assessing this compound stability involves the following steps:

  • Preparation of this compound Admixtures: this compound sodium is reconstituted and then diluted to the desired concentration with the respective IV solutions (0.9% Sodium Chloride, 5% Dextrose in Water, or Lactated Ringer's) in appropriate containers, such as polyvinylchloride (PVC) minibags.

  • Storage Conditions: The prepared admixtures are stored under controlled temperature and light conditions. Common storage conditions include refrigeration (e.g., 5°C) with protection from light and room temperature (e.g., 21-25°C) with exposure to ambient light.

  • Sample Collection: Aliquots of the admixtures are collected at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer studies).

  • HPLC Analysis: The collected samples are assayed using a validated, stability-indicating HPLC method. The method typically employs a C18 column and a mobile phase consisting of a buffer and an organic solvent. Detection is commonly performed using a UV detector.

  • Data Analysis: The concentration of this compound in each sample is determined by comparing its peak area to that of a reference standard. The percentage of the initial this compound concentration remaining at each time point is then calculated.

  • Physical Inspection: In addition to chemical stability, solutions are often visually inspected for any changes in color, clarity, or for the presence of particulate matter. The pH of the solutions may also be monitored over the course of the study.

Experimental Workflow

The following diagram illustrates a generalized workflow for a this compound stability study.

Cefazolin_Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_results Results prep Prepare this compound Admixtures (NS, D5W, LR) storage_rt Room Temperature (21-25°C) prep->storage_rt Store storage_fridge Refrigerated (5°C) prep->storage_fridge Store sampling Sample Collection (Time Points) storage_rt->sampling storage_fridge->sampling hplc HPLC Analysis sampling->hplc Assay data Data Analysis hplc->data report Stability Report data->report

References

Validating Cefazolin Potency: A Comparative Guide to Microbiological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the potency of antibiotics like Cefazolin is a critical step in ensuring therapeutic efficacy and safety.[1][2] This guide provides a comparative overview of validated microbiological methods for assessing this compound potency, with a focus on the turbidimetric assay, and contrasts its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC).

Comparison of this compound Potency Assay Methods

The choice of assay for determining this compound potency hinges on a variety of factors including the need to measure biological activity, speed, cost, and the specific requirements of the analysis. While HPLC is recognized for its precision and accuracy, microbiological assays offer the unique advantage of directly measuring the antibiotic's inhibitory effect on a microorganism, providing a true indication of its bioactivity.[3][4]

Parameter Microbiological Assay (Turbidimetric) High-Performance Liquid Chromatography (HPLC) Agar (B569324) Diffusion Assay
Principle Measures inhibition of microbial growth in a liquid medium by observing changes in turbidity.[2]Separates and quantifies the active pharmaceutical ingredient based on its physicochemical properties.[5][6]Measures the diameter of the zone of inhibition of microbial growth on an agar plate.[7][8]
Primary Measurement Biological ActivityChemical ConcentrationBiological Activity
Speed Rapid (approx. 3-4 hours incubation).[2][9]Relatively fast (analysis time of ~30 minutes per sample).[5]Slower (requires overnight incubation).
Linearity (r²) ≥ 0.999[1][10][11]≥ 0.999[6]≥ 0.999[7][8]
Precision (RSD) < 2.0%[1][10]Typically low, demonstrating high reproducibility.Repeatability RSD = 1.11%[7][8]
Accuracy ~99.92%[1][10]Considered highly accurate.[5]High, with good recovery.
Advantages Reflects true biological potency, cost-effective, relatively simple and fast.[2][10][11]High precision, accuracy, and specificity for the parent compound.[3][4]Simple setup, widely used and understood.
Disadvantages Susceptible to biological variability.[3]Does not measure bioactivity, more expensive equipment and solvents.[3][4]Longer incubation time, potential for drug diffusibility issues.[2]

Experimental Protocols

A validated turbidimetric microbiological assay for this compound potency can be performed as follows. This protocol is based on methodologies described in published studies.[1][10][11]

Materials and Reagents
  • This compound Sodium Reference Standard (RS)

  • This compound Sodium sample for testing

  • Test microorganism: Staphylococcus aureus ATCC 26923[1][10][11]

  • Culture Medium (e.g., Tryptic Soy Broth, Nutrient Broth)[2]

  • Saline solution (0.9% NaCl)

  • Spectrophotometer

Procedure
  • Preparation of Standard and Sample Solutions:

    • Accurately weigh and dissolve this compound Sodium RS and the sample in a suitable solvent to prepare stock solutions.

    • Perform serial dilutions to obtain a range of concentrations for the standard curve (e.g., 6.0 to 11.76 μg/mL).[1][10][11]

    • Prepare sample solutions to fall within the concentration range of the standard curve.

  • Preparation of Inoculum:

    • Culture Staphylococcus aureus ATCC 26923 in a suitable broth medium.

    • Adjust the turbidity of the bacterial suspension with saline to a standardized concentration.

  • Assay Procedure:

    • Dispense a fixed volume of the appropriate culture medium into test tubes or a 96-well plate.

    • Add a defined volume of the standard or sample solutions to the respective tubes/wells.

    • Inoculate each tube/well with a standardized volume of the prepared inoculum.

    • Incubate at a controlled temperature (e.g., 36°C) for a specified period (e.g., 3 to 3.5 hours).[9]

  • Measurement and Analysis:

    • Measure the absorbance (turbidity) of each solution using a spectrophotometer at a specific wavelength (e.g., 530 nm).

    • Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration.

    • Determine the potency of the sample by interpolating its absorbance value on the standard curve.

Visualizing the Workflow and Validation

The following diagrams illustrate the experimental workflow of the microbiological assay and the relationship between key validation parameters.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_std Prepare this compound Reference Standard Dilutions add_sol Add Standard/Sample Solutions prep_std->add_sol prep_sample Prepare this compound Sample Dilutions prep_sample->add_sol prep_inoculum Prepare Standardized S. aureus Inoculum inoculate Inoculate with S. aureus prep_inoculum->inoculate dispense Dispense Culture Medium dispense->add_sol add_sol->inoculate incubate Incubate at 36°C inoculate->incubate measure Measure Absorbance (Turbidity) incubate->measure plot Construct Standard Curve measure->plot calculate Calculate Sample Potency plot->calculate

Caption: Experimental workflow for the turbidimetric microbiological assay of this compound.

G Validation Method Validation Linearity Linearity & Range Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility

Caption: Logical relationships of key validation parameters for a microbiological assay.

References

Safety Operating Guide

Safeguarding Research and the Environment: A Step-by-Step Guide to Cefazolin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and environmental responsibility is paramount. The proper disposal of pharmaceutical compounds like Cefazolin, a widely used cephalosporin (B10832234) antibiotic, is a critical component of laboratory best practices. Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria, a significant global health threat.[1][2] This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound in a laboratory setting.

Core Principles of this compound Waste Management

All laboratory waste, including unused or expired this compound, solutions containing this compound, and contaminated labware, should be treated as hazardous chemical waste.[1] It is crucial to adhere to your institution's specific waste management protocols, as well as local, state, and federal regulations.[3][4][5] Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[4]

Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound may cause allergic reactions if inhaled or through skin contact.[6][7]

Recommended PPE includes:

  • Eye/Face Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemical-resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[5]

Always handle this compound in a well-ventilated area, such as a fume hood, especially when dealing with the powdered form.[5] Ensure that eyewash stations and safety showers are readily accessible.[6]

Step-by-Step Disposal Procedures for this compound

The following procedures provide a framework for the safe disposal of this compound in various forms within a laboratory context.

Solid this compound Waste (Powder)
  • Collection: Collect all unused, expired, or contaminated solid this compound powder in a designated, clearly labeled hazardous waste container.

  • Container: The container must be sealable, leak-proof, and compatible with the chemical.

  • Labeling: Label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed container in a designated, secure chemical waste storage area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.

Liquid this compound Waste (Solutions and Media)

A critical consideration for liquid antibiotic waste is the stability of the antibiotic to standard laboratory decontamination methods like autoclaving. While autoclaving is effective for destroying pathogens in used cell culture media, many antibiotics, including potentially this compound, are heat-stable and are not inactivated by this process.[1][2][8]

  • Segregation: All liquid waste containing this compound, including stock solutions, unused media, and contaminated buffers, must be collected as chemical waste.[1][9]

  • Collection Container: Use a dedicated, leak-proof, and clearly labeled container for liquid antibiotic waste. Do not mix with other chemical waste streams unless permitted by your institution's EHS guidelines.[1]

  • Labeling: Label the container as "Hazardous Waste," and specify the contents (e.g., "Aqueous this compound Waste").

  • Treatment: Do not autoclave liquid this compound waste with the expectation of inactivating the antibiotic. Treat all such waste as hazardous chemical waste.

  • Disposal: Store the sealed container in a designated waste accumulation area for collection by your institution's hazardous waste disposal service.

Contaminated Laboratory Supplies

Items such as pipette tips, gloves, weigh boats, and empty vials that have come into contact with this compound must also be disposed of as hazardous waste.

  • Collection: Place all contaminated disposable items into a designated, lined container specifically for solid hazardous waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and indicate the nature of the contamination (e.g., "Solid Waste Contaminated with this compound").

  • Disposal: Once full, seal the container and manage it for pickup along with other solid chemical waste.

Quantitative Data on this compound Degradation

For laboratories interested in chemical degradation as a potential pretreatment step (subject to institutional approval and verification), the stability of this compound is influenced by several factors.

ConditionObservationImplication for Disposal
pH This compound exhibits maximum stability in aqueous solutions between pH 5.5 and 6.5.[10] Rapid hydrolysis occurs at pH values above 8.5.[11]Adjusting the pH to alkaline conditions could potentially be a method to initiate degradation, but this must be done under controlled conditions and in accordance with institutional protocols.
Temperature The degradation of this compound in aqueous solution follows pseudo-first-order kinetics and is temperature-dependent.[10]While elevated temperatures accelerate degradation, standard autoclaving may not be sufficient for complete inactivation.
UV Light This compound absorbs light at wavelengths greater than 290 nm and may be susceptible to direct photolysis by sunlight.[11] Studies have shown degradation upon exposure to UV light.[12]UV irradiation could be a component of a chemical degradation protocol, but its efficacy for complete inactivation in a waste stream would need to be validated.

Note: The application of any chemical degradation or inactivation protocol for this compound waste must be approved by your institution's EHS department and comply with all applicable regulations.

Experimental Protocol: Not Applicable

As this document provides procedural guidance for disposal rather than citing specific experimental results for which a protocol would be relevant, this section is not applicable. The provided step-by-step disposal procedures are based on established laboratory safety and waste management principles.

Visualizing the Disposal Workflow

To aid in decision-making for the proper disposal of this compound, the following workflow diagram illustrates the logical steps from waste generation to final disposal.

G This compound Disposal Workflow cluster_start Waste Generation cluster_form Determine Waste Form cluster_solid Solid Waste Procedure cluster_liquid Liquid Waste Procedure cluster_end Final Disposal start Identify this compound Waste is_solid Is the waste solid (powder, contaminated labware)? start->is_solid collect_solid Collect in a labeled, sealed hazardous waste container. is_solid->collect_solid Yes collect_liquid Collect in a labeled, sealed liquid hazardous waste container. DO NOT AUTOCLAVE. is_solid->collect_liquid No (Liquid) store_waste Store in designated chemical waste area. collect_solid->store_waste collect_liquid->store_waste disposal_pickup Arrange for pickup by licensed hazardous waste contractor. store_waste->disposal_pickup

Caption: Workflow for the proper segregation and disposal of this compound waste in a laboratory setting.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.